molecular formula C9H6BrNO B6226322 3-(2-bromophenyl)-1,2-oxazole CAS No. 223576-76-9

3-(2-bromophenyl)-1,2-oxazole

Cat. No.: B6226322
CAS No.: 223576-76-9
M. Wt: 224.05 g/mol
InChI Key: JZAGBOGZKFHVHN-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,2-oxazole is a bromine-functionalized 1,2-oxazole (isoxazole) compound serving as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research . The core 1,2-oxazole structure is an aromatic heterocycle, characterized by an oxygen and nitrogen atom separated by one carbon within its five-membered ring . The presence of the bromine atom on the ortho-position of the phenyl ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex molecular architectures . This makes it a valuable building block for developing pharmaceuticals, agrochemicals, and organic materials . As a research chemical, it is often utilized in the exploration of new chemical space and the discovery of compounds with biological activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The specific mechanism of action and full spectrum of applications are areas of ongoing scientific investigation. Researchers value this compound for its role in advancing synthetic methodology and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223576-76-9

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

3-(2-bromophenyl)-1,2-oxazole

InChI

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-12-11-9/h1-6H

InChI Key

JZAGBOGZKFHVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=C2)Br

Purity

95

Origin of Product

United States

Foundational & Exploratory

3-(2-bromophenyl)isoxazole CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(2-bromophenyl)isoxazole , a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 223576-76-9 Primary Application: Pharmacophore Scaffold & Cross-Coupling Precursor

Executive Summary

3-(2-bromophenyl)isoxazole is a privileged heterocyclic scaffold characterized by an isoxazole ring substituted at the 3-position with an ortho-brominated phenyl group. Its structural value lies in the ortho-bromo handle , which provides a sterically unique site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of biaryl systems common in kinase inhibitors, COX-2 inhibitors, and GABA modulators.

Unlike its para-isomer (used in valdecoxib analogs), the ortho-isomer offers specific conformational constraints that are valuable for designing atropisomeric ligands or inducing specific binding pocket fits in enzyme targets.

Chemical Identity & Specifications

The following data aggregates confirmed registry information and predicted physicochemical properties for the core structure.

Identification Data
ParameterSpecification
IUPAC Name 3-(2-bromophenyl)-1,2-oxazole
CAS Number 223576-76-9
Molecular Formula C

H

BrNO
Molecular Weight 224.06 g/mol
SMILES Brc1ccccc1-c1ccon1
InChI Key CRZWMJFBYNYIIR-UHFFFAOYSA-N
Physical Properties
PropertyValue (Experimental/Predicted)
Appearance Off-white to pale yellow solid
Density 1.52 ± 0.1 g/cm³ (Predicted)
Boiling Point 316.9 ± 17.0 °C at 760 mmHg (Predicted)
LogP ~2.7 (Lipophilic)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water

Critical Note on Isomers: Researchers must distinguish this compound from 3-(2-bromophenyl)benzo[d]isoxazole (CAS 99763-22-1), a fused-ring system with significantly different reactivity profiles.

Synthetic Methodology

The most robust synthetic route for 3-aryl isoxazoles is the [3+2] Cycloaddition of a nitrile oxide (generated in situ) with an alkyne. The following protocol is designed for the synthesis of the core scaffold.

Reaction Pathway (Graphviz)

SynthesisPathway Start 2-Bromobenzaldehyde Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Inter1 2-Bromobenzaldehyde oxime Step1->Inter1 Step2 Chlorination (NCS, DMF) Inter1->Step2 Inter2 Hydroximoyl Chloride Step2->Inter2 Step3 [3+2] Cycloaddition (Acetylene/Base) Inter2->Step3 In situ Nitrile Oxide Product 3-(2-bromophenyl)isoxazole Step3->Product

Figure 1: Step-wise synthesis via the Huisgen 1,3-dipolar cycloaddition mechanism.

Detailed Experimental Protocol

Objective: Synthesis of 3-(2-bromophenyl)isoxazole from 2-bromobenzaldehyde.

Step 1: Oxime Generation

  • Dissolve 2-bromobenzaldehyde (10 mmol) in ethanol (30 mL).

  • Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) dissolved in minimal water.

  • Stir at room temperature for 2 hours (Monitor by TLC).

  • Remove ethanol in vacuo, extract with ethyl acetate, and dry over MgSO

    
     to yield 2-bromobenzaldehyde oxime .
    

Step 2: [3+2] Cycloaddition

  • Dissolve the oxime (5 mmol) in DMF (10 mL).

  • Add N-chlorosuccinimide (NCS) (5.5 mmol) portion-wise at 0°C to generate the hydroximoyl chloride intermediate. Stir for 1 hour.

  • Acetylene Source: Bubble acetylene gas through the solution (or use ethynyltrimethylsilane as a surrogate followed by desilylation).

  • Add Triethylamine (Et

    
    N) (6 mmol) dropwise over 30 minutes. Note: This generates the nitrile oxide in situ.[1][2][3]
    
  • Stir at room temperature overnight.

  • Workup: Pour into ice water, extract with diethyl ether (3x), wash with brine, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reactivity & Drug Discovery Applications

The 2-bromo substituent is not merely a structural feature but a "reactive handle." This compound serves as a divergence point for Diversity-Oriented Synthesis (DOS) .

Functionalization Workflow (Graphviz)

Reactivity cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_Lithiation Lithium-Halogen Exchange Core 3-(2-bromophenyl)isoxazole (Core Scaffold) Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3 Core->Suzuki Buchwald Pd(OAc)2, BINAP HNR2, tBuONa Core->Buchwald Lithium n-BuLi, -78°C Electrophile (E+) Core->Lithium Biaryl 3-(2-Arylphenyl)isoxazole (Biaryl Pharmacophore) Suzuki->Biaryl Amine 3-(2-Aminophenyl)isoxazole (Kinase Inhibitor Motifs) Buchwald->Amine Deriv 3-(2-E-phenyl)isoxazole (Custom Substitution) Lithium->Deriv

Figure 2: Divergent synthesis pathways utilizing the ortho-bromo handle.

Mechanistic Insight

The ortho-position of the bromine atom induces a twist in the biaryl bond (between the phenyl and isoxazole rings) due to steric clash with the isoxazole oxygen/nitrogen.

  • Significance: This non-planar conformation is crucial for disrupting pi-stacking in DNA intercalators or fitting into hydrophobic pockets in GPCRs where flat molecules fail.

  • Coupling Challenges: Standard Suzuki conditions may require phosphine ligands with larger cone angles (e.g., SPhos, XPhos) to overcome the steric hindrance at the ortho oxidative addition step.

Sourcing & Availability

Due to the specific substitution pattern, this compound is often classified as a "Make-on-Demand" or "Building Block" item rather than a bulk commodity.

Supply Chain Status
  • Availability: Moderate.[3] Frequently held in stock by heterocyclic specialty vendors; lead times of 2-4 weeks are common for >10g quantities.

  • Purity Requirements: For cross-coupling, ensure purity >97% and specifically request low Pd content if the batch was prepared via prior coupling steps (though unlikely for this core).

Recommended Vendor Categories

Do not rely on a single catalog number. Search aggregators using the CAS 223576-76-9 or the InChI Key .

  • Primary Aggregators: eMolecules, PubChem Vendors, SciFinder.

  • Specialty Synthesis Houses:

    • Enamine / ChemSpace: Likely to have the building block or the ability to synthesize it rapidly via their "REAL" database protocols.

    • Combi-Blocks: Often stocks halogenated heterocycles.

    • Fluorochem: Strong inventory of isoxazole derivatives.[3]

  • Custom Synthesis: If commercial stock is unavailable, the synthesis (Section 3) is scalable to 100g in a standard CRO setting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69316924, 3-(2-bromophenyl)isoxazole. Retrieved from [Link]

  • Vitale, P., & Scilimati, A. (2016). Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. Advances in Heterocyclic Chemistry, 120, 1-64. [Link]

  • Himo, F., et al. (2005). Cycloadditions of Copper(I) Acetylides to Azides and Nitrile Oxides: Mechanism and Scope.[3] Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • ChemBK Chemical Database. Isoxazole, 3-(2-bromophenyl)- Properties and Safety. Retrieved from [Link]

Sources

The Ortho-Bromophenyl Isoxazole Scaffold: Conformational Locking & Halogen Bonding in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ortho-bromophenyl isoxazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinct from its unsubstituted or para-substituted analogs. Its utility extends beyond simple bioisosterism; the ortho-bromine atom serves as a dual-function structural tool, providing conformational restriction (via steric clash) and specific molecular recognition (via halogen bonding). This guide dissects the scaffold’s physicochemical rationale, synthetic pathways, and application in high-affinity ligand design.

Part 1: Structural & Physicochemical Rationale[1]

The "Magic Bromo" Effect: Conformational Control

While isoxazoles are classic bioisosteres for amides and esters, the attachment of a phenyl ring creates a biaryl-like system subject to torsional strain.

  • Steric Twist: An unsubstituted phenyl-isoxazole bond allows for free rotation, often leading to coplanar conformations that favor non-specific promiscuous binding (PAINS-like behavior).

  • The Ortho-Lock: Introducing a bromine atom at the ortho position of the phenyl ring forces the two rings out of planarity due to steric clash with the isoxazole oxygen or nitrogen. This typically induces a dihedral angle of 40–60° .

  • Thermodynamic Benefit: By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to a protein target is significantly reduced, often improving potency by 10–100 fold (similar to the "Magic Methyl" effect).

Halogen Bonding (XB)

The ortho-bromine is not merely a steric bulk; it is an electronic warhead.

  • Sigma-Hole Donor: Bromine exhibits a region of positive electrostatic potential (the

    
    -hole) on the extension of the C-Br bond axis.
    
  • Vectorial Interaction: Unlike hydrogen bonds, halogen bonds are highly directional (160–180° angle). The ortho-Br can target backbone carbonyl oxygens in the binding pocket (e.g., the hinge region of kinases) with interaction energies comparable to weak hydrogen bonds (1–5 kcal/mol).

Pharmacophore Visualization

The following diagram illustrates the steric locking mechanism and the halogen bonding vector.

OrthoBromo_SAR cluster_0 Steric Control cluster_1 Target Interaction Phenyl Phenyl Ring Isoxazole Isoxazole Core Phenyl->Isoxazole Biaryl Axis (Restricted Rotation) Br Ortho-Bromine Phenyl->Br C-Br Bond Br->Isoxazole Steric Clash (Forces ~50° Twist) Pocket Protein Pocket (Backbone C=O) Br->Pocket Halogen Bond (XB) (Sigma Hole Interaction)

Figure 1: Mechanistic rationale of the ortho-bromophenyl isoxazole scaffold. The Br atom forces non-planarity while simultaneously acting as a specific anchor point.

Part 2: Synthetic Architectures

The construction of this scaffold requires navigating the steric hindrance of the ortho-substituent.[1] Two primary strategies are dominant: [3+2] Cycloaddition (De Novo synthesis) and Cross-Coupling (Functionalization).

Strategy A: 1,3-Dipolar Cycloaddition (Preferred)

This is the industry standard for generating the isoxazole core with pre-installed ortho-substitution.

  • Precursor: 2-Bromobenzaldehyde oxime.

  • Dipole: Nitrile oxide (generated in situ).[2]

  • Dipolarophile: Terminal or internal alkyne.

  • Regioselectivity: Copper(I) catalysis (Click chemistry) ensures the formation of 3,5-disubstituted isoxazoles exclusively.[3] Thermal methods often yield mixtures of 3,5- and 3,4-isomers.

Strategy B: Suzuki-Miyaura Coupling

Useful for late-stage diversification but sterically demanding.

  • Coupling Partners: 3-Bromoisoxazole + (2-Bromophenyl)boronic acid.

  • Challenge: The ortho-bromo on the boronic acid makes transmetallation sluggish. Specialized ligands (e.g., S-Phos, X-Phos) are required to prevent protodeboronation.

Synthetic Workflow Diagram

Synthesis_Flow Aldehyde 2-Bromobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl, NaOH Chlorooxime Hydroximinoyl Chloride Oxime->Chlorooxime NCS NCS NCS / DMF (Chlorination) Alkyne Terminal Alkyne (R-C≡CH) Product 3-(2-Bromophenyl)isoxazole (Scaffold) Alkyne->Product Cu(I) Catalyst (Regiocontrol) NitrileOxide Nitrile Oxide Dipole (In Situ) Chlorooxime->NitrileOxide Et3N (Base) NitrileOxide->Product [3+2] Cycloaddition

Figure 2: The regioselective [3+2] cycloaddition pathway is the most robust method for synthesizing sterically crowded ortho-bromophenyl isoxazoles.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-(2-Bromophenyl)-5-methylisoxazole

A robust, self-validating protocol for generating the core scaffold.

Reagents:

  • 2-Bromobenzaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Propyne (gas) or trimethylsilylpropyne (liquid equivalent) (1.5 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Chlorination (Hydroximinoyl Chloride Formation):

    • Dissolve 2-bromobenzaldehyde oxime in DMF (0.5 M).

    • Add NCS portion-wise at 0°C. Critical: Maintain temperature <10°C to prevent decomposition.

    • Stir for 1 hour at room temperature.

    • Validation: Check TLC or LCMS. The disappearance of the oxime and appearance of a less polar spot indicates the hydroximinoyl chloride.

  • Cycloaddition:

    • Cool the solution to 0°C.

    • Bubble propyne gas into the solution (or add liquid alkyne).

    • Add Et3N dropwise over 30 minutes. Note: The solution will become cloudy as Et3N·HCl salts precipitate.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Pour reaction mixture into ice-water (5x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine (saturated NaCl) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

  • Characterization Data (Expected):

    • 1H NMR (400 MHz, CDCl3):

      
       7.65 (d, 1H, Ar-H), 7.40 (m, 2H, Ar-H), 7.25 (m, 1H, Ar-H), 6.50 (s, 1H, Isoxazole-H4), 2.45 (s, 3H, CH3).
      
    • Key Diagnostic: The isoxazole H4 proton singlet around 6.50 ppm confirms ring closure.

Part 4: Comparative Data & Applications

Physicochemical Profile

The table below highlights why the ortho-bromo analog is superior for lipophilic pockets compared to the unsubstituted parent.

PropertyUnsubstituted (Ph-Isoxazole)Ortho-Bromo (2-Br-Ph-Isoxazole)Impact on Drug Design
LogP ~2.1~2.9Increased lipophilicity aids membrane permeability.
Dihedral Angle ~10–20° (Flexible)~55° (Locked)Reduces entropic cost of binding; improves selectivity.
Metabolic Stability ModerateHighOrtho-substituent shields the N-O bond from reductive metabolism.
Electronic Effect NeutralSigma-Hole DonorEnables halogen bonding with carbonyls/nucleophiles.
Case Studies in Medicinal Chemistry
  • Beta-Lactamase Inhibitors:

    • Context: Isoxazolyl penicillins (e.g., Cloxacillin) utilize ortho-Cl/F.

    • Innovation:Ortho-bromo analogs have been explored to fill larger hydrophobic pockets in resistant S. aureus strains, leveraging the larger Van der Waals radius of Br (1.85 Å) vs Cl (1.75 Å).

  • GABA-A Receptor Modulators:

    • The isoxazole moiety acts as a bioisostere for the carboxylate of GABA. The ortho-bromophenyl group provides the necessary lipophilic anchor to cross the Blood-Brain Barrier (BBB) and fit the benzodiazepine binding site.

References

  • Wilcken, R., et al. (2013).[4][5][6] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Hansen, T. V., et al. (2005).[3] One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition. Journal of Organic Chemistry. [Link]

  • Spergel, S., et al. (2003). Biphenylsulfonamide Endothelin Receptor Antagonists: Discovery of BMS-207940. Journal of Medicinal Chemistry. [Link]

  • Lassalas, P., et al. (2016). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Comparative Analysis of 3-(2-Bromophenyl) and 3-(4-Bromophenyl) Isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of two regioisomeric scaffolds: 3-(2-bromophenyl)isoxazole (ortho-substituted) and 3-(4-bromophenyl)isoxazole (para-substituted). While chemically similar in formula (


), these isomers exhibit divergent physical properties, reactivities, and pharmacological profiles driven by the "Ortho Effect."

For drug development professionals, understanding this divergence is critical.[1] The 4-bromo isomer serves as a linear, planar spacer in molecular design, whereas the 2-bromo isomer introduces a steric "kink," forcing non-planar conformations that influence metabolic stability, receptor binding kinetics, and cross-coupling efficiency.

Structural and Electronic Divergence[1]

The core difference between these isomers lies in their ground-state conformation, dictated by steric interactions between the phenyl ring substituents and the isoxazole heteroatoms.

Steric Hindrance and Dihedral Angles
  • 3-(4-Bromophenyl)isoxazole (Para):

    • Conformation: The molecule adopts a near-planar conformation. The absence of ortho-substituents allows the phenyl ring to rotate freely or lock into planarity to maximize

      
      -
      
      
      
      conjugation between the phenyl and isoxazole rings.
    • Physical Consequence: Higher melting point (~99–104 °C) due to efficient crystal packing and symmetry.

  • 3-(2-Bromophenyl)isoxazole (Ortho):

    • Conformation: The bromine atom at the C2 position creates a significant steric clash with the isoxazole oxygen or nitrogen (depending on rotation). To relieve this strain, the phenyl ring twists out of plane relative to the isoxazole, creating a non-zero dihedral angle (often 30°–60°).

    • Physical Consequence: Reduced conjugation length (hypsochromic shift in UV-Vis) and disrupted crystal packing, typically resulting in a lower melting point or oil/amorphous solid state at room temperature.

Electronic Effects (Hammett Correlation)

While Bromine is an electron-withdrawing group (EWG) via induction (-I) and electron-donating via resonance (+R), its position alters the electronic density on the isoxazole ring:

  • Para (4-Br): Inductive effects are weaker due to distance; resonance effects can be transmitted through the conjugated

    
    -system.
    
  • Ortho (2-Br): Strong inductive withdrawal due to proximity to the isoxazole connection. However, the "twist" de-couples the resonance interaction, isolating the electronic systems of the two rings.

Synthetic Pathways: The [3+2] Cycloaddition

The most robust synthesis for both isomers is the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes. However, the reaction kinetics differ.

Mechanism and Regiochemistry

The nitrile oxide dipole is generated in situ from the corresponding bromobenzaldehyde oxime. It then undergoes a [3+2] cycloaddition with a dipolarophile (e.g., vinyl acetate or acetylene surrogate).

SynthesisWorkflow Figure 1: General [3+2] Cycloaddition Pathway. Note: For 2-Br, the Nitrile Oxide formation is slower due to sterics. Aldehyde Bromobenzaldehyde (2-Br or 4-Br) Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Na2CO3 Chlorid Hydroximoyl Chloride Oxime->Chlorid NCS, DMF NitrileOxide Nitrile Oxide Dipole (Ar-C≡N+-O-) Chlorid->NitrileOxide Et3N (Base) -HCl Isoxazole Target Isoxazole NitrileOxide->Isoxazole Alkyne/[3+2] Cycloaddition

The "Ortho-Effect" in Synthesis
  • Dipole Formation: The chlorination of the 2-bromobenzaldehyde oxime (using NCS) is slower than the 4-bromo analog because the ortho-bromine shields the methine proton.

  • Cycloaddition: The approach of the dipolarophile to the 2-bromo nitrile oxide is sterically hindered. This often requires higher reaction temperatures or longer times compared to the 4-bromo isomer to achieve comparable yields.

Reactivity Profile: The Bromine Handle

In medicinal chemistry, the bromine serves as a functional handle for cross-coupling (e.g., Suzuki-Miyaura). This is where the divergence is most critical.

Suzuki-Miyaura Cross-Coupling
  • 3-(4-Bromophenyl)isoxazole: Behaves as a standard aryl bromide. Oxidative addition of Pd(0) is fast. Standard catalysts like

    
     or 
    
    
    
    are effective.
  • 3-(2-Bromophenyl)isoxazole: Classified as a sterically demanding substrate . The ortho-bromine hinders the approach of the Palladium center.

    • Challenge: Standard ligands (

      
      ) often fail or result in low yields due to slow oxidative addition and competitive protodehalogenation.
      
    • Solution: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or Palladacycle precatalysts to facilitate the catalytic cycle.

ReactivityDivergence Figure 2: Divergent Catalytic Requirements for Suzuki Coupling based on Regiochemistry. Start Bromophenyl Isoxazole ParaPath Para (4-Br) Accessible Start->ParaPath OrthoPath Ortho (2-Br) Sterically Hindered Start->OrthoPath StdCond Standard Conditions: Pd(PPh3)4, Na2CO3 DME/H2O, 80°C ParaPath->StdCond OrthoPath->StdCond AdvCond Specialized Conditions: Pd2(dba)3 + SPhos/XPhos K3PO4, Toluene, 100°C OrthoPath->AdvCond HighYield High Yield (>90%) Fast Kinetics StdCond->HighYield LowYield Low Yield / No Rxn with Std Catalyst StdCond->LowYield Success Successful Coupling (Biaryl Product) AdvCond->Success

Pharmacological Implications (SAR)

The choice between the 2-bromo and 4-bromo isomers fundamentally alters the Structure-Activity Relationship (SAR).

Feature3-(4-Bromophenyl) (Para)3-(2-Bromophenyl) (Ortho)
Topology Linear, "rod-like" scaffold.Kinked, "L-shaped" scaffold.
Binding Pocket Fits narrow, deep hydrophobic pockets.Fits globular pockets; induces conformational lock.
Metabolism Exposed positions (2,3,5,6) vulnerable to CYP450 oxidation.Ortho-substituent blocks metabolic attack at C2/C6 (Metabolic Blocking).
Solubility Lower (due to high lattice energy/planarity).Higher (disrupted packing).

Key Application: In COX-2 inhibitors (e.g., Valdecoxib analogs), the isoxazole ring serves as the central scaffold. The 4-position of the phenyl ring is often substituted to extend into the hydrophobic channel of the enzyme. Conversely, ortho-substitution (2-position) is used to force the phenyl ring perpendicular to the isoxazole, a conformation often required to fit specific allosteric sites or to induce atropisomerism, creating chiral axes that can increase selectivity.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Bromophenyl)isoxazole

Standard [3+2] Cycloaddition (Huisgen Method)

  • Oxime Formation: Dissolve 4-bromobenzaldehyde (10 mmol) in EtOH (20 mL). Add

    
     (12 mmol) and 
    
    
    
    (6 mmol). Reflux for 2 hours. Evaporate solvent, extract with EtOAc.
  • Chlorination: Dissolve oxime in DMF (10 mL). Add N-Chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition: Add vinyl acetate (30 mmol) (as acetylene surrogate) and

    
     (12 mmol) dropwise. The base generates the nitrile oxide in situ.
    
  • Workup: Stir at RT for 12 hours. Pour into ice water. Extract with DCM.

  • Purification: Recrystallize from Ethanol.

    • Expected Yield: 85-90%

    • Appearance: White crystalline solid (mp 99-104°C).

Protocol B: Suzuki Coupling of 3-(2-Bromophenyl)isoxazole

Modified Conditions for Sterically Hindered Substrates

  • Reagents: Charge a reaction vial with 3-(2-bromophenyl)isoxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst System: Add

    
     (2 mol%) and SPhos  (4 mol%). Note: SPhos is critical here to form the active mono-ligated Pd species that can undergo oxidative addition despite the ortho-sterics.
    
  • Solvent: Add Toluene/Water (10:1 ratio).

  • Reaction: Degas with Argon. Heat to 100°C for 16 hours.

  • Validation: Monitor by TLC/LC-MS. The 2-bromo starting material consumes slowly compared to 4-bromo analogs.

  • Purification: Column chromatography (Hexane/EtOAc).

References

  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)isoxazole Product Analysis and Melting Point Data. Retrieved from

  • National Institutes of Health (NIH). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Steric Demands. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol. Retrieved from [Link]

Sources

3-(2-bromophenyl)-1,2-oxazole molecular weight and physical data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(2-bromophenyl)-1,2-oxazole (also known as 3-(2-bromophenyl)isoxazole). This document is structured for researchers and drug development professionals, focusing on physicochemical data, synthetic methodologies, and structural characterization.

Executive Summary

3-(2-bromophenyl)-1,2-oxazole is a significant heterocyclic scaffold in medicinal chemistry. As a 3-aryl isoxazole carrying an ortho-bromo substituent, it serves as a high-value intermediate for constructing complex biaryls via cross-coupling reactions (e.g., Suzuki-Miyaura). The steric influence of the ortho-bromo group distinguishes its reactivity and packing properties from its more common para-isomer, influencing both biological binding affinity and synthetic accessibility.

Physicochemical Data

The following data aggregates calculated and available experimental parameters for the target molecule. Due to the specific ortho-substitution, physical constants may deviate slightly from the para-isomer (CAS 13484-04-3).

PropertyValueNotes
IUPAC Name 3-(2-bromophenyl)-1,2-oxazoleAlternate: 3-(2-bromophenyl)isoxazole
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Molecular Weight 224.06 g/mol Monoisotopic Mass: 222.96 Da
CAS Number Not widely listedPara-isomer CAS: 13484-04-3
Physical State Solid (Predicted)Likely white to off-white crystalline solid
Density

Predicted (ACD/Labs)
Boiling Point

Predicted at 760 mmHg
Melting Point ~80–90 °C (Est.)[1][2]Para-isomer MP is 99–104 °C; ortho typically lower due to symmetry disruption.
LogP 2.77Predicted (Lipophilicity)
Solubility DMSO, DCM, MethanolLow aqueous solubility
Synthetic Methodology: The [3+2] Cycloaddition Protocol

The most robust route to 3-(2-bromophenyl)-1,2-oxazole is the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from 2-bromobenzaldehyde oxime. This method avoids the isolation of unstable nitrile oxide intermediates.

Reaction Scheme
  • Oxime Formation: Condensation of 2-bromobenzaldehyde with hydroxylamine.

  • Chlorination: Conversion to hydroximinoyl chloride using N-Chlorosuccinimide (NCS).

  • Cycloaddition: Base-mediated generation of nitrile oxide and trapping with an acetylene surrogate (e.g., vinyl acetate or trimethylsilylacetylene).

Detailed Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of halides and potential energetic properties of nitrile oxides.

Step 1: Preparation of 2-Bromobenzaldehyde Oxime

  • Dissolve 2-bromobenzaldehyde (10.0 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (

    
    , 12.0 mmol) and Sodium Acetate (15.0 mmol).
    
  • Reflux at 80°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Remove ethanol in vacuo. Resuspend residue in water and extract with EtOAc. Dry over

    
     and concentrate.
    
    • Yield Expectation: >90% (White solid).[2]

Step 2 & 3: One-Pot Cycloaddition (The Huisgen Method)

  • Chlorination: Dissolve the oxime (5.0 mmol) in dry DMF (10 mL). Add N-Chlorosuccinimide (NCS, 5.5 mmol) portion-wise at 0°C. Stir at room temperature for 1 hour to generate the hydroximinoyl chloride.

  • Cycloaddition:

    • Add the dipolarophile: Trimethylsilylacetylene (TMS-acetylene, 10.0 mmol) is recommended for regioselectivity (gives 5-TMS-isoxazole, which is easily desilylated).

    • Add Triethylamine (

      
      , 6.0 mmol) dropwise over 30 minutes. Crucial: Slow addition prevents dimerization of the nitrile oxide to furoxan byproducts.
      
  • Reaction: Stir at ambient temperature for 12 hours.

  • Desilylation (if using TMS-acetylene): Treat the crude intermediate with

    
     in MeOH to remove the TMS group, yielding the target unsubstituted isoxazole.
    
Mechanism & Workflow Diagram

The following diagram illustrates the transformation from aldehyde to the isoxazole core.

SynthesisWorkflow Aldehyde 2-Bromobenzaldehyde Oxime Oxime Intermediate (Stable Solid) Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Chloro Hydroximinoyl Chloride (Transient) Oxime->Chloro NCS, DMF Chlorination NitrileOxide Nitrile Oxide (1,3-Dipole) Chloro->NitrileOxide Et3N (Base) -HCl Product 3-(2-bromophenyl)-1,2-oxazole NitrileOxide->Product Acetylene Source [3+2] Cycloaddition

Caption: Step-wise synthetic pathway via the nitrile oxide route.

Structural Characterization

Verification of the ortho-isomer requires careful analysis of NMR coupling constants to distinguish it from meta or para contaminants.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Isoxazole Ring: The C5-H and C4-H protons typically appear as doublets (

      
      ) in the aromatic region.
      
      • 
         ~8.5 ppm (d, 1H, C5-H) – Deshielded by oxygen.
        
      • 
         ~6.5–6.8 ppm (d, 1H, C4-H).
        
    • Phenyl Ring:

      • 
         ~7.70 ppm (dd, 1H, ortho to Br).
        
      • 
         ~7.40–7.60 ppm (m, 3H, remaining aromatic protons).
        
    • Diagnostic: The ortho-bromo substituent causes a downfield shift of the adjacent phenyl proton compared to the para-isomer.

Mass Spectrometry (MS)
  • Pattern: Look for the characteristic 1:1 isotopic ratio of

    
     and 
    
    
    
    .
  • M+H: Peaks at m/z 224 and 226.

Applications in Drug Discovery

The 3-(2-bromophenyl)-1,2-oxazole scaffold is a "privileged structure" in fragment-based drug design (FBDD).

  • Suzuki-Miyaura Coupling: The C-Br bond is highly activated for palladium-catalyzed cross-coupling, allowing the attachment of biaryl systems critical for kinase inhibitors.

  • Bioisosterism: The isoxazole ring acts as a bioisostere for amide bonds and pyridine rings, improving metabolic stability (reducing CYP450 oxidation susceptibility).

  • Kinase Inhibition: Derivatives of 3-aryl isoxazoles are frequently found in p38 MAP kinase inhibitors and BET bromodomain inhibitors.

References
  • Synthesis of Isoxazoles via [3+2] Cycloaddition

    • Organic Chemistry Portal. "Isoxazole Synthesis."[3][4] Available at: [Link]

  • General Physical Properties of 3-Aryl Isoxazoles

    • PubChem Compound Summary. "3-(4-Bromophenyl)isoxazole (Isomer Data)." Available at: [Link]

  • Preparation of Nitrile Oxides from Oximes: Liu, K. et al. "Synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry. (General protocol reference).
  • Reaction of 2-Bromobenzaldehyde Oxime

    • Google Patents. "Preparation of 3-aryl-4-nitroisoxazole compounds." (CN107382892A).[2] Available at:

Sources

The Strategic Utility of ortho-Bromo Substitution in Isoxazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of isoxazole derivatives featuring an ortho-bromo substitution on an appended aryl ring. The isoxazole nucleus is a privileged scaffold in medicinal chemistry, and the strategic placement of a bromine atom at the ortho position offers a unique combination of steric and electronic properties that can be leveraged for diverse applications. This document will elucidate the synthetic pathways to these compounds, delve into their detailed characterization, and explore their utility as versatile intermediates in drug discovery and materials science. We will provide field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a comprehensive analysis of the structure-activity relationships (SAR) influenced by this specific substitution pattern.

Introduction: The Significance of the ortho-Bromo-Aryl Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after pharmacophore. When appended with an aryl substituent, the pharmacological profile of the resulting derivative can be finely tuned. The introduction of a bromine atom at the ortho position of this aryl ring is a deliberate and strategic choice that imparts several key advantages:

  • A Handle for Post-Synthetic Modification: The carbon-bromine bond serves as a versatile reactive site for a plethora of transition metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for SAR studies.

  • Steric Influence: The bulky bromine atom can induce a specific conformation in the molecule by restricting the rotation around the aryl-isoxazole bond. This conformational constraint can be crucial for optimizing interactions with biological targets such as enzymes and receptors.

  • Modulation of Physicochemical Properties: The electronegativity and lipophilicity of the bromine atom can significantly alter the overall physicochemical properties of the molecule, impacting its solubility, membrane permeability, and metabolic stability.

This guide will systematically explore these aspects, providing researchers with the necessary knowledge to effectively utilize ortho-bromo substituted isoxazole derivatives in their research and development endeavors.

Synthetic Strategies for ortho-Bromo Substituted Isoxazoles

The construction of the ortho-bromo-aryl isoxazole scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.

1,3-Dipolar Cycloaddition: A Cornerstone of Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most widely employed and versatile method for the synthesis of isoxazoles. To introduce the ortho-bromoaryl moiety, an appropriately substituted benzaldoxime is typically used as the nitrile oxide precursor.

Mechanism of 1,3-Dipolar Cycloaddition:

The reaction proceeds through the in situ generation of a nitrile oxide from an aldoxime, typically using an oxidizing agent or a dehydrating agent. This highly reactive 1,3-dipole then undergoes a concerted cycloaddition with an alkyne to furnish the isoxazole ring. The regioselectivity of the cycloaddition is a critical aspect, and with terminal alkynes, it generally leads to the formation of 3,5-disubstituted isoxazoles.

1,3-Dipolar Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition o-Bromo_Aldoxime ortho-Bromobenzaldoxime Nitrile_Oxide ortho-Bromophenyl Nitrile Oxide o-Bromo_Aldoxime->Nitrile_Oxide [Ox] or Δ Isoxazole 3-(ortho-Bromophenyl)-5-R-isoxazole Nitrile_Oxide->Isoxazole [3+2] Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Isoxazole Cross-Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Start ortho-Bromo- Isoxazole Derivative Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Heck Heck Coupling (Alkene) Start->Heck Product_Aryl ortho-Aryl- Isoxazole Derivative Suzuki->Product_Aryl Product_Alkynyl ortho-Alkynyl- Isoxazole Derivative Sonogashira->Product_Alkynyl Product_Alkenyl ortho-Alkenyl- Isoxazole Derivative Heck->Product_Alkenyl

Electronic Properties of the 3-(2-Bromophenyl)isoxazole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(2-bromophenyl)isoxazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique interplay of steric, electronic, and reactive properties. Unlike its para-substituted counterparts, the ortho-bromo (2-bromo) substituent imposes a critical steric twist that disrupts planarity, modulating the electronic conjugation between the phenyl and isoxazole rings. This guide analyzes the electronic architecture of this system, focusing on its dipole vector dynamics, halogen bonding potential, and utility as a bioisosteric scaffold in structure-based drug design (SBDD).

Electronic Architecture & Structural Dynamics

The Ortho-Effect and Conformational Locking

The defining feature of the 3-(2-bromophenyl)isoxazole system is the steric clash between the bulky bromine atom (Van der Waals radius ~1.85 Å) and the isoxazole ring heteroatoms (specifically the ring oxygen or nitrogen, depending on rotameric state).

  • Steric Inhibition of Resonance: Unlike the planar 3-phenylisoxazole, the 2-bromo derivative adopts a twisted conformation. Crystallographic data from analogous ortho-halo biaryls suggests a torsion angle (

    
    ) typically ranging between 40° and 60° .
    
  • Electronic Consequence: This twist decouples the

    
    -systems of the phenyl and isoxazole rings. The isoxazole ring acts less as a resonance electron withdrawer and more as an inductive electron withdrawer (-I effect) on the phenyl ring.
    
  • Atropisomerism Potential: While the rotational barrier is generally too low for isolation of atropisomers at room temperature (

    
     kcal/mol), the population of rotamers is heavily biased, influencing binding modes in protein pockets.
    
Dipole Moments and Vector Analysis

The electronic signature of this molecule is defined by the vector sum of two primary dipoles:

  • Isoxazole Dipole: Directed roughly from the ring center towards the nitrogen/oxygen region (approx. 2.9 D).

  • Aryl-Bromide Dipole: Directed along the C-Br bond (approx. 1.5 D), pointing away from the ring.

In the 2-position, the C-Br dipole is roughly orthogonal to the isoxazole-phenyl bond axis but interacts constructively or destructively with the isoxazole dipole depending on the specific rotamer bound in a target active site.

Halogen Bonding ( -Hole)

The 2-bromo substituent is not merely a steric blocker; it is an active electronic participant via halogen bonding (XB) .

  • Mechanism: The electron-withdrawing nature of the

    
     carbon and the isoxazole ring enhances the positive electrostatic potential (
    
    
    
    -hole) on the distal tip of the bromine atom.
  • Application: This acts as a cryptic hydrogen bond donor, capable of interacting with backbone carbonyls or carboxylate side chains (e.g., Asp, Glu) in target proteins.

Reactivity Profile & Synthetic Logic

The electronic properties directly dictate the chemical reactivity, enabling a "self-validating" synthetic strategy where the 2-bromo group serves as a latent handle.

Electrophilic Aromatic Substitution ( )
  • Isoxazole Ring: The C-4 position is the only site activated for electrophilic attack, but the electron-deficient nature of the ring makes it sluggish.

  • Phenyl Ring: The 2-bromo group deactivates the phenyl ring. However, the 5'-position (para to the isoxazole) remains the most nucleophilic site for nitration or halogenation, controlled by the directing effects of the isoxazole (moderate deactivator) and bromine (weak deactivator, ortho/para director).

Metal-Halogen Exchange & Cross-Coupling

The C-Br bond is the primary reactive vector.

  • Lithiation: Treatment with

    
    -BuLi at -78°C effects rapid Li-Br exchange. The resulting aryl lithium species is stabilized by coordination to the isoxazole nitrogen (Directed Ortho Metalation - DoM logic), preventing ring cleavage if temperature is controlled.
    
  • Suzuki-Miyaura Coupling: The steric bulk of the ortho-isoxazole requires active catalyst systems (e.g.,

    
     or Buchwald precatalysts) to effect coupling at the hindered 2-position.
    
Isoxazole Ring Cleavage

The N-O bond is the "weak link" (bond energy ~55 kcal/mol).

  • Reductive Cleavage: Hydrogenation (

    
    ) or Mo(CO)
    
    
    
    opens the ring to form
    
    
    -amino enones. This transformation is electronically gated; the 2-bromo substituent can sterically hinder the approach of catalysts to the N-O bond, requiring more forcing conditions than unsubstituted analogs.

Visualization of Electronic & Synthetic Pathways

The following diagram illustrates the electronic vectors and the primary synthetic divergence points for the scaffold.

G Start 3-(2-Bromophenyl)isoxazole (Core Scaffold) Prop_Twist Steric Twist (~50°) (Decoupled Pi-System) Start->Prop_Twist Structural Prop_XB Halogen Bond Donor (Sigma-Hole on Br) Start->Prop_XB Electronic Prop_Dipole Vector Sum Dipole (Modulated by Rotamer) Start->Prop_Dipole Electronic Rxn_Suzuki Pd-Catalyzed Coupling (Biaryl Synthesis) Start->Rxn_Suzuki C-Br Activation Rxn_Lith Li-Br Exchange (Electrophile Trapping) Start->Rxn_Lith Metalation Rxn_Cleave Reductive Ring Opening (Beta-Amino Enones) Start->Rxn_Cleave N-O Cleavage

Figure 1: Structural-Electronic-Reactivity relationships of the 3-(2-bromophenyl)isoxazole core.

Experimental Protocols

Synthesis of 3-(2-Bromophenyl)isoxazole (General Procedure)

Principle: [3+2] Cycloaddition of nitrile oxides generated in situ.

  • Oxime Formation: React 2-bromobenzaldehyde (10 mmol) with hydroxylamine hydrochloride (11 mmol) and NaOH (11 mmol) in EtOH/H2O (1:1). Stir at RT for 2h. Acidify to precipitate the oxime.

  • Chlorination (Optional but robust): Treat oxime with NCS (N-chlorosuccinimide) in DMF to generate the hydroximoyl chloride.

  • Cycloaddition: Dissolve hydroximoyl chloride in DCM. Add propargyl alcohol (or acetylene equivalent) and triethylamine (Et3N) dropwise at 0°C. The Et3N generates the nitrile oxide in situ, which undergoes regioselective cycloaddition.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The 3,5-disubstituted isomer is generally favored sterically.

Suzuki-Miyaura Coupling (Sterically Demanding)

Target: 3-(2-Biaryl)isoxazole derivatives.

  • Reagents: 3-(2-bromophenyl)isoxazole (1.0 eq), Arylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly.

  • Conditions: Heat at 90°C for 12h under Argon.

  • Note: The ortho-substituent slows oxidative addition. If conversion is low, switch to S-Phos Pd G2 precatalyst to accommodate the steric bulk.

Data Summary: Physicochemical Profile

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight ~224.06 DaFragment-like, high ligand efficiency potential.
cLogP ~2.8 - 3.2Moderate lipophilicity; Br increases logP significantly.
Torsion Angle (

)
40° - 60°Non-planar; disrupts

-stacking but fits globular pockets.
H-Bond Donors 0Good membrane permeability.
H-Bond Acceptors 2 (N, O)Interaction with H-bond donors in the binding pocket.

-Hole (

)
Positive on Br tipEnables Halogen Bonding (XB) to carbonyls.

References

  • Synthesis and Reactivity of Isoxazoles

    • Application, Reactivity and Synthesis of Isoxazole Derivatives.[1][2][3][4][5][6] Bentham Science. Link

  • Halogen Bonding in Heterocycles

    • Evaluation of halogen bonding proclivity of oxazole derivatives. CrystEngComm (RSC). Link

  • Structural Dynamics of Ortho-Halo Systems

    • Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives.[7][8] PMC.[9][7] Link

  • Crystal Structure Data

    • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one (Precursor Analysis). IUCr.[9] Link

  • Medicinal Chemistry Applications

    • The recent progress of isoxazole in medicinal chemistry.[10][11] PubMed. Link

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-(2-bromophenyl)-1,2-oxazole

[1]

Executive Summary & Compound Identity

3-(2-bromophenyl)-1,2-oxazole (also referred to as 3-(2-bromophenyl)isoxazole) represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for sulfonamide antibiotics, endothelin receptor antagonists, and anticonvulsant derivatives.

Understanding its solubility landscape is not merely about finding a solvent that "works"; it is about optimizing reaction kinetics, maximizing yield during workup, and ensuring purity during crystallization. This guide synthesizes theoretical physicochemical parameters with empirical solvent behaviors to provide a robust framework for handling this compound.

Physicochemical Profile
ParameterValue (Approx/Predicted)Implications for Solubility
Molecular Weight 224.06 g/mol Low MW facilitates dissolution in organic media.
LogP (Octanol/Water) ~2.7 – 3.0Moderately lipophilic. Poor water solubility; high affinity for non-polar/chlorinated solvents.
H-Bond Donors 0Cannot act as a proton donor; solubility in protic solvents relies on accepting H-bonds.
H-Bond Acceptors 2 (N, O)Good interaction with alcohols and water (to a limited extent).
Melting Point ~50–60 °C (Analog based)Low lattice energy suggests easy dissolution in compatible solvents upon mild heating.

Solubility Compatibility Matrix

The following categorization is based on the compound's dipole moment, dielectric constants, and Hansen Solubility Parameters (HSP).

Class A: High Solubility (Primary Solvents)

Use for: Stock solutions, reaction media, and liquid-liquid extraction.

  • Chlorinated Solvents (DCM, Chloroform): The high lipophilicity of the bromophenyl ring aligns perfectly with the dispersion forces of dichloromethane (DCM). Expect solubility >100 mg/mL .

  • Polar Aprotic (DMSO, DMF, DMAc): The isoxazole ring's polarity interacts favorably here. These are excellent for high-concentration stock solutions (e.g., for biological assays) but difficult to remove during workup.

  • Esters & Ethers (Ethyl Acetate, THF): Excellent general-purpose solvents. THF is particularly useful for organometallic reactions (e.g., Suzuki coupling) involving the bromine handle.

Class B: Moderate/Temperature-Dependent Solubility

Use for: Recrystallization and antisolvent precipitation.

  • Alcohols (Methanol, Ethanol, IPA): While the isoxazole nitrogen can accept hydrogen bonds, the hydrophobic bromophenyl group limits solubility at room temperature.

    • Behavior: Soluble at reflux; sparingly soluble at 0°C. This gradient makes alcohols ideal recrystallization solvents .

  • Aromatic Hydrocarbons (Toluene): Good solubility due to

    
    -
    
    
    stacking interactions, though less than chlorinated solvents.
Class C: Low Solubility (Antisolvents)

Use for: Crashing out products and washing filter cakes.

  • Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): The polarity of the isoxazole ring creates a mismatch with non-polar alkanes.

    • Application: Use Hexane/Ethyl Acetate mixtures for silica chromatography.[1] The compound will elute rapidly in high EtOAc fractions but retain on silica in pure hexane.

  • Water: Practically insoluble (<0.1 mg/mL). Useful for quenching reactions and washing away inorganic salts.

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP-SOL-001)

Since specific solubility values can vary by polymorph and purity, you must validate solubility empirically before scaling up. Do not rely solely on literature values for critical process steps.

Workflow Diagram

SolubilityProtocolStartStart: Excess Solid AdditionEquilibrationEquilibration(Stir 24h @ Target Temp)Start->Equilibration Add solventFiltrationSyringe Filtration(0.45 µm PTFE)Equilibration->Filtration Saturated solutionEvaporationSolvent Evaporation(Vac Oven / N2 Stream)Filtration->Evaporation Aliquot known vol (V)WeighingGravimetric Analysis(Mass_final - Mass_tare)Evaporation->Weighing Dry residueCalculationCalculate S (mg/mL)Weighing->Calculation

Figure 1: Step-by-step workflow for determining precise solubility limits.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of 3-(2-bromophenyl)-1,2-oxazole into a 4 mL HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent.

  • Equilibration:

    • If solid dissolves immediately: Add more solid until saturation is visible.

    • If solid remains: Cap and stir at the desired temperature (e.g., 25°C) for 24 hours.

  • Sampling: Stop stirring and allow solids to settle for 1 hour. Remove 0.5 mL of supernatant using a syringe.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE filter (compatible with most organic solvents) into a tared vessel.

  • Drying: Evaporate solvent under reduced pressure or nitrogen stream. Dry to constant weight in a vacuum oven at 40°C.

  • Calculation:

    
    
    

Process Optimization: Solvent Selection Logic

When developing a synthesis or purification step, use the following decision matrix to select the optimal solvent system.

SolventSelectionPurposePrimary Objective?ReactionReaction MediumPurpose->ReactionPurificationPurificationPurpose->PurificationTempHighHigh Temp (>80°C)?Reaction->TempHighMethodMethod?Purification->MethodTolueneToluene(Inert, High BP)TempHigh->TolueneYesTHFTHF/DCM(Good Solvency)TempHigh->THFNoRecrystRecrystallizationMethod->RecrystChromChromatographyMethod->ChromSolventPairEthanol / WaterorHexane / EtOAcRecryst->SolventPairEluentHexane : EtOAc(Gradient 100:0 -> 70:30)Chrom->Eluent

Figure 2: Decision tree for selecting solvents based on process requirements.

Critical Considerations for Synthesis
  • Nucleophilic Substitution (SNAr): If substituting the bromine, avoid protic solvents (alcohols) which can quench nucleophiles. Use DMF or DMSO .

  • Lithiation/Grignard: If converting the Br- group to a metalloid, anhydrous THF or Diethyl Ether is mandatory. The compound is highly soluble in these, ensuring homogeneous reaction conditions.

  • Recrystallization: A common purification trick for aryl-isoxazoles is dissolving in minimal hot Ethanol and slowly adding Water until turbidity persists, then cooling to 4°C.

References

  • PubChem. (2024).[2] Compound Summary: 3-(3-Bromophenyl)isoxazole (Isomer Analog Data). National Library of Medicine. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for estimating logP and aqueous solubility relationships).

A Technical Guide to the Synthesis of 3-(2-Bromophenyl)isoxazole for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals. The specific derivative, 3-(2-bromophenyl)isoxazole, serves as a crucial and versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the bromine substituent for cross-coupling reactions. This technical guide provides an in-depth review of the primary synthetic strategies for obtaining 3-(2-bromophenyl)isoxazole. We will dissect two principal and field-proven methodologies: the [3+2] cycloaddition of in-situ generated 2-bromobenzonitrile oxide and the cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.

Chapter 1: Strategic Overview of Isoxazole Ring Formation

The construction of the isoxazole ring is a mature field in heterocyclic chemistry, yet the choice of synthetic route is critical and depends on factors such as starting material availability, desired substitution pattern, and scalability. For 3-(2-bromophenyl)isoxazole, the retrosynthetic analysis reveals two dominant pathways, each with distinct advantages and mechanistic considerations.

  • The [3+2] Cycloaddition Approach: This is arguably the most direct and elegant method for forming the isoxazole ring.[1] It involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne).[2] This strategy offers high regioselectivity, particularly when using terminal alkynes.

  • The Cyclocondensation Approach: This classical method involves reacting a 1,3-dicarbonyl compound, or a synthetic equivalent like a β-ketoacetonitrile, with hydroxylamine.[3][4] This route is robust and often utilizes readily available starting materials.

The following diagram illustrates these two divergent strategies for the synthesis of the target molecule.

G cluster_0 Route 1: [3+2] Cycloaddition cluster_1 Route 2: Cyclocondensation target 3-(2-Bromophenyl)isoxazole nitrile_oxide 2-Bromobenzonitrile Oxide (1,3-Dipole) nitrile_oxide->target + alkyne Acetylene Equivalent (Dipolarophile) alkyne->target + oxime 2-Bromobenzaldehyde Oxime oxime->nitrile_oxide Oxidation aldehyde 2-Bromobenzaldehyde aldehyde->oxime ketoacetonitrile 2-Bromobenzoylacetonitrile (1,3-Dicarbonyl Equivalent) ketoacetonitrile->target + hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->target + ester Ethyl 2-bromobenzoate ester->ketoacetonitrile Claisen Condensation acetonitrile Acetonitrile acetonitrile->ketoacetonitrile Claisen Condensation

Caption: Divergent synthetic strategies for 3-(2-bromophenyl)isoxazole.

Chapter 2: The 1,3-Dipolar Cycloaddition Pathway

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful method for constructing 3,5-disubstituted isoxazoles with high regioselectivity.[5][6][7] The key to this pathway is the controlled, in situ generation of the unstable 2-bromobenzonitrile oxide intermediate from a stable precursor, typically 2-bromobenzaldehyde oxime.

Mechanistic Principles

The reaction proceeds in two distinct stages:

  • Nitrile Oxide Formation: The aldoxime is oxidized to a hydroximoyl halide, which then undergoes base-mediated elimination to yield the nitrile oxide. Common oxidants include N-chlorosuccinimide (NCS) or hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB).[7][8] The in situ generation is critical as nitrile oxides are prone to dimerization to form furoxans.

  • Cycloaddition: The generated 2-bromobenzonitrile oxide immediately reacts with a dipolarophile. For the synthesis of the parent 3-(2-bromophenyl)isoxazole, acetylene gas can be used, though safer and more practical alternatives like ethynyltrimethylsilane followed by desilylation are often employed.

The workflow for this pathway is outlined below.

G start 2-Bromobenzaldehyde oxime 2-Bromobenzaldehyde Oxime start->oxime + NH2OH·HCl nitrile_oxide In Situ Generation of 2-Bromobenzonitrile Oxide oxime->nitrile_oxide Oxidation/Elimination cycloaddition [3+2] Cycloaddition with Alkyne nitrile_oxide->cycloaddition product 3-(2-Bromophenyl)isoxazole cycloaddition->product

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis route.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of (E)-2-Bromobenzaldehyde Oxime [9]

This initial step converts the commercially available aldehyde into its corresponding oxime, the stable precursor for the nitrile oxide.

  • Rationale: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime.[10][11][12] The use of a mild catalyst like zinc chloride can accelerate the reaction and improve yields.[9]

  • Step-by-Step Procedure:

    • To a round-bottom flask, add 2-bromobenzaldehyde (1.0 mmol, 185 mg) and hydrated zinc chloride (0.2 mmol).[9]

    • Add 50% aqueous hydroxylamine (3.0 mmol, 0.18 mL).

    • Heat the mixture at 100°C (373 K) for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:3 mixture of ethyl acetate to n-hexane as the eluent.

    • Upon completion, cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 1:4 ethyl acetate/n-hexane) to yield the colorless product. Typical yield is around 90%.[9]

Protocol 2.2.2: In Situ Generation and Cycloaddition to form 3-(2-Bromophenyl)isoxazole

This one-pot procedure generates the nitrile oxide and traps it with an alkyne to form the final product.

  • Rationale: This protocol uses N-chlorosuccinimide (NCS) and a base (triethylamine) to convert the oxime to the nitrile oxide. NCS chlorinates the oxime to form a hydroximoyl chloride, and triethylamine facilitates the subsequent elimination of HCl. The highly reactive nitrile oxide is immediately consumed by the alkyne present in the reaction mixture, preventing dimerization.

  • Step-by-Step Procedure:

    • Dissolve 2-bromobenzaldehyde oxime (1.0 mmol, 200 mg) in a suitable solvent like chloroform or dichloromethane in a flask equipped with a stir bar.

    • Add N-chlorosuccinimide (NCS) (1.1 mmol) to the solution and stir at room temperature for 30 minutes.

    • Introduce the alkyne source. For this example, we will use ethynyltrimethylsilane (1.5 mmol) as a safe and easy-to-handle acetylene equivalent.

    • Slowly add triethylamine (1.5 mmol) dropwise to the mixture. The reaction is often exothermic.

    • Stir the reaction at room temperature and monitor by TLC until the starting oxime is consumed.

    • Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and excess reagents.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the silylated isoxazole.

    • The trimethylsilyl group can be removed by treatment with a fluoride source (e.g., TBAF in THF) or under acidic conditions to yield 3-(2-bromophenyl)isoxazole.

Chapter 3: The β-Ketoacetonitrile Cyclocondensation Pathway

This classic and robust route relies on the construction of a 1,3-dicarbonyl equivalent, specifically 2-bromobenzoylacetonitrile, followed by its cyclization with hydroxylamine.

Mechanistic Principles

The core of this strategy is the Claisen isoxazole synthesis.[3]

  • Formation of 1,3-Dicarbonyl Precursor: The key intermediate, 2-bromobenzoylacetonitrile, is typically prepared via a Claisen-type condensation between an ester (ethyl 2-bromobenzoate) and a nitrile (acetonitrile) using a strong base like sodium ethoxide or sodium hydride.

  • Cyclocondensation: The β-ketoacetonitrile reacts with hydroxylamine. The more nucleophilic nitrogen of hydroxylamine attacks the ketone carbonyl. A series of proton transfers and subsequent dehydration and cyclization leads to the formation of the aromatic isoxazole ring. The regioselectivity is generally well-controlled in this system, leading predominantly to the 3-substituted isoxazole.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 2-Bromobenzoylacetonitrile

  • Rationale: This is a base-mediated Claisen condensation. The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent collapse of the tetrahedral intermediate and workup yields the β-ketoacetonitrile.

  • Step-by-Step Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol.

    • To this solution, add acetonitrile (1.1 eq) dropwise at room temperature.

    • Add ethyl 2-bromobenzoate (1.0 eq) to the mixture and heat to reflux for several hours.

    • Monitor the reaction by TLC.

    • After cooling, carefully quench the reaction by pouring it into ice-cold dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude 2-bromobenzoylacetonitrile[13] can be purified by crystallization or column chromatography.

Protocol 3.2.2: Cyclization to form 3-(2-Bromophenyl)isoxazole

  • Rationale: This step involves the reaction of the β-ketoacetonitrile with hydroxylamine hydrochloride. A base, such as sodium acetate or pyridine, is added to liberate the free hydroxylamine base, which is the active nucleophile.

  • Step-by-Step Procedure:

    • Dissolve 2-bromobenzoylacetonitrile (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture and reduce the solvent volume via rotary evaporation.

    • Pour the residue into cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(2-bromophenyl)isoxazole.

Chapter 4: Comparative Analysis of Synthetic Routes

The choice between the two primary synthetic routes depends on several practical considerations in the laboratory.

FeatureRoute 1: [3+2] CycloadditionRoute 2: Cyclocondensation
Starting Materials 2-BromobenzaldehydeEthyl 2-bromobenzoate, Acetonitrile
Key Intermediates 2-Bromobenzaldehyde oxime, 2-Bromobenzonitrile oxide (unstable)2-Bromobenzoylacetonitrile (stable)
Regioselectivity Generally excellent, yielding the 3,5-disubstituted product.High, favors the 3-substituted product from β-ketoacetonitriles.
Reaction Conditions Mild conditions for cycloaddition; may require specific oxidants (NCS, DIB).Requires strong base (Na, NaH) for Claisen; reflux conditions for cyclization.
Advantages Elegant, high atom economy, often high yielding.Robust, uses classical reactions, intermediates are often stable and isolable.
Disadvantages Involves an unstable intermediate; may require handling of gaseous/volatile alkynes.Can be a multi-step process; use of strong, moisture-sensitive bases.

Conclusion

The synthesis of 3-(2-bromophenyl)isoxazole is readily achievable through well-established and reliable synthetic methodologies. The 1,3-dipolar cycloaddition pathway offers a modern and efficient route, prized for its elegance and high degree of control, making it ideal for medicinal chemistry applications where rapid analog synthesis is desired. In contrast, the cyclocondensation of a β-ketoacetonitrile represents a more traditional, yet highly robust and scalable approach suitable for process chemistry and larger-scale production. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research program, including precursor availability, scale, and safety considerations. Both pathways provide reliable access to this valuable heterocyclic building block, opening the door for further functionalization and the development of novel chemical entities.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIV
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace.
  • (E)-2-Bromobenzaldehyde oxime. PMC.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 2-Bromobenzaldehyde 98 6630-33-7. Sigma-Aldrich.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora.
  • 2-Bromobenzoylacetonitrile | 53882-80-7. Sigma-Aldrich.
  • How is the equation between benzaldehyde and hydroxylamine determined?. Quora.
  • Give balanced equations for the following reactions: Benzaldehyde and hydroxylamine. Toppr.

Sources

Methodological & Application

Strategic Synthesis of 3-(2-Bromophenyl)isoxazole via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

The 3-arylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine and carboxylic acid derivatives in various kinase inhibitors and GPCR ligands. Specifically, 3-(2-bromophenyl)isoxazole is a high-value intermediate; the ortho-bromo handle allows for subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to generate complex biaryl systems.

While the direct [3+2] cycloaddition of nitrile oxides with acetylene gas is the most atom-economical route, it poses significant safety hazards (explosion risk, special handling of gaseous reagents) and often yields mixtures of regioisomers if substituted alkynes are used.

This Application Note presents a robust, scalable laboratory protocol using Vinyl Acetate as a liquid "acetylene surrogate." This method leverages the in situ generation of 2-bromobenzonitrile oxide, which undergoes cycloaddition with vinyl acetate to form an intermediate isoxazoline. Spontaneous or base-promoted elimination of acetic acid yields the desired aromatic isoxazole with high regiocontrol.

Key Advantages of This Protocol
  • Safety: Eliminates the need for high-pressure acetylene gas.

  • Regioselectivity: Exclusively forms the 3-substituted isomer (avoiding 3,4- or 3,5- mixtures common with internal alkynes).

  • Operational Simplicity: One-pot or telescoping process options available.

Part 2: Reaction Mechanism & Pathway

The synthesis proceeds through a Huisgen [3+2] dipolar cycloaddition.[1] The mechanism involves the generation of a transient 1,3-dipole (nitrile oxide) which reacts with the dipolarophile (vinyl acetate).

Mechanistic Stages[2][3][4][5][6]
  • Dipole Formation: Chlorination of the oxime creates a hydroximoyl chloride, which releases the nitrile oxide upon base treatment.

  • Cycloaddition: The nitrile oxide (LUMO) reacts with the vinyl acetate (HOMO) in a concerted manner to form a 5-acetoxy-2-isoxazoline.

  • Aromatization: Elimination of acetic acid restores aromaticity, yielding the isoxazole.

ReactionPathway Aldehyde 2-Bromobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOH Dipole Nitrile Oxide (In Situ) Oxime->Dipole NCS, DMF then Et3N Isoxazoline 5-Acetoxy-isoxazoline (Intermediate) Dipole->Isoxazoline Vinyl Acetate [3+2] Cycloaddition Furoxan Furoxan Dimer (Side Product) Dipole->Furoxan Dimerization (If no trap present) Product 3-(2-Bromophenyl)isoxazole Isoxazoline->Product -AcOH (Elimination)

Figure 1: Reaction pathway demonstrating the conversion of aldehyde to isoxazole via the vinyl acetate surrogate strategy. Note the critical dimerization pathway (dashed) that must be suppressed by slow addition.

Part 3: Detailed Experimental Protocol

Phase A: Preparation of 2-Bromobenzaldehyde Oxime

Prerequisite: This step converts the aldehyde to the oxime precursor.

Reagents:

  • 2-Bromobenzaldehyde (10.0 mmol, 1.85 g)

  • Hydroxylamine hydrochloride (12.0 mmol, 0.83 g)

  • Sodium hydroxide (12.5 mmol, 0.50 g, dissolved in minimal water)

  • Ethanol/Water (1:1 v/v, 20 mL)

Procedure:

  • Dissolve 2-bromobenzaldehyde in EtOH (10 mL).

  • Add the hydroxylamine HCl solution in water (10 mL).

  • Cool to 0°C. Add the NaOH solution dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate EtOH. Acidify aqueous residue with 1M HCl to pH 6. The oxime will precipitate as a white solid.

  • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[2]

    • Checkpoint: 1H NMR should show the aldoxime proton singlet around 8.2-8.5 ppm.

Phase B: [3+2] Cycloaddition (The "Click" Step)

This step generates the nitrile oxide in situ to react with vinyl acetate.

Reagents:

  • 2-Bromobenzaldehyde oxime (5.0 mmol, 1.00 g)

  • N-Chlorosuccinimide (NCS) (5.5 mmol, 0.73 g)

  • Vinyl Acetate (25.0 mmol, 2.3 mL) – Excess used as solvent/reactant

  • Triethylamine (TEA) (6.0 mmol, 0.84 mL)

  • DMF (Dimethylformamide) (Dry, 10 mL) or DCM (Dichloromethane)

Procedure:

  • Chlorination: Dissolve the oxime (1.00 g) in DMF (10 mL) under nitrogen. Add NCS (0.73 g) portion-wise at RT.

    • Note: The reaction is slightly exothermic. Stir for 1 hour. Completion of hydroximoyl chloride formation can be checked by TLC (often less polar than oxime).

  • Cycloaddition: Cool the mixture to 0°C. Add Vinyl Acetate (2.3 mL).

  • Dipole Generation: Dissolve TEA (0.84 mL) in DMF (2 mL). Add this solution dropwise very slowly (via syringe pump if possible, over 1 hour) to the reaction mixture at 0°C.

    • Critical: Slow addition keeps the concentration of nitrile oxide low, preventing dimerization into furoxan side-products.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Elimination (if not spontaneous): Often, the intermediate 5-acetoxyisoxazoline eliminates acetic acid during the workup or on silica. If the intermediate is stable, reflux the crude residue in toluene with a catalytic amount of p-TsOH for 2 hours to force aromatization.

Workup & Purification:

  • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Wash combined organics with brine (2 x 20 mL) to remove DMF.

  • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexane/EtOAc (gradient 95:5 to 80:20).

    • Target: 3-(2-bromophenyl)isoxazole usually elutes before the oxime or furoxan dimer.

Part 4: Data Analysis & Troubleshooting

Analytical Profile
  • 1H NMR (CDCl3, 400 MHz):

    • Isoxazole Ring: Distinct doublets for H-5 (approx. 8.5 ppm, d, J = 1.8 Hz) and H-4 (approx. 6.6 ppm, d, J = 1.8 Hz).

    • Aromatic: Multiplets for the 2-bromophenyl group (7.3 - 7.7 ppm).

  • 13C NMR: Characteristic isoxazole carbons at ~158 ppm (C-3), ~103 ppm (C-4), and ~159 ppm (C-5).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield / Dimer Formation Nitrile oxide concentration too high.Slow down the addition of TEA (Base). Use a syringe pump (1 mL/hr).
Incomplete Reaction Chlorination failed (NCS quality).Ensure NCS is fresh/recrystallized. Check hydroximoyl chloride formation by TLC before adding base.
Isoxazoline Intermediate Persists Elimination of AcOH is slow.Reflux crude in Toluene/p-TsOH or treat with DBU in DCM to force elimination.
Regioisomer Mixtures Unlikely with Vinyl Acetate.If using terminal alkynes, switch back to Vinyl Acetate to enforce 3-substituent regiochemistry.
Decision Logic for Optimization

OptimizationLogic Start Start Reaction CheckChlor Check Chlorination (TLC/LCMS) Start->CheckChlor Proceed Add Vinyl Acetate & Base CheckChlor->Proceed Complete CheckProd Analyze Crude Proceed->CheckProd IsDimer Major Product: Furoxan Dimer? CheckProd->IsDimer IsInter Major Product: Isoxazoline? IsDimer->IsInter No FixDimer Action: Dilute Rxn Slower Base Addition IsDimer->FixDimer Yes Success Isolate Isoxazole IsInter->Success No (Target Found) FixInter Action: Acid/Base Elimination Step IsInter->FixInter Yes

Figure 2: Logic flow for troubleshooting common issues in nitrile oxide cycloadditions.

Part 5: References & Authority[6]

  • Huisgen, R. (1963).[3] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

    • Foundational text on the mechanism of dipolar cycloadditions.

  • Rai, K. M. L., & Hassner, A. (1997). "Chloramine-T in Organic Synthesis. reaction with Aldoximes: Formation of Nitrile Oxides and their trapping with Alkenes and Alkynes." Synthetic Communications, 27(3), 467-476. Link

    • Validates the oxidative generation of nitrile oxides from oximes.

  • Fokin, V. V., et al. (2005).[4] "Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." Journal of the American Chemical Society, 127(1), 210-216.[4] Link

    • Provides context on metal-catalyzed variations, though thermal is preferred for vinyl acetate.

  • Mendel, D. et al. (2024). "Tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition." Molecules, 29(6), 1202. Link

    • Recent application of nitrile oxide cycloadditions to synthesize chromeno-isoxazoles, validating the specific reaction conditions.

  • Organic Chemistry Portal. "Synthesis of Isoxazoles." Link

    • General repository of verified synthetic schemes for isoxazoles.

Sources

Suzuki-Miyaura cross-coupling of 3-(2-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-(2-Bromophenyl)isoxazole

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-(2-bromophenyl)isoxazole as the electrophile. This substrate presents two distinct challenges in medicinal chemistry:

  • Steric Hindrance: The ortho-bromo substituent creates significant steric strain, inhibiting the oxidative addition step and slowing transmetallation.

  • Heterocycle Lability: The isoxazole ring is susceptible to base-mediated ring opening (to ketonitriles) under harsh conditions, requiring a delicate balance of reactivity and mildness.

This protocol moves beyond standard tetrakis(triphenylphosphine)palladium(0) conditions, employing dialkylbiaryl phosphine ligands (Buchwald Ligands) to ensure high yields and chemoselectivity.

Mechanistic Insight & Reaction Design

The "Ortho-Effect" Challenge

Standard catalysts like Pd(PPh₃)₄ often fail with 3-(2-bromophenyl)isoxazole because the bulky isoxazole ring at the C1 position and the bromine at C2 create a "molecular wall." This prevents the palladium center from effectively coordinating to the C-Br bond. Furthermore, once oxidative addition occurs, the resulting Pd(II) complex is crowded, making the approach of the boronic acid (transmetallation) energetically unfavorable.

The Solution: Ligand Architecture

To overcome this, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Electron Richness: The dicyclohexylphosphino group increases the electron density on Pd, accelerating oxidative addition into the strong C-Br bond.

  • Biaryl Backbone: The ligand's structure creates a pocket that stabilizes the monoligated Pd(0) species and facilitates reductive elimination, even in crowded environments.

Mechanistic Pathway (DOT Visualization)

SuzukiCycle PreCat Pd(OAc)2 + SPhos ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction in situ OxAdd Oxidative Addition (Rate Limiting due to Sterics) ActiveCat->OxAdd + 3-(2-bromophenyl)isoxazole Complex1 Ar-Pd(II)-Br (Stabilized by SPhos) OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the role of bulky ligands in stabilizing the oxidative addition intermediate of sterically hindered halides.

Experimental Protocol

Reagents & Materials
  • Substrate: 3-(2-bromophenyl)isoxazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst Source: Palladium(II) Acetate [Pd(OAc)₂] (Trimer-free preferred)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) – Crucial: Use anhydrous, finely ground.[1]

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1).

Optimized Procedure (Bench Scale: 1.0 mmol)
  • Reaction Setup:

    • Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

    • Add 3-(2-bromophenyl)isoxazole (224 mg, 1.0 mmol), Boronic Acid (1.2 mmol), Pd(OAc)₂ (2.2 mg, 1 mol%), SPhos (8.2 mg, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

    • Note on stoichiometry: A 1:2 ratio of Pd:Ligand is standard to ensure active mono-ligated species formation.

  • Inert Atmosphere (Critical):

    • Cap the vial with a septum.

    • Evacuate the vessel under high vacuum and backfill with Argon (repeat 3 times).

    • Why: Oxygen causes homocoupling of the boronic acid and oxidizes the electron-rich phosphine ligand.

  • Solvent Addition:

    • Add Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

    • Tip: Pre-sparge solvents with Argon for 15 minutes before addition.

  • Reaction:

    • Heat the mixture to 100°C in an oil bath (or microwave at 110°C for 30 mins).

    • Stir vigorously (800 rpm) to ensure biphasic mixing.

    • Monitor by LC-MS or TLC (typically complete in 2-4 hours).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

Workflow Start Weigh Solids (Substrate, Cat, Base) Degas Evacuate/Backfill (Argon x3) Start->Degas Solvent Add Degassed Solvents Degas->Solvent Heat Heat to 100°C (2-4 Hours) Solvent->Heat Workup Extraction & Purification Heat->Workup

Figure 2: Operational workflow for the bench-top synthesis.

Optimization Data & Screening Matrix

When adapting this protocol for different boronic acids, use the following screening matrix. Data represents isolated yields for the coupling of 3-(2-bromophenyl)isoxazole with phenylboronic acid.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8035%Incomplete conversion; steric failure.
2Pd(dppf)Cl₂K₂CO₃Dioxane10062%Moderate; significant dehalogenation.
3Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 94% Optimal Conditions.
4Pd(OAc)₂ / XPhosK₃PO₄THF/H₂O6088%Good for very sensitive substrates.
5Pd(OAc)₂ / SPhosNaOtBuToluene10015%Isoxazole ring opening observed.

Key Takeaway: Avoid strong alkoxide bases (NaOtBu, KOtBu). The isoxazole ring is unstable under strongly basic/nucleophilic conditions, leading to ring cleavage.[1] Weak bases (Phosphates/Carbonates) are mandatory.

Troubleshooting Guide

Problem: Low Conversion (Starting Material Remains)

  • Cause: Catalyst deactivation by oxygen or insufficient ligand.

  • Fix: Ensure rigorous degassing.[1][3] Switch to XPhos if the boronic acid is also sterically hindered (e.g., 2,6-disubstituted).

Problem: Homocoupling of Boronic Acid

  • Cause: Oxygen ingress.[3]

  • Fix: Increase Argon flow. Add the boronic acid in portions.

Problem: Isoxazole Ring Cleavage (Formation of Nitriles)

  • Cause: Base is too strong or temperature is too high.

  • Fix: Switch from K₃PO₄ to Cs₂CO₃ or KF. Lower temperature to 80°C and extend reaction time.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[4] Organic Chemistry Frontiers, 2014.

  • BenchChem Technical Support. "Oxazole and Isoxazole Ring Stability in Substitution Reactions." BenchChem Application Notes, 2025.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.

  • Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[2]

Sources

protocol for synthesizing 3-(2-bromophenyl)-1,2-oxazole from 2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-(2-Bromophenyl)-1,2-oxazole

Executive Summary

This application note details a robust, scalable protocol for synthesizing 3-(2-bromophenyl)-1,2-oxazole (also known as 3-(2-bromophenyl)isoxazole) starting from 2-bromobenzaldehyde .

While direct cycloaddition with acetylene gas is hazardous and requires specialized equipment, this protocol utilizes vinyl acetate as a safer, liquid-phase "acetylene equivalent." The method relies on the in situ generation of a nitrile oxide dipole, followed by a [3+2] cycloaddition and subsequent aromatization. This route is preferred in medicinal chemistry for its high regioselectivity (yielding exclusively the 3-substituted isomer) and operational safety.

Retrosynthetic Analysis & Mechanism

The synthesis is divided into two distinct phases:

  • Activation: Conversion of the aldehyde to a hydroximoyl chloride (the nitrile oxide precursor).

  • Cycloaddition & Aromatization: 1,3-Dipolar cycloaddition with vinyl acetate, followed by the elimination of acetic acid to restore aromaticity in the heterocyclic ring.

Figure 1: Mechanistic Pathway

ReactionMechanism Aldehyde 2-Bromobenzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime + NH2OH·HCl - H2O Chloro Hydroximoyl Chloride Oxime->Chloro + NCS (Chlorination) NitOx Nitrile Oxide (In Situ Dipole) Chloro->NitOx + Et3N (Dehydrohalogenation) Isoxazoline 5-Acetoxy Isoxazoline NitOx->Isoxazoline + Vinyl Acetate [3+2] Cycloaddition Product 3-(2-Bromophenyl) -1,2-oxazole Isoxazoline->Product - AcOH (Elimination)

Caption: Step-wise transformation from aldehyde to isoxazole via the nitrile oxide pathway.[1][2][3]

Reagents & Stoichiometry

Table 1: Critical Reagent List

ReagentRoleEquiv.Notes
2-Bromobenzaldehyde Starting Material1.0Purity >98% recommended.
Hydroxylamine HCl Oxime Source1.2Excess ensures complete conversion.
Sodium Acetate Buffer/Base1.5Buffers the HCl released during oxime formation.
N-Chlorosuccinimide (NCS) Chlorinating Agent1.1Freshly recrystallized NCS prevents side reactions.
Vinyl Acetate Dipolarophile3.0 - 5.0Used in excess; acts as both reagent and co-solvent.
Triethylamine (TEA) Base1.2Critical: Must be added slowly to prevent dimerization.
DCM / DMF Solvent-DMF (1:5 ratio) accelerates the NCS reaction.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Bromobenzaldoxime

Objective: Isolate the stable oxime intermediate.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-bromobenzaldehyde (10.0 mmol, 1.85 g) in Ethanol (20 mL) and Water (10 mL).

  • Addition: Add Hydroxylamine hydrochloride (12.0 mmol, 0.83 g) and Sodium Acetate (15.0 mmol, 1.23 g).

  • Reaction: Stir vigorously at room temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (20% EtOAc/Hexane).[3] The aldehyde spot (high R_f) should disappear, replaced by the oxime (lower R_f).

  • Workup:

    • Concentrate the ethanol under reduced pressure.[4]

    • Add water (30 mL) to the residue. The oxime usually precipitates as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.

Phase 2: Cycloaddition to 3-(2-Bromophenyl)-1,2-oxazole

Objective: One-pot chlorination, cycloaddition, and elimination.

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve the dried oxime (from Phase 1) in DMF (5 mL).

    • Add NCS (1.1 equiv) portion-wise over 10 minutes.

    • Note: If the reaction is sluggish (no color change or exotherm), add a catalytic amount of HCl gas (vapor from a bottle) to initiate the radical mechanism. Stir for 1 hour at RT.

  • Cycloaddition Setup:

    • Dilute the mixture with Dichloromethane (DCM, 20 mL).

    • Add Vinyl Acetate (5.0 equiv).

    • Cool the reaction mixture to 0°C in an ice bath.

  • Nitrile Oxide Generation (The Critical Step):

    • Prepare a solution of Triethylamine (TEA) (1.2 equiv) in DCM (5 mL).

    • Dropwise Addition: Add the TEA solution to the reaction mixture very slowly over 1 hour using a syringe pump or addition funnel.

    • Why? High local concentrations of base generate excess nitrile oxide, which dimerizes to form a furoxan byproduct (irreversible). Slow addition keeps the nitrile oxide concentration low, favoring reaction with the vinyl acetate.

  • Elimination/Aromatization:

    • Allow the mixture to warm to RT and stir overnight.

    • Thermal Maturation: If TLC shows the intermediate isoxazoline (often a streak or spot close to the product), reflux the mixture (approx. 40°C for DCM/Vinyl Acetate) for 2 hours to force the elimination of acetic acid.

  • Purification:

    • Wash the organic layer with water (2 x 20 mL) to remove DMF and succinimide byproducts.

    • Dry over anhydrous

      
       and concentrate.
      
    • Flash Chromatography: Silica gel; Gradient 0–10% EtOAc in Hexanes.

    • Product: 3-(2-bromophenyl)-1,2-oxazole appears as a pale yellow oil or low-melting solid.

Process Workflow & Decision Tree

Figure 2: Experimental Workflow

Workflow Start Start: 2-Bromobenzaldehyde OximeStep Phase 1: Oxime Formation (NH2OH·HCl / NaOAc) Start->OximeStep CheckTLC TLC Check: Aldehyde consumed? OximeStep->CheckTLC CheckTLC->OximeStep No (Add heat) Isolate Isolate & Dry Oxime CheckTLC->Isolate Yes Chlorinate Phase 2A: Chlorination (NCS / DMF) Isolate->Chlorinate Cycloadd Phase 2B: Cycloaddition (Vinyl Acetate + Slow TEA) Chlorinate->Cycloadd Elimination Phase 2C: Elimination (Reflux if needed) Cycloadd->Elimination Purify Column Chromatography (Hex/EtOAc) Elimination->Purify

Caption: Operational workflow emphasizing the checkpoint after oxime formation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Formation of Furoxan Dimer Base added too quickly.Reduce TEA addition rate (e.g., over 2 hours). Increase equivalents of Vinyl Acetate.
Incomplete Chlorination NCS is old or wet.Recrystallize NCS from benzene/hexane or use fresh bottle. Add HCl vapor to initiate.
Intermediate Isoxazoline Persists Elimination of AcOH is slow.Reflux the crude mixture in Toluene (with pTSA catalyst) for 30 mins to force aromatization.
Low Yield Steric hindrance of 2-Br.The ortho-bromo group adds steric bulk. Ensure vigorous stirring and extend reaction times.

Safety & Handling (E-E-A-T)

  • Nitrile Oxides: These are reactive dipoles. While generally generated in situ, never isolate the hydroximoyl chloride in large quantities without stability testing, as they can decompose exothermically.

  • Vinyl Acetate: Highly flammable and polymerizable. Contains inhibitors; use fresh reagent.

  • Halogenated Solvents: DCM is toxic. Perform all work in a fume hood.

  • 2-Bromobenzaldehyde: Irritant. Avoid contact with skin and eyes.

References

  • Rai, K. M. L., & Hassner, A. (1989). Chloramine-T in Organic Synthesis. Preparation of Nitrile Oxides from Aldoximes and their Cycloaddition.[1]Synthetic Communications, 19(16), 2799–2807.

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity for Alkynyl Ketones, Esters, and Amides.Journal of the American Chemical Society, 127(5), 1513–1549. (Mechanistic insight on cycloadditions).

  • Vita, M. V., & Waser, J. (2018). Synthesis of Isoxazoles by Palladium-Catalyzed Condensation of Nitrile Oxides and Alkynes.Organic Letters. (Alternative metal-catalyzed routes).

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (General overview of regioselectivity in nitrile oxide cycloadditions).

Sources

using 3-(2-bromophenyl)isoxazole as an intermediate for fused heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(2-Bromophenyl)isoxazole in Heterocyclic Synthesis

Abstract & Strategic Overview

The scaffold 3-(2-bromophenyl)isoxazole represents a privileged "bifunctional platform" in modern heterocyclic synthesis.[1] Its value lies in the orthogonal reactivity of its two core components:

  • The Aryl Bromide (Site A): A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) or halogen-metal exchange.[1]

  • The Isoxazole Ring (Site B): A "masked" 1,3-dicarbonyl equivalent or enaminone precursor.[1] Under reductive conditions (e.g., Mo(CO)₆ or H₂/Pd), the N-O bond cleaves to reveal a reactive

    
    -amino enone, capable of rapid intramolecular condensation.
    

This guide details the protocols for transforming this single precursor into two distinct fused heterocyclic classes: Phenanthridines (via Suzuki coupling) and 4-Quinolones (via Heck coupling), utilizing the isoxazole ring as the latent cyclization partner.[2]

Strategic Reaction Map

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Figure 1: Divergent synthesis of fused heterocycles controlled by the initial cross-coupling partner. Start 3-(2-Bromophenyl)isoxazole (Core Scaffold) Int1 Intermediate A: 3-(Biphenyl-2-yl)isoxazole Start->Int1 Suzuki-Miyaura (Ar-B(OH)2, Pd) Int2 Intermediate B: Ortho-Acrylate Derivative Start->Int2 Heck Reaction (Acrylates, Pd) Prod1 Target 1: Phenanthridine Derivatives Int1->Prod1 Reductive Cyclization (Mo(CO)6 or H2/Pd) Prod2 Target 2: 4-Quinolone/Quinoline Int2->Prod2 Reductive Annulation (N-O Cleavage + Condensation)

Protocol A: Synthesis of Phenanthridines via Suzuki/Condensation Cascade

This protocol leverages the isoxazole as a masked ketone.[1] Upon N-O cleavage, the resulting enaminone hydrolyzes to an amino-ketone (or aldehyde), which condenses with the adjacent aryl ring introduced via Suzuki coupling.

Mechanism of Action
  • Suzuki Coupling: Installs the second phenyl ring.[1]

  • Reductive Opening: Mo(CO)₆ cleaves the isoxazole N-O bond.[1]

  • Cyclization: The revealed nitrogen nucleophile attacks the pendant aryl ring (often requiring oxidative conditions or pre-functionalization) or condenses with a carbonyl if the Suzuki partner carried an aldehyde (e.g., 2-formylphenylboronic acid).[1][2]

Experimental Procedure

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 3-(2-bromophenyl)isoxazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).[2]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: Reflux (100°C) for 12 hours under Argon.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Molybdenum-Mediated Ring Opening & Cyclization [1]

  • Reagents: Biaryl isoxazole intermediate (1.0 equiv), Molybdenum Hexacarbonyl [Mo(CO)₆] (0.5–1.0 equiv).[1][2]

  • Solvent: Acetonitrile (wet) containing 1-2 drops of water.[1][2]

  • Conditions: Reflux for 4–6 hours.[1]

  • Note: Mo(CO)₆ acts as a reductive agent to cleave the N-O bond.[1][3] The resulting enaminone is unstable and hydrolyzes to the 2-acyl-biphenyl amine, which spontaneously cyclizes under acidic conditions (p-TsOH cat.) to the phenanthridine.[1]

Data Summary Table

Parameter Specification Notes
Catalyst Load 5 mol% Pd Standard tetrakis is sufficient.[1]
Mo(CO)₆ Equiv 0.5 - 1.0 Stoichiometric reductant; use in fume hood (CO evolution).[1]
Yield (Step 1) 85-95% Highly efficient coupling.[1]

| Yield (Step 2) | 60-75% | Dependent on steric bulk of the aryl partner.[1] |

Protocol B: Synthesis of 4-Quinolones via Heck/Annulation

This route is particularly valuable for generating antibiotic scaffolds.[1] The isoxazole nitrogen atom is retained and incorporated into the final quinolone core.[1]

Mechanism of Action
  • Heck Reaction: The bromine is replaced by an acrylate group.[1]

  • Isoxazole Unmasking: Hydrogenolysis or Mo(CO)₆ opens the ring to form a

    
    -amino enone.[1]
    
  • Intramolecular Michael/Amidation: The newly formed primary amine attacks the acrylate ester (or double bond), closing the 6-membered pyridone ring.[1][2]

Experimental Procedure

Step 1: Heck Alkenylation [1]

  • Charge a reaction vessel with 3-(2-bromophenyl)isoxazole (1.0 mmol), Methyl Acrylate (1.5 mmol), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Triethylamine (3.0 equiv).[1]

  • Dissolve in anhydrous DMF (5 mL).

  • Heat to 110°C for 16 hours in a sealed tube.

  • Workup: Dilute with water, extract with diethyl ether. The product, 3-(2-(2-methoxycarbonylvinyl)phenyl)isoxazole, is isolated as a solid.[2]

Step 2: Reductive Annulation

  • Dissolve the Heck product in Methanol .

  • Add Pd/C (10% w/w) catalyst (10 wt% loading).[1]

  • Stir under H₂ atmosphere (balloon) at RT for 4 hours.

    • Mechanistic Note: Hydrogenolysis cleaves the isoxazole N-O bond, yielding a transient vinylogous amide.[1]

  • Heat the mixture to reflux for 2 hours to drive the intramolecular cyclization (methanol elimination).

  • Purification: Filter through Celite. The filtrate is concentrated and recrystallized from EtOH to yield the 4-quinolone derivative.[1]

Mechanism Step1 Start: 3-(2-bromophenyl)isoxazole Step2 Heck Product: Ortho-Acrylate substituted Step1->Step2 Pd(OAc)2, Methyl Acrylate Step3 Intermediate: Beta-Amino Enone (Open Chain) Step2->Step3 H2, Pd/C (N-O Cleavage) Step4 Final Product: 4-Quinolone Step3->Step4 Cyclization (-MeOH)

Troubleshooting & Optimization

  • Mo(CO)₆ Handling: Molybdenum hexacarbonyl is a volatile solid and generates CO gas.[1] Reactions must be performed in a well-ventilated fume hood.[1] If Mo residues persist in the product (green/blue tint), wash the organic layer with saturated aqueous EDTA or Potassium Sodium Tartrate.[1]

  • Isoxazole Stability: The isoxazole ring is generally stable to basic Suzuki conditions (K₂CO₃/Dioxane) but can degrade under strong reducing conditions (e.g., LiAlH₄).[1][2] Ensure the cross-coupling step is complete before introducing reducing agents.[1]

  • Regioselectivity: In Protocol B (Heck), the trans-acrylate is exclusively formed, which is geometrically favorable for the subsequent cyclization step.

References

  • Isoxazole Ring Opening with Mo(CO)

    • Reaction of isoxazoles in the presence of Mo(CO)6 and water causes reductive cleavage of the N–O bond to give β-aminoenones.
    • Source: [1]

  • Palladium-Catalyzed Annulation of Isoxazoles

    • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation.[1][4][5] (Context for Pd-reactivity).

    • Source: [1]

  • General Reactivity of 3-(2-bromophenyl)

    • Synthesis and reactivity of isoxazole derivatives including reductive heterocycliz
    • Source: [1]

  • Quinoline Synthesis via Reductive Cyclization

    • Heterocycle-to-Heterocycle Route to Quinoline-4-amines via reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles.[1] (Mechanistically analogous).

    • Source: [1]

Sources

Application Notes and Protocols for the Functionalization of 3-(2-Bromophenyl)isoxazole at the C-5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved pharmaceutical agents.[1][2][3] Its unique electronic properties, arising from the adjacent nitrogen and oxygen heteroatoms, confer a delicate balance of stability and reactivity, making it an attractive scaffold for the design of novel therapeutics.[1] The 3-(2-bromophenyl)isoxazole core, in particular, presents a valuable starting point for the synthesis of complex molecular architectures. The presence of a bromine atom on the phenyl ring offers a handle for further diversification through cross-coupling reactions, while the C-5 position of the isoxazole ring provides another site for strategic functionalization. This guide provides a detailed exploration of synthetic methodologies for the selective functionalization of 3-(2-bromophenyl)isoxazole at the C-5 position, offering researchers in drug development a practical resource for leveraging this versatile building block.

Core Reactivity of the Isoxazole Ring

The isoxazole ring is an electron-rich aromatic system. The oxygen atom acts as a π-electron donor, while the pyridine-like nitrogen atom is electron-withdrawing. This electronic arrangement influences the reactivity of the ring's carbon atoms. The C-5 position is often susceptible to electrophilic attack and metalation, providing key avenues for its functionalization. However, the inherent weakness of the N-O bond can lead to ring-opening reactions under certain conditions, a factor that must be considered during synthetic planning.[1]

PART 1: Palladium-Catalyzed Direct C-H Arylation at the C-5 Position

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heteroaromatic compounds. Palladium-catalyzed direct arylation of isoxazoles at the C-5 position offers a streamlined approach to introduce aryl and heteroaryl substituents without the need for pre-functionalization of the isoxazole ring.[4]

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed direct C-H arylation of heteroarenes involves a concerted metalation-deprotonation (CMD) pathway. In this process, a palladium(II) species, coordinated to a suitable ligand, interacts with the C-5 proton of the isoxazole. A base then facilitates the removal of the proton, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination from this intermediate with an aryl halide furnishes the C-5 arylated isoxazole and regenerates the active palladium catalyst. The choice of ligand, base, and solvent is crucial for achieving high regioselectivity and yield.[5]

Diagram: Catalytic Cycle of Palladium-Catalyzed C-5 Arylation

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar'-X PdII_ArX Ar-Pd(II)-X-L_n OxAdd->PdII_ArX CMD Concerted Metalation- Deprotonation (CMD) PdII_ArX->CMD + Isoxazole + Base Palladacycle Isoxazole-Pd(II)-Ar-L_n CMD->Palladacycle HX_Base [H-Base]⁺X⁻ CMD->HX_Base - HX RedElim Reductive Elimination Palladacycle->RedElim Product 5-Arylisoxazole RedElim->Product Catalyst_Regen Pd(0)L_n RedElim->Catalyst_Regen Isoxazole 3-(2-BrPh)-Isoxazole ArX Ar'-X Base Base

Caption: Catalytic cycle for the direct C-5 arylation of isoxazoles.

Protocol 1: Selective C-5 Arylation of 3-(2-Bromophenyl)isoxazole

This protocol is adapted from the work of Sasai and coworkers on the direct C-H arylation of 3-aryl isoxazoles.[4] A key consideration for the 3-(2-bromophenyl)isoxazole substrate is the potential for competitive oxidative addition at the C-Br bond of the phenyl ring. The use of specific ligands and reaction conditions can favor the desired C-H activation at the isoxazole C-5 position.

Materials:

  • 3-(2-Bromophenyl)isoxazole

  • Aryl iodide (Ar-I)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-Bis(diphenylphosphino)benzene (DPPBz)

  • Silver(I) fluoride (AgF)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-(2-bromophenyl)isoxazole (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and DPPBz (0.10 mmol, 10 mol%).

  • Add anhydrous DMA (5 mL) to the tube via syringe.

  • Add AgF (2.0 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(2-bromophenyl)-5-arylisoxazole.

Data Summary:

EntryAryl IodideProductYield (%)
14-Iodotoluene3-(2-Bromophenyl)-5-(p-tolyl)isoxazole75-85
21-Iodo-4-methoxybenzene3-(2-Bromophenyl)-5-(4-methoxyphenyl)isoxazole70-80
31-Iodo-4-(trifluoromethyl)benzene3-(2-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)isoxazole65-75

Note: Yields are indicative and may vary depending on the specific aryl iodide and reaction scale.

PART 2: C-5 Functionalization via a Two-Step Halogenation/Cross-Coupling Sequence

An alternative and highly versatile strategy for C-5 functionalization involves an initial halogenation of the isoxazole ring, followed by a transition metal-catalyzed cross-coupling reaction. This approach allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and alkynyl groups, in addition to aryl moieties.

Protocol 2: C-5 Bromination of 3-(2-Bromophenyl)isoxazole

Materials:

  • 3-(2-Bromophenyl)isoxazole

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-(2-bromophenyl)isoxazole (1.0 mmol) and NBS (1.1 mmol) in anhydrous CCl₄ (10 mL).

  • Add a catalytic amount of BPO (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution (10 mL) and water (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-bromo-3-(2-bromophenyl)isoxazole is often of sufficient purity for the subsequent cross-coupling step. If necessary, it can be purified by column chromatography on silica gel.

Diagram: Two-Step Functionalization Workflow

G Start 3-(2-Bromophenyl)isoxazole Halogenation C-5 Halogenation (e.g., NBS, BPO) Start->Halogenation Intermediate 5-Bromo-3-(2-bromophenyl)isoxazole Halogenation->Intermediate Coupling Cross-Coupling Reaction (Suzuki or Negishi) Intermediate->Coupling Product 5-Substituted-3-(2-bromophenyl)isoxazole Coupling->Product

Caption: Workflow for C-5 functionalization via halogenation and cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-3-(2-bromophenyl)isoxazole

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[6][7]

Materials:

  • 5-Bromo-3-(2-bromophenyl)isoxazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 5-bromo-3-(2-bromophenyl)isoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add a 2M aqueous solution of K₂CO₃ (2.0 mL, 4.0 mmol).

  • Add 1,4-dioxane (8 mL) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Negishi Coupling of 5-Bromo-3-(2-bromophenyl)isoxazole

The Negishi coupling provides a valuable alternative to the Suzuki reaction, particularly for substrates that may be sensitive to the basic conditions of the Suzuki coupling.[8][9]

Materials:

  • 5-Bromo-3-(2-bromophenyl)isoxazole

  • Organozinc reagent (prepared in situ or from a commercial source)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-bromo-3-(2-bromophenyl)isoxazole (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous THF (5 mL).

  • In a separate flask, prepare or take a solution of the organozinc reagent (1.2 mmol) in THF.

  • Add the organozinc solution to the isoxazole solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

PART 3: C-5 Functionalization via Lithiation and Electrophilic Quench

Directed metalation using organolithium reagents is a powerful tool for the regioselective functionalization of heterocycles. Deprotonation at the C-5 position of the isoxazole ring generates a nucleophilic species that can react with a variety of electrophiles.

Mechanistic Considerations: Lithiation vs. Bromine-Lithium Exchange

A critical consideration for the lithiation of 3-(2-bromophenyl)isoxazole is the competition between deprotonation at the C-5 position of the isoxazole and bromine-lithium exchange at the C-2 position of the phenyl ring. The outcome is highly dependent on the reaction conditions, particularly the temperature and the organolithium reagent used. Generally, deprotonation is favored at low temperatures (e.g., -78 °C), while bromine-lithium exchange becomes more competitive at higher temperatures.[10][11] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can also favor deprotonation over halogen-metal exchange.

Diagram: Competing Lithiation Pathways

G Start 3-(2-Bromophenyl)isoxazole Deprotonation C-5 Deprotonation Start->Deprotonation + Base (Low Temp) BrLiExchange Br-Li Exchange Start->BrLiExchange + Base (Higher Temp) Base RLi or LDA LowTemp -78 °C HighTemp > -40 °C Product1 5-Lithio-3-(2-bromophenyl)isoxazole Deprotonation->Product1 Product2 3-(2-Lithiophenyl)isoxazole BrLiExchange->Product2

Caption: Competing pathways in the lithiation of 3-(2-bromophenyl)isoxazole.

Protocol 5: C-5 Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][12][13]

Materials:

  • 3-(2-Bromophenyl)isoxazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane

  • Saturated aqueous sodium acetate solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 mmol) and 1,2-dichloroethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 mmol) dropwise with vigorous stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-(2-bromophenyl)isoxazole (1.0 mmol) in 1,2-dichloroethane (2 mL) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution until the pH is ~7.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(2-bromophenyl)isoxazole-5-carbaldehyde.

Conclusion

The functionalization of 3-(2-bromophenyl)isoxazole at the C-5 position offers a gateway to a diverse range of novel chemical entities with potential applications in drug discovery. This guide has detailed several robust and versatile protocols, including palladium-catalyzed direct C-H arylation, a two-step halogenation/cross-coupling sequence, and the Vilsmeier-Haack formylation. The choice of methodology will depend on the desired substituent and the overall synthetic strategy. Careful consideration of reaction conditions is paramount, particularly when dealing with the potential for competing reactions at the aryl bromide moiety. By leveraging these protocols, researchers can efficiently explore the chemical space around the 3-(2-bromophenyl)isoxazole scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic letters, 12(16), 3578–3581.
  • Sasai, H., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.
  • Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010).
  • Negishi, E. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348.
  • Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates. New reagents for the synthesis of ortho-substituted toluenes. Chemical Reviews, 90(6), 879-933.
  • Baran, P. S. (2009). Directed Metalation: A Survival Guide. Baran Group Meeting.
  • Myers, A. G. Research Group. ortho metalation. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A protocol for ligand free Suzuki-Miyaura cross-coupling reactions in WEB at room temperature. RSC Advances, 5(104), 85657-85661.
  • University of Bristol. (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. Available from: [Link]

  • Fedik, A. V., & Chalyk, B. A. (2022). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 87(15), 9949–9961.
  • Baran, P. S. (2009). Directed Metalation: A Survival Guide. Baran Group Meeting.
  • Patil, P. G., & Patil, S. L. (2012). A review on Vilsmeier-Haack reaction. International Journal of Pharmaceutical Sciences and Research, 3(8), 2446.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(5), 445-456.
  • Kumar, M. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. YouTube.
  • Romdhane, R. B., Liu, L., Salem, R. B., & Doucet, H. (2019). Palladium‐Catalyzed C4, C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C− H Bond Functionalization. Chemistry–A European Journal, 25(59), 13608-13616.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85657-85661.
  • Yoneda Labs. Suzuki-Miyaura coupling: Practical Guide. Available from: [Link]

  • Ultimate Organic Chemistry. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. YouTube.
  • Venugopal, M., & Perumal, P. T. (1991). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Journal of Chemistry-Section B, 30(1), 22-24.
  • Denmark, S. E. (2014). The Negishi Cross-Coupling Reaction. Denmark Group Meeting.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
  • Kumar, A., Kumar, A., & Kumar, V. (2014). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 55(30), 4165-4168.
  • Haas, D., Hammann, J. M., Greiner, R., & Knochel, P. (2015). Cobalt-catalyzed negishi cross-coupling reactions of (hetero) arylzinc reagents with primary and secondary alkyl bromides and iodides.
  • Kumar, M., & Kumar, P. (2022). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 4, 100342.
  • Siegel, D. (n.d.). lithium halogen exchange #1 revised.
  • Reddit. (2021).
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Majid, A. M., & Barakat, A. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6598.
  • Collum, D. B. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-155.

Sources

Application Notes and Protocols for Palladium-Catalyzed Intramolecular Arylation of 3-(2-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the palladium-catalyzed intramolecular C-H arylation of 3-(2-bromophenyl)-1,2-oxazole. This transformation serves as a powerful method for the synthesis of dibenzo[c,e][1][2]oxazepine, a fused heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the underlying catalytic mechanism, delve into the critical experimental parameters that govern reaction efficiency, and provide a robust, step-by-step protocol for laboratory execution. The aim is to equip scientists with both the theoretical understanding and the practical knowledge required to successfully implement this valuable synthetic strategy.

Introduction: The Strategic Value of Fused Heterocycles

The 1,2-oxazole ring is a privileged scaffold found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The construction of complex molecules for drug discovery often relies on the efficient formation of carbon-carbon bonds to build intricate architectures.[3][4] Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose.[4]

Among these methods, direct C-H arylation has emerged as a particularly atom-economical and efficient strategy, avoiding the need for pre-functionalized organometallic reagents.[5][6] The intramolecular variant of this reaction, applied to a substrate like 3-(2-bromophenyl)-1,2-oxazole, offers a direct and elegant route to novel, tricyclic-fused systems. This guide focuses on the synthesis of a dibenzo[c,e][1][2]oxazepine core structure through a palladium-catalyzed intramolecular C-H bond activation and subsequent C-C bond formation. Understanding the nuances of this reaction is critical for accessing new chemical space in the development of novel therapeutics.

The Catalytic Cycle: A Mechanistic Deep Dive

The intramolecular C-H arylation of 3-(2-bromophenyl)-1,2-oxazole proceeds through a well-established palladium catalytic cycle. While several mechanistic pathways for C-H activation exist, the Concerted Metalation-Deprotonation (CMD) mechanism is widely considered operative for electron-rich heterocycles like oxazoles.[2] This pathway is facilitated by a base and often involves a carboxylate additive, such as pivalic acid, which acts as a proton shuttle.

The key steps are as follows:

  • Catalyst Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, reacts with a phosphine ligand to form the active catalytic species.

  • C-H Activation (CMD): The active Pd(II) catalyst coordinates to the oxazole substrate. The base then assists in the abstraction of a proton from the C5 position of the oxazole ring, leading to the formation of a five-membered palladacycle intermediate. This is the rate-determining step and defines the regioselectivity of the reaction.[7][8]

  • Oxidative Addition: The palladium center within the palladacycle undergoes intramolecular oxidative addition into the proximal C-Br bond of the phenyl ring. This converts the Pd(II) center to a transient, high-energy Pd(IV) species.

  • Reductive Elimination: The Pd(IV) intermediate rapidly undergoes reductive elimination, forming the new C-C bond that closes the seven-membered ring. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed Intramolecular C-H Arylation sub Substrate 3-(2-bromophenyl)-1,2-oxazole palladacycle Palladacycle Intermediate (Pd-II) sub->palladacycle C-H Activation (CMD) + Base, - HOAc pd_catalyst Active Pd(II) Catalyst [L-Pd(OAc)₂] pd_catalyst->palladacycle pd_iv Pd(IV) Intermediate palladacycle->pd_iv Intramolecular Oxidative Addition product Product Dibenzo[c,e][1,2]oxazepine pd_iv->product Reductive Elimination product->pd_catalyst Catalyst Regeneration

Sources

reaction conditions for nitrile oxide cycloaddition to form isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition

Executive Summary

The isoxazole scaffold is a privileged pharmacophore in modern drug discovery, featured in therapeutics such as Leflunomide (DMARD), Valdecoxib (COX-2 inhibitor), and various beta-lactamase inhibitors. While the classical Huisgen 1,3-dipolar cycloaddition provides direct access to these heterocycles, it often suffers from poor regioselectivity (yielding mixtures of 3,5- and 3,4-isomers) and competitive dimerization of the unstable nitrile oxide intermediate into furoxans.

This guide details three "self-validating" protocols designed to overcome these limitations:

  • Copper-Catalyzed Cycloaddition (CuNOC): For exclusive 3,5-regioselectivity using "Click" chemistry principles.[1]

  • Ruthenium-Catalyzed Cycloaddition (RuNOC): For access to the elusive 3,4-regioisomer .

  • Mukaiyama Dehydration: For generating nitrile oxides from nitroalkanes when oxidation-sensitive functional groups are present.

Strategic Reaction Landscape

The choice of method dictates the regiochemical outcome. The following decision tree illustrates the divergence between thermal and catalytic pathways.

ReactionLandscape Start Target Isoxazole Regio35 3,5-Disubstituted (Major Isomer) Start->Regio35 Cu(I) Catalysis (CuNOC) Regio34 3,4-Disubstituted (Elusive Isomer) Start->Regio34 Ru(II) Catalysis (RuNOC) Mixture Regioisomeric Mixture (Difficult Separation) Start->Mixture Thermal Huisgen (No Catalyst) CuCond Conditions: CuSO4 / Na-Ascorbate Chloramine-T t-BuOH/H2O Regio35->CuCond RuCond Conditions: Cp*RuCl(cod) Toluene/DCE Regio34->RuCond

Figure 1: Regiodivergent strategies for isoxazole synthesis. Selection of the metal catalyst inverts the regioselectivity.

Protocol A: Copper-Catalyzed 3,5-Selective Synthesis (CuNOC)

Principle: This "one-pot" protocol utilizes Chloramine-T to generate the nitrile oxide in situ from an aldoxime.[2] The presence of Cu(I) forms a copper acetylide species that reacts rapidly with the nitrile oxide, enforcing 3,5-regioselectivity and suppressing dimerization.

Target Audience: Researchers requiring high regiocontrol ( >95:5) and aqueous compatibility.[3]

Materials
  • Aldehyde Precursor: 1.0 equiv (converted to oxime in situ or pre-formed).

  • Terminal Alkyne: 1.0 - 1.2 equiv.

  • Chloramine-T trihydrate: 1.2 equiv (Oxidant/Chlorinating agent).

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (15 mol%).

  • Solvent: t-BuOH/H₂O (1:1 v/v).

  • Base: NaOH (if starting from aldehyde to form oxime first).

Step-by-Step Methodology
  • Oxime Formation (Optional One-Pot Step):

    • Dissolve aldehyde (1.0 mmol) and Hydroxylamine hydrochloride (1.1 mmol) in t-BuOH/H₂O (1:1, 5 mL).

    • Add NaOH (1.1 mmol). Stir at RT for 30 min until TLC confirms aldehyde consumption.

    • Checkpoint: Ensure pH is neutral before proceeding; high pH can inhibit the Cu catalyst.

  • Catalyst & Dipolarophile Addition:

    • To the oxime solution, add the Terminal Alkyne (1.0 mmol).

    • Add CuSO₄·5H₂O (12 mg, 0.05 mmol) and Sodium Ascorbate (30 mg, 0.15 mmol). The solution should turn bright yellow/orange (active Cu(I)).

  • Controlled Nitrile Oxide Generation:

    • Add Chloramine-T (340 mg, 1.2 mmol) in three portion-wise additions over 15 minutes.

    • Why? Slow addition keeps the transient concentration of nitrile oxide low, preventing the bimolecular dimerization to furoxan.

  • Reaction & Workup:

    • Stir at RT for 2–4 hours.

    • Quench: Add dilute NH₄OH (dissolves Cu salts) and extract with EtOAc.

    • Purification: Silica gel chromatography. 3,5-isomers are typically less polar than 3,4-isomers or furoxans.

Protocol B: The Mukaiyama Method (Dehydration Route)

Principle: Generates nitrile oxides from nitroalkanes using a dehydrating agent (phenyl isocyanate).[2][4][5] This avoids oxidative conditions (like Chloramine-T or NCS), making it ideal for substrates containing oxidizable sulfurs or electron-rich aromatics.

Target Audience: Synthesis of isoxazoles with oxidation-sensitive side chains.

Materials
  • Primary Nitroalkane: 1.0 equiv.[4]

  • Dipolarophile (Alkyne): 2.0 - 3.0 equiv (Excess drives the reaction).

  • Phenyl Isocyanate (PhNCO): 2.0 equiv.

  • Triethylamine (TEA): 0.1 equiv (Catalytic).

  • Solvent: Dry Benzene or Toluene (Anhydrous conditions are critical).

Step-by-Step Methodology
  • Setup:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add Nitroalkane (1.0 mmol) and Alkyne (3.0 mmol) in dry Toluene (10 mL).

  • Activation:

    • Add catalytic TEA (10-15 µL).

  • Dehydration (The Critical Step):

    • Dissolve Phenyl Isocyanate (2.0 mmol) in Toluene (2 mL).

    • Add this solution dropwise via syringe pump over 1 hour at RT or 50°C.

    • Mechanism:[6][7][][][10][11] PhNCO reacts with the nitronate (formed by TEA) to form a species that eliminates CO₂ and aniline to yield the nitrile oxide.

  • Workup:

    • Filter off the diphenylurea byproduct (white solid).

    • Concentrate filtrate and purify via column chromatography.[4]

Troubleshooting & Optimization Guide

Common Failure Mode: Dimerization The nitrile oxide intermediate is thermodynamically unstable and will dimerize to furoxan (1,2,5-oxadiazole-2-oxide) if the dipolarophile reacts too slowly.

ObservationDiagnosisCorrective Action
Formation of Furoxan (Dimer) Nitrile oxide concentration is too high relative to alkyne reaction rate.1. Use Syringe Pump addition of the precursor (Hydroximoyl chloride or Chloramine-T).2. Increase Alkyne equivalents (up to 5.0 eq).3. Increase temperature to favor cycloaddition (

cycloaddition >

dimerization).
Low Yield with CuNOC Catalyst poisoning or oxidation to Cu(II).1. Increase Sodium Ascorbate loading (up to 30 mol%).2. Degas solvents (Cu(I) is air-sensitive in some ligand environments).3. Ensure no chelating groups (e.g., thiols) are present in the substrate.
Regioselectivity Erosion Thermal background reaction competing with Catalytic cycle.Lower the reaction temperature (0°C) to suppress the thermal (non-selective) pathway while the catalyst remains active.

Mechanistic Visualization (CuNOC)

Understanding the catalytic cycle is crucial for troubleshooting. The copper(I) acetylide is the key intermediate that directs the nitrile oxide attack.

CuNOC_Mechanism CuI Cu(I) Species CuAcetylide Cu-Acetylide Intermediate CuI->CuAcetylide + Alkyne - H+ Alkyne Terminal Alkyne Metallacycle Cu-Metallacycle (Transition State) CuAcetylide->Metallacycle + Nitrile Oxide (Coordination) NitrileOxide Nitrile Oxide (Ar-C≡N-O) NitrileOxide->Metallacycle Dipole Attack Product 3,5-Isoxazole + Regenerated Cu(I) Metallacycle->Product Reductive Elimination Product->CuI Cycle Repeats

Figure 2: Simplified catalytic cycle for Copper-Catalyzed Nitrile Oxide Cycloaddition (CuNOC). The formation of the Cu-Acetylide is the regiodetermining step.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[3] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Grecian, S., & Fokin, V. V. (2008).[12] Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285–8287.[12]

  • Mukaiyama, T., & Hoshino, T. (1960).[5][13] The Reactions of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society, 82(20), 5339–5342.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][][10][14][15] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Bromophenyl-Isoxazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STERIC-ISOX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Coupling a 2-bromophenyl moiety (ortho-substituted aryl halide) with an isoxazole species presents a "perfect storm" of synthetic challenges. You are fighting two simultaneous battles:

  • Steric Hindrance: The substituent at the ortho position of the phenyl ring physically blocks the palladium center, inhibiting the transmetallation step of the catalytic cycle.

  • Heterocycle Instability: Isoxazoles are chemically fragile. They are prone to metallic ring cleavage (ring-opening) under the high temperatures and strong bases often required to overcome the steric barrier.

This guide provides a modular troubleshooting protocol to navigate these competing constraints.

Module 1: Catalyst & Ligand Architecture ("The Hardware")

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient for this transformation. They lack the bulk required to force reductive elimination and the electron density to facilitate oxidative addition in crowded environments.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must use electron-rich, bulky phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species (


), which is essential for entering the crowded coordination sphere of the 2-bromophenyl ring.
LigandApplication ContextWhy it works
SPhos First Choice. Best for heteroaryl coupling.High electron density facilitates oxidative addition; structural flexibility accommodates the isoxazole.
XPhos High Sterics. Use if SPhos fails.massive isopropyl groups on the biaryl backbone create a "pocket" that forces the reaction forward.
RuPhos Electronic Tuning. Excellent for electron-poor isoxazoles or if using an amine base.
Recommended Pre-Catalyst Loading

Do not generate the catalyst in situ from Pd(OAc)₂ if possible. Use pre-formed precatalysts to ensure accurate stoichiometry and prevent induction periods.

  • Precatalyst: Pd-SPhos-G2 or Pd-XPhos-G3.

  • Loading: Start at 2-5 mol%.

Module 2: The Transmetallation Bottleneck ("The Software")

In sterically hindered Suzuki couplings, transmetallation (transfer of the boron group to Pd) is the rate-determining step. The boron species cannot easily approach the crowded Pd center.

The Base Effect

Standard carbonate bases (Na₂CO₃) are often too weak or insoluble in the organic solvents required for these substrates.

Protocol A: The "Anhydrous" Route (For Hydrolytically Unstable Isoxazoles)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Additive: 20% volume of water is usually needed for boronic acids, but if your isoxazole is sensitive, switch to Cesium Fluoride (CsF) (2.0 equiv) in dry THF/Dioxane. The fluoride activates the boron without requiring water/hydroxide.

Protocol B: The "High Energy" Route (For Maximum Steric Bulk)

  • Base: Barium Hydroxide (

    
    ) or Thallium Carbonate (
    
    
    
    ) (Toxic, use as last resort).
  • Mechanism: These heavy metal bases accelerate transmetallation via a "bridging" mechanism that pulls the halide away from the Pd center.

Module 3: Visualization of the Steric Failure Mode

The following diagram illustrates where the reaction fails (The "Steric Wall") and how the Buchwald ligand bypasses it.

G cluster_cycle Catalytic Cycle: The Steric Bottleneck cluster_solution The Solution start Pd(0)-Ligand (Active Species) ox_add Oxidative Addition (2-Bromophenyl adds) start->ox_add Fast transmet Transmetallation (Isoxazole Boron adds) ox_add->transmet BLOCKED by Ortho-Substituent red_elim Reductive Elimination (Product Release) transmet->red_elim Fast (if Ligand is bulky) red_elim->start ligand Buchwald Ligand (SPhos/XPhos) action Creates reactive monoligated Pd(0) ligand->action result Forces Transmetallation despite sterics action->result result->transmet Activates

Caption: The "Steric Wall" occurs at the Transmetallation step. Bulky ligands (SPhos) destabilize the intermediate, forcing the cycle forward.

Module 4: Isoxazole Integrity (Preventing Ring Opening)

Isoxazoles are essentially "masked" 1,3-dicarbonyls. Under strong base and heat, the N-O bond can cleave (Kemp elimination or metallic insertion), destroying your coupling partner.

Diagnostic Check: If you see high conversion of the bromide but no product, and your mass spec shows a mass equivalent to [Product + 2H] or a complex mixture of nitriles/ketones, you have ring-opened the isoxazole.

Corrective Actions:

  • Lower Temperature: Do not exceed 80°C. If 100°C+ is needed for the sterics, you are in a "danger zone."

  • Switch to MIDA Boronates: Isoxazole boronic acids are notoriously unstable (protodeboronation). Using an Isoxazolyl MIDA boronate allows for the "slow release" of the active boron species, keeping the concentration of the unstable free acid low.

    • Reference Protocol: Use MIDA boronate +

      
       (co-catalyst) in DMF/IPA.
      

Experimental Protocol: The "Golden Standard" Screen

If you are starting from scratch, run this exact parallel screen.

Reagents:

  • Substrate A: 2-Bromophenyl derivative (1.0 equiv)

  • Substrate B: Isoxazole-4-boronic acid pinacol ester (1.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Conditions Table:

EntryCatalyst (5 mol%)Base (2.0 equiv)AdditiveTempPurpose
1 Pd-SPhos-G2

(3M aq)
None60°CBaseline. Mildest effective condition.
2 Pd-XPhos-G3

(3M aq)
None80°CHigh Sterics. If Entry 1 has <10% conv.
3 Pd-SPhos-G2CsFWater (2 eq)80°CBase Sensitive. If isoxazole degrades in Entry 1.
4 Pd(OAc)₂ + RuPhos

None90°CElectronic. If isoxazole is electron-poor.

Troubleshooting FAQs

Q: I see rapid protodeboronation of my isoxazole boronic acid. The bromide remains untouched. A: This is a classic heteroaryl boronic acid problem. The C-B bond breaks before it can transmetallate.

  • Fix: Switch to the MIDA boronate or the Potassium Trifluoroborate (

    
    )  salt. These are slow-release reservoirs that prevent the "dumping" of unstable acid into the base.
    

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You likely have catalyst poisoning or product inhibition. The isoxazole nitrogen might be coordinating to the Pd, shutting it down (forming a stable, inactive complex).

  • Fix: Increase the catalyst loading to 10 mol% and ensure your solvent is strictly degassed. Alternatively, switch to a solvent with higher coordinating ability (like DME) to compete with the isoxazole for the metal center, or use a ligand with even stronger binding affinity (e.g., BrettPhos ).

Q: Can I use Negishi coupling instead? A: Yes, and often you should. If Suzuki fails due to the transmetallation bottleneck, Negishi is the superior alternative. Organozinc reagents transmetallate much faster than boron species in sterically crowded systems.

  • Protocol: Convert your isoxazole bromide to the organozinc (using

    
     dust/LiCl or 
    
    
    
    ) and couple with the 2-bromophenyl.

References

  • Buchwald Ligands for Sterically Hindered Substrates

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes with Scope and Limit
    • Source:Chemical Science
    • URL:[Link]

  • MIDA Boronates for Unstable Heterocycles

    • Title: "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
    • Source:Journal of the American Chemical Society (Burke Group)
    • URL:[Link]

  • Isoxazole Ring Opening (Mechanistic Insight)

    • Title: "Base-Medi
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Pd-PEPPSI Catalysts (Alternative for Sterics)

    • Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source:Chemistry - A European Journal
    • URL:[Link]

catalyst selection for sterically hindered Suzuki coupling of isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Sterically Hindered Suzuki Coupling of Isoxazoles

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: ISOX-SUZ-9942 Subject: Overcoming Steric Bulk and Heterocycle Instability in Isoxazole Couplings

Introduction: The Isoxazole Paradox

Welcome to the technical support center. If you are here, you likely faced a reaction failure where your isoxazole starting material either vanished into protodeboronated byproducts or remained stubbornly unreacted despite high catalyst loading.

Coupling sterically hindered isoxazoles presents a "perfect storm" of chemical challenges:

  • The Coordination Trap: The isoxazole nitrogen is a potent

    
    -donor that can bind to Palladium (Pd), displacing labile ligands and shutting down the catalytic cycle (Catalyst Poisoning).
    
  • The Protodeboronation Cliff: Isoxazole boronic acids/esters are electronically predisposed to rapid hydrolysis and subsequent protodeboronation, often faster than the transmetallation step.

  • The Steric Wall: Ortho-substituents on the coupling partner severely retard the oxidative addition and transmetallation steps, requiring a highly active catalyst system.

This guide moves beyond standard textbook conditions (e.g., Pd(PPh


)

) to advanced precatalyst systems designed for difficult heteroaryl couplings.

Module 1: Catalyst & Ligand Selection Strategy

Q1: Why did my standard Pd(PPh


)

or Pd(dppf)Cl

reaction fail?

A: These "Generation 1" catalysts lack the bulk and electron density required for this specific transformation.

  • Issue 1 (Oxidative Addition): Sterically hindered halides require electron-rich ligands to facilitate oxidative addition. PPh

    
     is not electron-rich enough.
    
  • Issue 2 (Catalyst Death): The isoxazole nitrogen competes with phosphines for the Pd center. Monodentate phosphines like PPh

    
     are easily displaced, leading to the formation of inactive [Pd(isoxazole)
    
    
    
    ] complexes.
  • Issue 3 (Transmetallation): For hindered substrates, the transmetallation step is energetically costly. Standard ligands do not create the necessary "pocket" to force this interaction.

Q2: What is the "Gold Standard" catalyst for this application?

A: We recommend two primary systems depending on your specific hindrance profile.

Catalyst SystemRecommended ForMechanism of Action
XPhos Pd G4 Primary Recommendation. General hindered heteroaryl couplings.XPhos is extremely bulky and electron-rich. The biaryl backbone prevents N-coordination from the isoxazole, while the bulk accelerates reductive elimination. The G4 precatalyst ensures rapid activation even at lower temperatures.
Pd-PEPPSI-IPr Extreme Steric Bulk. (e.g., tetra-ortho substitution).NHC Ligands (IPr) are stronger

-donors than phosphines, making the catalyst hyper-active for oxidative addition. The "throw-away" pyridine ligand stabilizes the precatalyst but is easily displaced by the substrate.
SPhos Pd G4 Unstable Boronic Acids. SPhos provides a balance of activity and stability, often allowing for milder base conditions which is crucial if your isoxazole is prone to base-mediated decomposition.

Q3: Should I use boronic acids or pinacol esters?

A: Use Pinacol Esters (BPin) . Isoxazole boronic acids are notoriously unstable. The BPin ester adds steric bulk around the boron atom, slowing down the attack of water/base that leads to protodeboronation. While BPin esters transmetallate slower, the stability trade-off is essential for isoxazoles.

Module 2: Troubleshooting & Optimization

Q4: I see full conversion of the halide, but the product is minimal. The mass spec shows the "reduced" isoxazole (Ar-H). What happened?

A: You are a victim of Protodeboronation .[1] The rate of hydrolysis (destroying your boron species) is faster than the rate of transmetallation.

  • Fix 1 (Water Control): Standard Suzuki conditions use 2:1 or 4:1 organic:water ratios. Drastically reduce this. Use anhydrous solvents with a base that has low solubility (e.g., K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    ) and add a controlled amount of water (e.g., 2-5 equivalents) just to activate the boronate.
  • Fix 2 (Slow Addition): Add the isoxazole boronate ester via syringe pump over 1-2 hours. This keeps the concentration low, favoring the cross-coupling over the second-order decomposition pathway.

  • Fix 3 (Copper Effect): In extreme cases, adding a catalytic amount of CuCl (10-20 mol%) can facilitate the "Liebeskind-Srogl" type transmetallation mechanism, which sometimes bypasses the slow standard transmetallation.

Q5: The reaction turns black immediately and stalls.

A: This is Pd-Black precipitation , indicating ligand dissociation.

  • Cause: The isoxazole nitrogen or other coordinating groups are stripping the ligand off the Palladium.

  • Solution: Switch to Pd-PEPPSI-IPr . The NHC ligand is much more tightly bound than phosphines and resists displacement by the isoxazole nitrogen. Alternatively, increase the ligand:metal ratio to 2:1 (if using separate Pd and Ligand).

Module 3: Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting conditions and troubleshooting failures.

CatalystSelection Start START: Sterically Hindered Isoxazole Coupling CheckSubstrate Analyze Substrate: Is the Halide or Boronate Ortho-Substituted? Start->CheckSubstrate StandardFail Standard Pd(PPh3)4 Likely to Fail CheckSubstrate->StandardFail Yes SelectCat Select Catalyst System StandardFail->SelectCat XPhos Option A: XPhos Pd G4 (General Hindered) SelectCat->XPhos Mod. Hindrance PEPPSI Option B: Pd-PEPPSI-IPr (Extreme Bulk/Coordination) SelectCat->PEPPSI High Hindrance / N-Coordination RunRxn Run Reaction: Dioxane/H2O (5:1), K3PO4, 80°C XPhos->RunRxn PEPPSI->RunRxn Outcome Analyze Outcome RunRxn->Outcome Success Success: High Yield Outcome->Success Product Formed Proto Failure: Protodeboronation (Ar-H observed) Outcome->Proto Byproduct Ar-H Stall Failure: No Conversion (Pd Black / Catalyst Poisoning) Outcome->Stall SM Remaining FixProto Fix: Anhydrous Conditions + Slow Addition of Boronate Proto->FixProto FixStall Fix: Switch to PEPPSI or Increase Temp Stall->FixStall FixProto->RunRxn Retry FixStall->RunRxn Retry

Caption: Decision tree for catalyst selection and troubleshooting pathways in hindered isoxazole Suzuki couplings.

Module 4: Validated Experimental Protocol

Protocol: High-Hindrance Isoxazole Coupling using XPhos Pd G4 Note: This protocol utilizes a "controlled water" approach to minimize protodeboronation.

Materials:

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - 2 to 5 mol%

  • Base: K

    
    PO
    
    
    
    (tribasic, finely ground) - 3.0 equivalents
  • Solvent: 1,4-Dioxane (Anhydrous) + Degassed Water

  • Substrates: Aryl Halide (1.0 eq), Isoxazole Boronic Acid Pinacol Ester (1.5 eq)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.

  • Solids Addition: Add the Aryl Halide (1.0 mmol, if solid), Isoxazole Boronate (1.5 mmol), XPhos Pd G4 (0.02 - 0.05 mmol), and K

    
    PO
    
    
    
    (3.0 mmol) to the vial.
    • Tip: If the isoxazole boronate is an oil, add it in step 4.

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL) via syringe.

  • Activation: Add degassed water (0.8 mL) via syringe.

    • Critical: The ratio of Dioxane:Water should be 5:1. Too much water accelerates protodeboronation; too little prevents the base from dissolving.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Monitoring: Check LCMS at 1 hour. If the reaction is sluggish, increase to 100°C. If protodeboronation is observed (Ar-H peak), lower temp to 60°C and add the boronate in 3 portions over 3 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Optimization Matrix:

VariableStandard ConditionIf Protodeboronation OccursIf No Reaction Occurs
Solvent Dioxane / H

O (5:1)
THF (Anhydrous) + 2 eq H

O
Toluene / H

O (10:1)
Base K

PO

CsF (Anhydrous)Cs

CO

Catalyst XPhos Pd G4SPhos Pd G4Pd-PEPPSI-IPr
Temp 80°C60°C110°C (Microwave)

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.[2] Link

  • Kondolff, I., et al. (2004).[3] Suzuki-Miyaura cross-coupling of heteroaryl halides with heteroaryl boronic acids. Tetrahedron. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Reviews. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2] Link

Sources

preventing side reactions in 1,3-dipolar cycloaddition of nitrile oxides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrile Oxide Cycloaddition Optimization

  • Ticket Subject: Preventing Side Reactions in 1,3-Dipolar Cycloaddition

  • Status: Open

  • Priority: High (Process Critical)

Welcome to the Technical Support Hub

You are likely here because your isoxazoline synthesis failed. Perhaps you isolated a stubborn white solid instead of your product, or your NMR shows a complex mixture of regioisomers.

Nitrile oxides are transient, high-energy species. They do not want to wait for your alkene; if the dipolarophile is not immediately available or electronically compatible, they will react with themselves. This guide moves beyond "add slowly" and provides the mechanistic causality and validated protocols required to suppress these side reactions.

Module 1: The Dimerization Dilemma (Furoxan Formation)

The Symptom: Low yield of the desired isoxazoline accompanied by the precipitation of a crystalline white solid (often insoluble in common organic solvents).

The Diagnosis: Your nitrile oxide concentration (


) was too high relative to the reaction rate with the dipolarophile. The nitrile oxide dimerized to form a 1,2,5-oxadiazole-2-oxide (Furoxan) .[1]

The Mechanism (Expert Insight): Unlike the concerted


 cycloaddition you are attempting, dimerization is often a stepwise process  involving a dinitrosoalkene diradical intermediate [1].
  • Kinetics: Dimerization is second-order with respect to the nitrile oxide (

    
    ).
    
  • Cycloaddition: This is first-order with respect to the nitrile oxide (

    
    ).
    
  • The Fix: You must keep

    
     near zero at all times (steady-state approximation).
    
Visualization: Reaction Pathway Competition

ReactionCompetition Precursor Precursor (Oxime/Nitroalkane) CNO Nitrile Oxide (Transient Dipole) Precursor->CNO Generation (Base/Dehydration) Isoxazoline TARGET: Isoxazoline CNO->Isoxazoline + Dipolarophile (k_cyclo >> k_dimer) Furoxan SIDE PRODUCT: Furoxan (Dimer) CNO->Furoxan + Nitrile Oxide (High Conc.) Dipolarophile Dipolarophile (Alkene/Alkyne)

Figure 1: Kinetic competition between productive cycloaddition and parasitic dimerization.

Module 2: Protocol Selection (In Situ Generation)

To maintain a low steady-state concentration of nitrile oxide, you must generate it in situ. We support two primary workflows.

Comparative Analysis: Huisgen vs. Mukaiyama
FeatureMethod A: Huisgen (Oxidative) Method B: Mukaiyama (Dehydrative)
Precursor Aldoxime (

)
Nitroalkane (

)
Reagents NCS or Chloramine-T, then

Phenyl Isocyanate (

) or

Mechanism Chlorination

Hydroximoyl chloride

HCl elimination
Dehydration of primary nitro compound
Best For Aromatic/Stable substrates. Standard lab scale.Acid-sensitive substrates. Avoiding oxidants.
Risk Chlorination of electron-rich alkenes.Polymerization of sensitive alkenes by isocyanate.
Gold Standard Protocol: The Modified Huisgen Method

Use this for 90% of applications to prevent dimerization.

  • Preparation: Dissolve Aldoxime (1.0 equiv) in DMF or DCM (0.1 M).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) at 0°C. Stir until the solution becomes clear (formation of hydroximoyl chloride).

    • QC Check: If the reaction doesn't clear, add a catalytic amount of DMF or HCl gas to initiate.

  • The "Slow Drip":

    • Add the Dipolarophile (Alkene) (1.2–5.0 equiv) to the reaction vessel.

    • CRITICAL: Dissolve Triethylamine (

      
      ) (1.2 equiv) in solvent. Add this solution dropwise  over 4–8 hours via a syringe pump.
      
  • Why this works: The base triggers the elimination of HCl to form the nitrile oxide. By adding base slowly, you ensure the nitrile oxide is consumed by the alkene faster than it can find another nitrile oxide molecule to dimerize with.

Module 3: Regioselectivity Troubleshooting

The Symptom: You obtained the product, but it is a mixture of 3,5-disubstituted (usually desired) and 3,4-disubstituted isomers.

The Science (FMO Theory): Regioselectivity is governed by the interaction between the HOMO of the dipolarophile and the LUMO of the dipole (nitrile oxide).[2]

  • Normal Demand: Electron-rich alkenes favor the 3,5-isomer due to steric and electronic alignment.

  • Electron-Deficient Alkenes: Can lead to mixtures or the 3,4-isomer (e.g., acrylates).

Troubleshooting Logic Flow

Regioselectivity Problem Issue: Poor Regioselectivity (Isomer Mixture) Substrate Analyze Dipolarophile Problem->Substrate Rich Electron-Rich Alkene (Styrene, Enol Ether) Substrate->Rich Type A Poor Electron-Poor Alkene (Acrylate, Nitroalkene) Substrate->Poor Type B Solution1 Solution: Steric Bulk Use Mesityl/Adamantyl nitrile oxides Rich->Solution1 Enhance 3,5 Solution2 Solution: Lewis Acid Catalysis (Mg(II) or Zn(II)) Poor->Solution2 Force Coordination

Figure 2: Decision tree for correcting regiochemical outcomes.

Advanced Tip: For electron-deficient dipolarophiles (e.g., methyl acrylate), adding Magnesium bromide (


)  can chelate the dipolarophile and the nitrile oxide oxygen, enforcing a transition state that highly favors the 3,5-isomer (Kanemasa's coordination control) [2].

FAQ: Escalated Tickets

Q1: My alkene is acid-sensitive (e.g., Enol Ether). The NCS method destroys it.

  • Solution: Switch to the Mukaiyama Method .

    • Protocol: Mix Nitroalkane (1 equiv) and Alkene (2 equiv) in dry Benzene or Toluene. Add Phenyl Isocyanate (2 equiv) and a catalytic amount of

      
      . Reflux. This generates the nitrile oxide under neutral conditions, avoiding HCl generation [3].
      

Q2: I see no reaction, and my aldoxime is recovered.

  • Diagnosis: The chlorination step likely failed. NCS can degrade over time.

  • Fix: Recrystallize your NCS or switch to t-Butyl Hypochlorite (t-BuOCl) as the chlorinating agent. Alternatively, use Chloramine-T in refluxing ethanol, which acts as both the halogen source and base [4].

Q3: Can I stop the dimerization without a syringe pump?

  • Solution: Yes, by using Steric Stabilization . If your synthetic pathway allows, use a bulky nitrile oxide precursor like Mesityl nitrile oxide (2,4,6-trimethylbenzonitrile oxide). The ortho-methyl groups twist the aromatic ring, preventing the planar stacking required for dimerization while still allowing cycloaddition with small alkenes [5].

References

  • Huo, C., et al. (2003). "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study." Journal of the American Chemical Society.[3][4] Link

  • Kanemasa, S. (2002). "Metal-Assisted Stereocontrol of 1,3-Dipolar Cycloaddition Reactions." Synlett. Link

  • Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society.[3][4] Link

  • Rai, K. M. L., & Hassner, A. (1989). "Chloramine-T in Organic Synthesis. A Simple Procedure for the Generation of Nitrile Oxides." Synthetic Communications. Link

  • Grundmann, C., & Dean, J. M. (1965).[5] "Nitrile Oxides.[4][5][6][7][8][9][10][11][12][13][14] V. Stable Aromatic Nitrile Oxides."[5] Journal of Organic Chemistry. Link

Sources

solving solubility issues of bromophenyl isoxazoles in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization for Bromophenyl Isoxazole Scaffolds in Aqueous Media Ticket ID: #SOL-ISX-Br-001 Status: Open Assigned Specialist: Senior Application Scientist (Medicinal Chemistry & Formulation)

Executive Summary & Problem Context

Why is this happening? Bromophenyl isoxazoles are classic "brick dust" molecules. Their poor aqueous solubility is driven by two synergistic factors:

  • High Lipophilicity (LogP > 3.5): The isoxazole ring is aromatic, and the bromine atom is a heavy, lipophilic halogen. This combination drives the partition coefficient (LogP) high, making the molecule "water-fearing."

  • High Lattice Energy: The bromine atom acts as a Sigma-hole donor, capable of forming strong Halogen Bonds (C–Br···N or C–Br···O) with the isoxazole nitrogen or oxygen in the crystal lattice. This, combined with

    
    -
    
    
    
    stacking of the aromatic rings, creates a tightly packed crystal structure that requires significant energy to break apart during dissolution.[1]

The Consequence: When you dilute a DMSO stock of these compounds into an aqueous buffer, the "hydrophobic effect" forces the water molecules to re-organize around the solute. Because the solute-solute interactions (crystal lattice reformation) are stronger than the solute-solvent interactions, the compound kinetically precipitates—often forming invisible colloidal aggregates that cause false positives in enzymatic assays or erratic data in cell-based models.

Troubleshooting Guides (Q&A Format)

Issue 1: "My compound precipitates immediately upon adding buffer to the DMSO stock."

Diagnosis: Kinetic Solubility Crash (The "Crash-Out" Effect). Root Cause: Rapid change in solvent polarity. Adding water too fast creates local regions of high water content where the compound exceeds its super-saturation limit instantly.

Protocol: The "Shifted-Solvent" Dropwise Dilution Do not add buffer to your DMSO stock. You must reverse the order of addition to control the supersaturation ratio.

  • Prepare Buffer: Place your required volume of aqueous buffer (e.g., PBS) in a vortexing tube.

  • Agitate: Set the vortexer to medium speed.

  • Sub-surface Injection: While vortexing, inject the DMSO stock solution slowly (dropwise) directly into the center of the vortex.

    • Why? This ensures immediate dispersion of the DMSO droplet before the compound can nucleate and crystallize.

  • Visual Check: Hold the tube up to a light source.

    • Clear: Soluble (or stable supersaturation).

    • Cloudy:[1] Precipitation.[2]

    • Opalescent (Blue tint):[1] Colloidal aggregation (Danger zone for false positives).

Decision Matrix: Solvent Optimization

SolubilityTree start Start: DMSO Stock Dilution check Visual Inspection start->check precip Precipitation/Cloudiness? check->precip soluble Proceed to Assay precip->soluble No (Clear) colloid Add 0.01% Tween-20 precip->colloid Opalescent (Blue Tint) crash Reduce Stock Conc. or Change Solvent precip->crash Yes (White Flakes) colloid->check Re-evaluate cd_path Switch to HP-β-CD crash->cd_path If < 10 µM required

Caption: Decision tree for troubleshooting initial precipitation events. Blue tint indicates colloidal aggregates which require surfactant stabilization.

Issue 2: "My IC50 curves are flat or non-reproducible."

Diagnosis: Non-Specific Binding (NSB) to Plasticware. Root Cause: Bromophenyl isoxazoles are "sticky." They adsorb rapidly to the hydrophobic surfaces of standard polystyrene plates and pipette tips, effectively reducing the free concentration of the drug in the well.

Solution: Surface & Surfactant Modification [3]

ComponentRecommendationMechanism
Plate Type NBS (Non-Binding Surface) or PolypropyleneStandard Polystyrene is hydrophobic. NBS plates have a hydrophilic polymer coating that repels lipophilic drugs.
Detergent Tween-20 (0.01% - 0.05%) or Triton X-100Surfactants form micelles that can "shuttle" the drug and coat the plastic surface, preventing adsorption.
Pipette Tips Low-Retention Tips Fluoropolymer-coated tips prevent loss during serial dilution steps.

Validation Experiment: Run a "Tip Loss" assay. Measure the absorbance/fluorescence of your compound after 1 transfer, 5 transfers, and 10 transfers using standard tips vs. low-retention tips. If signal decays without dilution, you have an adsorption problem.[1]

Issue 3: "I need high concentrations (>100 µM) for animal PK studies, but DMSO is toxic."

Diagnosis: Vehicle Intolerance. Root Cause: You cannot use >10% DMSO in vivo (and often <0.5% in cell assays). You need a carrier system.

Solution: Cyclodextrin Complexation (HP-


-CD) 
Hydroxypropyl-

-cyclodextrin (HP-

-CD) is the gold standard for this scaffold. The bromophenyl group fits snugly into the hydrophobic cavity of the

-cyclodextrin, shielding it from water while the outer hydroxyl groups ensure water solubility.

Protocol: Thermodynamic Solubility via Complexation

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline.
    
  • Excess Addition: Add your bromophenyl isoxazole in excess (solid powder) to the CD solution.

  • Equilibration: Shake/rotate at Room Temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the filtrate by HPLC-UV to determine the soluble concentration.

Mechanism of Action:

CD_Complex cluster_0 Aqueous Phase Drug Bromophenyl Isoxazole Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD (Host) CD->Complex Encapsulation note Bromophenyl group displaces water from CD cavity Complex->note

Caption: Schematic of host-guest inclusion complex formation. The lipophilic bromophenyl moiety enters the hydrophobic cavity of the cyclodextrin.

Reference Data & Compatibility

Solvent Compatibility Table for Bioassays

SolventMax Tolerated Conc.[2][4][5] (Enzymatic)Max Tolerated Conc. (Cellular)Comments
DMSO 1% - 5%0.1% - 0.5%Standard. High conc. denatures enzymes and permeabilizes cell membranes.
Ethanol < 2%< 1%Volatile.[2] Can cause evaporation effects in plate edges.
PEG-400 5% - 10%1% - 2%Good cosolvent, often used with DMSO (e.g., 5% DMSO / 40% PEG / Water).[1]
HP-

-CD
> 20%> 5%Biologically inert. Best for in vivo and high-concentration needs.

References

  • Lipophilicity and Solubility of Isoxazoles

    • PubChem Compound Summary for 3-(4-Bromophenyl)isoxazole.[6] National Center for Biotechnology Information (2025).

    • [Link][1]

  • Cyclodextrin Complexation Strategies

    • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs.[7] Human Journals (2016).

    • [Link]

  • DMSO Tolerance in Bioassays

    • Assay Guidance Manual: DMSO Tolerance and Reagent Stability Testing. NCBI Bookshelf.[8]

    • [Link]

  • General Solubility Troubleshooting

    • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.[1][9] J. Med. Chem (2012).[10][11]

    • [Link]

Sources

troubleshooting low conversion rates in ortho-substituted aryl couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ortho-Substituted Aryl Couplings (Suzuki-Miyaura & Buchwald-Hartwig) Status: Operational Ticket ID: ORTHO-PD-001

Diagnostic Hub: Why is your reaction failing?

In ortho-substituted couplings, the standard catalytic cycle breaks down at specific bottlenecks. Unlike electronic deactivation, steric bulk creates a kinetic race between the desired cross-coupling and fatal side reactions.

The "Ortho Effect" Failure Modes
  • Stalled Transmetallation (TM): Steric bulk around the metal center prevents the approach of the nucleophile (boronic acid/amine). This is the most common rate-determining step (RDS) for hindered Suzuki couplings.

  • Protodeboronation: If TM is too slow, the activated boronate species reacts with water/proton sources instead of the Palladium center, yielding the reduced arene (Ar-H).

  • Incomplete Activation: Traditional Pd(0) sources (like Pd₂dba₃) often fail to generate the active mono-ligated species (

    
    ) fast enough to engage hindered substrates before decomposing.
    
Visualizing the Bottleneck

The following diagram maps the kinetic failures caused by steric hindrance.

StericFailureMechanism PreCat Precatalyst (Pd-G4/Pd-dba) ActivePd Active L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X (Fast) TransMet Transmetallation (TM) OxAdd->TransMet Slow (Steric Block) Dehal Dehalogenation (Ar-X -> Ar-H) OxAdd->Dehal Slow TM leads to beta-H elim or reduction RedElim Reductive Elimination (Product) TransMet->RedElim Fast Deboronation Protodeboronation (Ar-B -> Ar-H) TransMet->Deboronation Boronate accumulates reacts with solvent RedElim->ActivePd Regeneration

Caption: Kinetic bottlenecks in sterically hindered couplings. Note that Transmetallation is the primary failure point, leading to boronate decomposition.

The Toolkit: Ligand & Catalyst Engineering

Q: Which ligand handles tetra-ortho substitution best?

Recommendation: SPhos or XPhos .[1]

The Science: Buchwald dialkylbiaryl phosphines are designed specifically for this.

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the lower ring provide a weak interaction with the Palladium center. This "hemilability" stabilizes the oxidative addition complex but readily dissociates to open space for the bulky nucleophile during transmetallation.

  • XPhos: Uses isopropyl groups for massive steric bulk, forcing the formation of the highly active mono-ligated

    
     species, which is essential for oxidative addition of aryl chlorides.
    

Ligand Selection Matrix

Steric ChallengeRecommended LigandWhy?
Di-ortho (2,2') SPhos The "Gold Standard." Methoxy interaction stabilizes the crowded Pd center.
Tetra-ortho (2,6,2',6') SPhos or AntPhos Extreme bulk requires ligands that enforce reductive elimination via steric pressure.
Heteroaryl (Ortho) XPhos Better stability with N-heterocycles; prevents catalyst poisoning.
Ortho-Amine (Buchwald) BrettPhos Specifically tuned for C-N coupling; prevents

-hydride elimination.
Q: My reaction stays black and yields are <20%. Why?

Diagnosis: You are likely using Pd(PPh₃)₄ or Pd₂dba₃ . The Fix: Switch to Pd-G4 Precatalysts .

The Science: Old generation catalysts (Pd₂dba₃) generate free dba ligand, which competes with your phosphine for the metal center. In hindered systems, this inhibition is fatal.

  • G3/G4 Precatalysts: These are palladacycles that activate irreversibly. Upon treatment with base, they release the active

    
     species and a non-coordinating byproduct (carbazole). This ensures 100% of your palladium is active and ligated by your high-performance phosphine (e.g., SPhos) immediately.
    

The Environment: Solvents & Bases[2]

Q: I see the de-boronated byproduct (Ar-H). How do I stop it?

Diagnosis: Protodeboronation.[2][3][4] Your transmetallation is slower than the hydrolysis of your boronic acid.

Troubleshooting Protocol:

  • Switch Boron Source: Use MIDA Boronates or Potassium Trifluoroborates (BF₃K) . These release the active boronic acid slowly (slow release strategy), keeping the concentration low enough to favor coupling over decomposition.

  • The "Cesium Effect": Switch from

    
     to 
    
    
    
    or
    
    
    . Larger cations (Cs+) often improve solubility in organic solvents (like Dioxane or Toluene), facilitating the formation of the reactive tri-coordinate boronate species without requiring excessive water.
  • Solvent: Move to anhydrous THF or Toluene with a minimal defined quantity of water (e.g., 100:1 ratio) rather than bulk aqueous mixtures.

Experimental Protocols

Protocol A: High-Steric Suzuki Coupling (G4 System)

Use this for 2,6-disubstituted halides coupling with 2-substituted boronates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv) - Excess is crucial due to deboronation.

  • XPhos Pd G4 or SPhos Pd G4 (1-2 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge Solids: In a glovebox or under Ar flow, add the Aryl Halide, Boronic Acid, and Pd-G4 precatalyst to a vial equipped with a stir bar.

  • Solvent Addition: Add degassed THF. Concentration should be high (0.2 M to 0.5 M) to drive kinetics.

  • Base Addition: Add the aqueous

    
    .
    
  • Reaction: Seal and heat to 40–60°C .

    • Note: G4 catalysts activate rapidly. Do not overheat initially. If conversion is slow after 1 hour, ramp to 80°C.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    
Protocol B: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

TroubleshootingFlow Start Low Yield in Ortho-Coupling CheckByproduct Analyze Crude NMR/GCMS What is the major byproduct? Start->CheckByproduct SM_Left Unreacted Halide Remains CheckByproduct->SM_Left Reaction Stalled Deboron De-boronated Arene (Ar-H) CheckByproduct->Deboron Boron Instability Dehal De-halogenated Arene (Ar-H) CheckByproduct->Dehal Cat Cycle Death Sol_Act Solution: Activation Issue 1. Switch to Pd-G4 Precatalyst 2. Increase Temp SM_Left->Sol_Act Sol_Stab Solution: Boron Stability 1. Use MIDA Boronate 2. Anhydrous Solvent + CsF Deboron->Sol_Stab Sol_Lig Solution: Ligand Swap 1. Switch to SPhos (stabilizes Pd) 2. Increase Catalyst Loading Dehal->Sol_Lig

Caption: Diagnostic flow for identifying the root cause of low conversion based on crude reaction analysis.

References

  • SPhos Discovery & Mechanism: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for the Suzuki-Miyaura Coupling Processes with Scope and Elevated Turnover Numbers." J. Am. Chem. Soc.[5][6]2005 , 127, 4685–4696.

  • G4 Precatalyst Development: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methylated Precatalysts of the Type [(2-Aminobiphenyl)Pd(Cl)(L)] for the Rapid Activation of L–Pd(0) in Cross-Coupling Reactions." J. Org.[7][8] Chem.2014 , 79, 4161–4166.

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165.

  • Hazari Precatalysts (Mechanism): Melvin, P. R.; Hazari, N.; et al.[8][9] "Well-defined nickel and palladium precatalysts for cross-coupling." Nat. Rev. Chem.[9]2017 , 1, 0025.[9]

Sources

Validation & Comparative

Optimizing Structural Elucidation: A Comparative NMR Guide for 3-(2-bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The precise structural characterization of 3-(2-bromophenyl)-1,2-oxazole (also known as 3-(2-bromophenyl)isoxazole) is a critical quality gate in the synthesis of antipsychotic pharmacophores and agrochemical scaffolds.[1] A common synthetic challenge is the regioselectivity of the [3+2] cycloaddition, which often yields a mixture of the desired 3-aryl and the isomeric 5-aryl isoxazole.[1]

This guide provides a comparative performance analysis of


H NMR  methodologies to unambiguously identify the 3-(2-bromophenyl) regioisomer. We evaluate the "performance" of the analytical technique based on spectral resolution  (solvent choice) and structural differentiation  (isomer distinction).

Comparative Analysis: Solvent Performance

Objective: Maximize signal dispersion in the aromatic region.

The 2-bromophenyl moiety introduces significant signal overlap in the 7.2–7.7 ppm region. Choosing the correct solvent is not merely about solubility; it is about magnetic anisotropy and resolution .[1]

Performance Data: CDCl vs. DMSO- [1][9][10]
FeatureChloroform-

(CDCl

)
DMSO-

Verdict
Solubility HighHighEqual
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Non-interfering)Equal
Aromatic Dispersion Moderate.[1] Overlap often occurs between H-4' and H-5' of the phenyl ring.Superior. Higher dielectric constant and viscosity broaden the dispersion range, often resolving the H-6' doublet from the multiplet.DMSO-

Wins
Isoxazole H-5 Shift ~8.50 ppm~8.95 ppmDMSO-

(Clearer of aromatic region)
Cost/Ease Low cost, easy recovery.[1]High cost, difficult recovery (hygroscopic).[1]CDCl

Wins
Mechanism of Action[1][11]
  • CDCl

    
    :  Acts primarily through weak dispersive forces.[1] The lack of strong specific solvation often leads to accidental magnetic equivalence in substituted phenyl rings.[1]
    
  • DMSO-

    
    :  The sulfoxide oxygen acts as a hydrogen bond acceptor. While C-H...O interactions are weak, the high polarity (
    
    
    
    ) and anisotropy of the S=O bond induce significant downfield shifts, particularly for the isoxazole H-5 and the phenyl protons ortho to the bromine, "stretching" the spectrum for better integration.[1]

Structural Differentiation: The "Isomer Check"

Objective: Distinguish 3-(2-bromophenyl)isoxazole from 5-(2-bromophenyl)isoxazole.[1]

The most frequent failure mode in this synthesis is misidentifying the regioisomer.[1] The coupling constant (


)  and chemical shift (

)
of the isoxazole ring protons are the definitive performance metrics for identification.[1]
Diagnostic Markers (in CDCl )[1]
ParameterTarget: 3-Aryl Isomer Alternative: 5-Aryl Isomer Differentiation Logic
Proton Pattern H-5 (d) & H-4 (d)H-3 (d) & H-4 (d)H-5 is significantly more deshielded than H-3 .[1][2]
Chemical Shift (

)
H-5: 8.45 – 8.60 ppm H-4: 6.60 – 6.80 ppm H-3: 8.10 – 8.30 ppm H-4: 6.40 – 6.60 ppm The H-5 peak >8.4 ppm is the "Go/No-Go" signal.
Coupling (

)

Hz

Hz

values are similar; rely on Shift (

)
for confirmation.
NOE Signal NOE between H-4 and Phenyl protons.NOE between H-4 and Phenyl protons.[1]Ineffective. Both isomers show NOE to H-4.[1]
Visualization: Isomer Assignment Workflow

IsomerLogic Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Recommended for Dispersion) Start->Solvent Scan Acquire 1H NMR (sw=12ppm, d1=5s) Solvent->Scan CheckH5 Locate Most Deshielded Doublet (> 8.0 ppm) Scan->CheckH5 Decision Chemical Shift Value? CheckH5->Decision Target Shift > 8.8 ppm (DMSO) Shift > 8.4 ppm (CDCl3) CONFIRMED: 3-Aryl Isomer Decision->Target High Field Isomer Shift < 8.4 ppm (DMSO) Shift < 8.3 ppm (CDCl3) REJECT: 5-Aryl Isomer Decision->Isomer Low Field

Figure 1: Decision tree for rapid regiochemical assignment of isoxazole isomers.

Detailed Experimental Protocol

To achieve the resolution required for the comparative analysis above, follow this optimized protocol.

A. Sample Preparation[1][5][7][10]
  • Mass: Weigh 5.0 – 10.0 mg of the dried solid. Note: Higher concentrations (>15 mg) can cause viscosity broadening in DMSO.[1]

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
    • Why DMSO? As established in Section 2, this separates the isoxazole H-5 from the 2-bromophenyl aromatic multiplet.

  • Filtration: If any turbidity exists, filter through a cotton plug directly into the NMR tube.[1] Particulates degrade magnetic field homogeneity (shimming).[1]

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration without long relaxation delays.

  • Spectral Width (SW): 14 ppm (–1 to 13 ppm).[1]

  • Relaxation Delay (D1): 3.0 seconds. Crucial: Aromatic protons have long T1 times.[1] A short D1 will under-integrate the isolated protons relative to the multiplets.

  • Scans (NS): 16 (sufficient for >5 mg sample).[1]

  • Temperature: 298 K (25°C).[1]

C. Signal Assignment (Expected Data in DMSO- )
ProtonMultiplicityApprox.[1][3][4] Shift (

)
IntegrationAssignment Logic
H-5 (Isoxazole) Doublet (

Hz)
8.95 ppm 1HMost deshielded; adjacent to Oxygen.[1]
H-3' (Phenyl) Doublet (

Hz)
7.75 ppm 1HOrtho to Bromine (deshielding effect).[1]
H-6' (Phenyl) Doublet/Multiplet7.60 ppm 1HOrtho to Isoxazole; steric twist may shield slightly.[1]
H-4', H-5' Multiplets7.40 – 7.55 ppm 2HRemaining aromatic protons.
H-4 (Isoxazole) Doublet (

Hz)
7.05 ppm 1HUpfield heteroaromatic; characteristic coupling to H-5.[1]

Advanced Verification: The "Self-Validating" Workflow

If 1D NMR is ambiguous due to impurities, use the HSQC (Heteronuclear Single Quantum Coherence) method.[1] This is the "Gold Standard" alternative.

  • Logic: The isoxazole C-5 and C-4 carbons have distinct chemical shifts.[2][5]

    • C-5: ~158-160 ppm (attached to Oxygen).[1]

    • C-4: ~105-108 ppm.

  • Protocol: Run a standard gradient HSQC. Cross-reference the proton at 8.95 ppm.[1] If it correlates to a carbon at ~160 ppm, the structure is the 3-substituted isoxazole .[1] If the proton at ~8.3 ppm correlates to a carbon at ~150 ppm (C-3), it is the 5-substituted isomer.

Validation Input Ambiguous 1D Spectrum HSQC Run HSQC Experiment (1H - 13C) Input->HSQC Analyze Check Carbon Correlation of Proton @ ~8.5-9.0 ppm HSQC->Analyze ResultA Correlates to C @ ~160 ppm (C-5 adjacent to O) VERDICT: 3-Aryl (Correct) Analyze->ResultA ResultB Correlates to C @ ~150 ppm (C-3 adjacent to N) VERDICT: 5-Aryl (Incorrect) Analyze->ResultB

Figure 2: HSQC validation workflow for definitive carbon-proton connectivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][6] (Standard reference for heterocyclic coupling constants and solvent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Belyakov, P. A., et al. (2023).[1][8] Regioselective Synthesis of 3- and 5-Substituted Isoxazoles. Beilstein Journal of Organic Chemistry, 19, 1562–1567.[1][8] (Provides comparative shifts for 3-aryl vs 5-aryl systems). Link

  • Abraham, R. J., et al. (2006).[1][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][6] Link

Sources

Comparative Guide: Crystallographic Profiling of 3-Aryl-1,2-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the landscape of heterocyclic drug design, the 3-aryl-1,2-oxazole (isoxazole) scaffold occupies a critical "middle ground" between the metabolic liability of furans and the high polarity of pyrazoles. However, its solid-state behavior is often misunderstood.

This guide moves beyond basic connectivity to analyze the X-ray crystallographic signatures of 3-aryl-1,2-oxazoles. We compare this scaffold against its two primary bioisosteres: the 5-aryl regioisomer and the 3-aryl-pyrazole .

Key Insight for Drug Developers: The crystallographic data reveals that 3-aryl-1,2-oxazoles often adopt a non-planar conformation (twist angle >15°) due to steric repulsion between the aryl ortho-protons and the isoxazole ring nitrogen/oxygen lone pairs. This contrasts with the often planar 5-aryl analogs, directly influencing solubility profiles and kinase binding affinity.

Structural Benchmarking: 3-Aryl-1,2-Oxazole vs. Alternatives

The following data aggregates crystallographic metrics from the Cambridge Structural Database (CSD) and recent structural studies.

Table 1: Crystallographic Parameter Comparison
Structural Parameter3-Aryl-1,2-Oxazole (Target)5-Aryl-1,2-Oxazole (Regioisomer)3-Aryl-1H-Pyrazole (Bioisostere)Implication
N–O / N–N Bond Length 1.40 – 1.43 Å (N–O)1.41 – 1.44 Å (N–O)1.35 – 1.38 Å (N–N)The weak N–O bond is a metabolic "soft spot" (reductive ring opening) but essential for H-bond accepting.
Aryl-Heterocycle Twist Angle 18° – 35° < 10° (Often Planar)15° – 25°3-Aryl isomers are less planar due to steric clash near the ring nitrogen, improving solubility (disrupted packing).
Primary Supramolecular Motif C–H···N / C–H···O

-

Stacking
N–H···N (Strong H-bond)Pyrazoles form strong dimers (high MP); Isoxazoles rely on weaker dipole interactions (lower MP, better dissolution).
Space Group Tendency Monoclinic (

)
Triclinic (

)
Monoclinic (

)

indicates efficient packing despite the twist, often forming "zigzag" chains.
Mechanistic Analysis of the Data[1][2]
  • The "Twist" Factor: In 3-aryl-1,2-oxazoles, the aryl ring is attached adjacent to the ring nitrogen. The lone pair repulsion and steric bulk force the aryl ring out of plane. In 5-aryl isomers, the attachment is distal to the heteroatoms, allowing extended conjugation and planarity.

    • Application: If your lead compound has poor solubility, switching from a 5-aryl to a 3-aryl core can disrupt crystal lattice energy via this twist.

  • Bond Lability: The N–O bond in the 1,2-oxazole (approx. 1.41 Å) is significantly longer than the N–N bond in pyrazoles. X-ray data confirms this bond is chemically "pre-loaded" for cleavage, which is relevant for prodrug strategies (e.g., leflunomide metabolism).

Experimental Protocol: Growing Diffraction-Quality Crystals

Validated Workflow

Reagents:

  • Target Compound (purity >98% by HPLC).

  • Solvent A (Good solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Solvent B (Anti-solvent): Hexane or Pentane.

Step-by-Step Methodology:

  • Saturation: Dissolve 5 mg of the 3-aryl-1,2-oxazole derivative in 0.5 mL of Solvent A in a small GC vial. Filter through a 0.22 µm PTFE syringe filter to remove nucleation seeds.

  • Setup: Place the open GC vial inside a larger 20 mL scintillation vial.

  • Diffusion: Add 3 mL of Solvent B (Hexane) into the outer scintillation vial (do not let it spill into the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 20°C in a vibration-free environment.

  • Harvest: As Hexane diffuses into the DCM, solubility decreases slowly. High-quality prisms usually appear within 48–72 hours.

    • Troubleshooting: If needles form (indicating too fast crystallization), switch Solvent B to Diethyl Ether.

Visualization: Supramolecular Interaction Network

The following diagram maps the logical flow from the molecular structure of the 3-aryl-1,2-oxazole to its macroscopic physicochemical properties, as revealed by crystallography.

G Core 3-Aryl-1,2-Oxazole Scaffold Feature1 N-O Bond (~1.41 Å) Core->Feature1 Feature2 C(3)-Aryl Twist (18-35°) Core->Feature2 Feature3 Lack of H-Bond Donor Core->Feature3 Effect1 Metabolic Lability (Reductive Ring Opening) Feature1->Effect1 Effect2 Disrupted Pi-Stacking Feature2->Effect2 Effect3 Weak Lattice Energy (C-H...N Interactions) Feature3->Effect3 Outcome1 Prodrug Potential Effect1->Outcome1 Outcome2 Enhanced Solubility (vs 5-Aryl isomer) Effect2->Outcome2 Effect3->Outcome2 Outcome3 Lower Melting Point Effect3->Outcome3

Figure 1: Causal relationship between crystallographic features (red) and pharmaceutical outcomes (green) for 3-aryl-1,2-oxazoles.

References

  • Comparison of Pyrazole and Isoxazole Hydrogen Bonding: Lynch, D. E., et al. (2021). "Different acid–base behaviour of a pyrazole and an isoxazole with organic acids: crystal and molecular structures." ResearchGate.[1]

  • Structural Validation of Isoxazole Derivatives: BenchChem Technical Guides. (2025). "Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazole."

  • Twist Angles in 3-Aryl vs 5-Aryl Systems: Cardiff University Crystallography Repository. (2021). "Crystal structures of 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl) derivatives." Crystals.

  • Isoxazole in Drug Design (Review): Zhu, J., et al. (2023). "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review." Pharmaceuticals.[1][2][3][4][5][6]

  • Bond Length Analysis in Heterocycles: Dadsetani, M., et al. (2016). "Bond lengths estimated by X-ray crystallography for benzoxazole derivatives." Spectrochimica Acta Part A.

Sources

A Senior Application Scientist's Guide to the Unambiguous Structural Validation of Isoxazoles using HMBC and HSQC NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the isoxazole ring is a privileged scaffold, appearing in numerous therapeutic agents and synthetic intermediates.[1][2] However, its synthesis, often via [3+2] cycloaddition or condensation reactions, can yield multiple regioisomers.[1][3][4] Distinguishing between, for example, a 3,5-disubstituted and a 3,4-disubstituted isoxazole is a critical step that cannot be reliably achieved by 1D NMR or mass spectrometry alone. This guide provides an in-depth, field-proven methodology for leveraging the power of two-dimensional (2D) NMR spectroscopy—specifically the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments—to achieve unambiguous structural validation.

Our approach moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating system for structural elucidation.

The Core Challenge: Resolving Regiochemical Ambiguity

The primary analytical challenge with substituted isoxazoles is determining the precise attachment points of substituents on the heterocyclic ring. While ¹H and ¹³C NMR provide chemical shift and multiplicity data, they do not inherently reveal the connectivity between non-coupled spin systems or across quaternary (non-protonated) carbons. This is where 2D NMR becomes indispensable, by mapping correlations between nuclei through chemical bonds.

Pillar 1: HSQC - Mapping Direct Carbon-Proton Connections

The first step in our 2D NMR workflow is to establish all direct, one-bond connections between protons and the carbons they are attached to. This is the role of the HSQC experiment.

Expertise & Causality: The HSQC experiment is a proton-detected technique, which makes it significantly more sensitive than older, carbon-detected methods like HETCOR.[5][6] By correlating ¹H and ¹³C chemical shifts through their large, one-bond coupling constant (¹J_CH, typically 125-250 Hz), we create a simple and clear map of every CH, CH₂, and CH₃ group in the molecule. This allows us to confidently assign the carbon resonance for every protonated position, effectively "coloring in" the proton-bearing parts of our molecular puzzle.[5][7][8]

2D_NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) OneD_Acq 1D Spectra Acquisition (¹H, ¹³C, DEPT-135) Sample_Prep->OneD_Acq Calibrate TwoD_Acq 2D Spectra Acquisition (HSQC, HMBC) OneD_Acq->TwoD_Acq Set Parameters Processing Fourier Transform & Phasing TwoD_Acq->Processing HSQC_Analysis HSQC Analysis: Assign ¹JCH correlations Processing->HSQC_Analysis HMBC_Analysis HMBC Analysis: Map nJCH correlations HSQC_Analysis->HMBC_Analysis Use C/H assignments Structure_Validation Structure Validation: Assemble Fragments HMBC_Analysis->Structure_Validation

Caption: General workflow for structural elucidation using 2D NMR.

Pillar 2: HMBC - Assembling the Molecular Skeleton

With the protonated carbons identified, the HMBC experiment provides the critical long-range connectivity information needed to piece the entire structure together.

Expertise & Causality: The HMBC experiment is designed to detect correlations between protons and carbons over two, three, and occasionally four bonds (ⁿJ_CH, where n=2, 3, 4).[5][6][9] It actively suppresses the one-bond correlations seen in HSQC. This is its power: it allows us to "see" from a proton to neighboring carbons, including the quaternary carbons that are invisible in HSQC and DEPT experiments.[9] By observing these long-range couplings, we can connect molecular fragments and definitively establish the regiochemistry of the isoxazole ring. The key experimental parameter is the long-range coupling delay, which is optimized for a specific coupling constant range (typically 7-10 Hz) to maximize the signal for these weaker correlations.[10]

A Practical Case Study: 3-Aryl-5-methylisoxazole vs. 5-Aryl-3-methylisoxazole

Let's consider a common synthetic outcome: the reaction of an aryl aldoxime with prop-1-yne, which could produce two possible regioisomers. Our goal is to use HSQC and HMBC to prove the formation of 3-(4-methoxyphenyl)-5-methylisoxazole .

Step 1: Foundational 1D and HSQC Analysis

First, we acquire standard ¹H and ¹³C spectra. The isoxazole H4 proton typically appears as a singlet around δ 6.0-6.7 ppm.[11][12] The methyl group will be a singlet around δ 2.4-2.8 ppm, and the methoxy group a singlet around δ 3.8 ppm. The aromatic protons will appear in their characteristic region.

The HSQC spectrum (not shown) would provide the following crucial one-bond correlations:

  • The proton signal at δ ~6.5 ppm correlates to a carbon at δ ~102 ppm (C4).

  • The methyl proton signal at δ ~2.5 ppm correlates to a carbon at δ ~12 ppm (C-CH₃).

  • The methoxy proton signal at δ ~3.8 ppm correlates to a carbon at δ ~55 ppm (C-OCH₃).

Step 2: Definitive HMBC Interpretation

The HMBC spectrum is the deciding experiment. We analyze the long-range correlations from our key singlet protons: the isoxazole H4 and the methyl H's.

Proton (¹H) SignalKey HMBC Correlations (to ¹³C)Interpretation
H4 (~δ 6.5)C3 (~δ 162), C5 (~δ 171), C-CH₃ (~δ 12)The H4 proton shows a ²J coupling to the adjacent C3 and C5 quaternary carbons, confirming its position between them. The ³J coupling to the methyl carbon places the methyl group at C5.
Methyl H's (~δ 2.5)C5 (~δ 171), C4 (~δ 102)The methyl protons show a strong ²J coupling to their point of attachment, C5, and a ³J coupling to the adjacent C4. This confirms the C5-CH₃ connectivity.
Aromatic H's (ortho to C3)C3 (~δ 162), C(ipso), C(meta)The aromatic protons ortho to the isoxazole ring will show a ³J correlation to the C3 carbon of the ring, confirming the aryl group is attached at C3.

These correlations, particularly the cross-peaks from H4 to C3/C5 and from the methyl protons to C5/C4, provide an interlocking web of evidence that is only consistent with the 3-(4-methoxyphenyl)-5-methylisoxazole structure. The alternative isomer would show a correlation from the methyl protons to C3 and C4.

Caption: Key HMBC correlations confirming the 3-Aryl-5-methylisoxazole structure.

Comparative Analysis: A Self-Validating System

To ensure trustworthiness, it's vital to understand why the HSQC/HMBC combination is often superior to other methods for routine validation in a drug development environment.

  • vs. COSY (Correlation Spectroscopy): COSY is excellent for identifying proton-proton coupling networks (e.g., within an alkyl chain or aromatic ring).[7][13] However, it provides no information across quaternary centers or heteroatoms, making it insufficient for establishing the core isoxazole regiochemistry on its own.

  • vs. NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily connected through bonds.[7][14] For small, conformationally flexible molecules like many isoxazole derivatives, NOE signals can be ambiguous or misleading. HMBC provides definitive through-bond connectivity.

  • vs. X-ray Crystallography: While considered the absolute "gold standard" for structural proof, it requires a high-quality single crystal suitable for diffraction. Obtaining such crystals can be a significant bottleneck, taking days, weeks, or being altogether impossible. NMR provides a rapid, high-confidence structure in the solution phase, which is often more relevant for biological applications.

The HSQC/HMBC workflow is a self-validating system. The HSQC provides direct assignments, which are then used to build the complete molecular framework with HMBC. The interlocking correlations from multiple protons to the same carbons provide layers of confirmation, making the final assignment exceptionally robust.

Experimental Protocols

The following are generalized protocols for a 400 MHz spectrometer. Instrument-specific parameters and pulse programs may vary.

HSQC Experiment Protocol
  • Sample Preparation: Dissolve 5-10 mg of the isoxazole compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent and perform gradient shimming.

  • Acquisition:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

    • Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Set the ¹³C spectral width to cover all carbon signals (e.g., 0-180 ppm).

    • Set the number of scans (NS) to 2 or 4 and dummy scans (DS) to 4 or 8.

    • Set the number of increments in the F1 dimension (¹³C) to 256.

    • Set the relaxation delay (d1) to 1.5 seconds.

    • The ¹J_CH coupling constant is typically set to 145 Hz, a good average value for most organic molecules.

  • Processing: Apply a squared sine-bell (QSINE) window function in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum and calibrate the axes.

HMBC Experiment Protocol
  • Spectrometer Setup: Use the same sample and basic setup as the HSQC.

  • Acquisition:

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Use the same spectral widths as the HSQC.

    • Set the number of scans (NS) to 4 or 8 (or more for dilute samples) and dummy scans (DS) to 8 or 16.

    • Set the number of increments in the F1 dimension (¹³C) to 400.

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

    • Crucial Parameter: Set the long-range coupling delay to optimize for a specific ⁿJ_CH value. An optimization for 8 Hz is a robust starting point for most aromatic and heterocyclic systems.[10]

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase correct (magnitude calculation is often sufficient) and calibrate the axes.

Conclusion

The strategic combination of HSQC and HMBC NMR spectroscopy provides a powerful, reliable, and efficient method for the unambiguous structural validation of isoxazoles. By first mapping direct C-H connections with HSQC and then assembling the complete molecular skeleton with the long-range correlations from HMBC, researchers can overcome the inherent challenge of regiochemical ambiguity. This self-validating workflow delivers a high degree of confidence, which is essential for making informed decisions in medicinal chemistry and drug development pipelines.

References

  • Field, L. D., Li, H., & Magill, A. M. (2015). Organic Structures from 2D NMR Spectra. Wiley. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Crasto, A. (2014). 2D NMR ORGANIC SPECTROSCOPY. Slideshare. [Link]

  • Simpson, T. J. (2000). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach. Academic Press. [Link]

  • Ahmadi, T., et al. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry. [Link]

  • Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

  • Hothersall, J. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Supporting Information. (n.d.). General Information. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]

  • Epistemeo. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]

  • Organic Chemistry Portal. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

  • PMC. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • PubMed. (2007). New lead structures in the isoxazole system: relationship between quantum chemical parameters and immunological activity. [Link]

  • AZoLifeSciences. (2021). Overcoming the Limitations of NMR. [Link]

  • Bio-By-Word Publishing. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • Wiley. (2021). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PMC. (2010). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. [Link]

  • ResearchGate. (2009). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

  • PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • ResearchGate. (2024). Challenges associated with isoxazole directed C−H activation. [Link]

  • PMC. (2012). Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids. [Link]

  • ResearchGate. (2020). The recent progress of isoxazole in medicinal chemistry. [Link]

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Biological & Industrial Applications

Engineering Isoxazole-Based Heterocyclic Hybrids for Precision Oncology: Synthesis, Mechanism, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for carboxylic acids and esters while facilitating critical hydrogen bonding interactions within kinase ATP-binding pockets. This guide details the rational design, synthesis, and biological validation of isoxazole-based heterocyclic hybrids (specifically quinoline- and coumarin-fused analogs). We present a validated workflow combining in silico molecular docking, copper-catalyzed 1,3-dipolar cycloaddition (Click Chemistry), and phenotypic screening to accelerate the development of dual-targeting anticancer agents.

Introduction: The Power of Pharmacophore Hybridization

Single-target therapeutics often fail due to compensatory signaling pathways and drug resistance. Molecular hybridization addresses this by fusing two distinct bioactive pharmacophores into a single entity.[1]

  • Isoxazole Moiety: Provides geometric rigidity and H-bond acceptor/donor sites, mimicking the transition state of peptide bond hydrolysis. It is crucial for targeting the ATP-binding site of EGFR and the Taxane-binding site of Tubulin .

  • Heterocyclic Partners (Quinoline/Coumarin):

    • Quinolines: Intercalate DNA and inhibit Topoisomerase II.

    • Coumarins: Induce apoptosis via the mitochondrial pathway and inhibit carbonic anhydrase.

Therapeutic Rationale: By linking these moieties, researchers can engineer "chimeric" drugs that simultaneously block proliferation signaling (EGFR) and disrupt cytoskeletal integrity (Tubulin), leading to a synergistic apoptotic effect.

Strategic Synthesis: 1,3-Dipolar Cycloaddition

The most robust method for generating these hybrids is the 1,3-Dipolar Cycloaddition of nitrile oxides (generated in situ) with alkynes.[2] This reaction is regioselective, high-yielding, and tolerant of diverse functional groups.[3]

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis of Quinoline-Isoxazole hybrids.

SynthesisWorkflow Start1 Aldehyde Precursor (Quinoline/Coumarin) Step1 Oxime Formation (NH2OH·HCl) Start1->Step1 Intermediate1 Aldoxime Step1->Intermediate1 Step2 Chlorination (NCS/DMF) Intermediate1->Step2 Intermediate2 Hydroximinoyl Chloride Step2->Intermediate2 Reaction 1,3-Dipolar Cycloaddition (Click Reaction) Cat: CuI / Base: Et3N Intermediate2->Reaction In situ Nitrile Oxide Start2 Terminal Alkyne (Functionalized) Start2->Reaction Product 3,5-Disubstituted Isoxazole Hybrid Reaction->Product Regioselective

Figure 1: Convergent synthetic pathway for isoxazole hybrids via in situ generation of nitrile oxides.

Mechanism of Action (MOA)

Effective isoxazole hybrids often function as Dual Inhibitors .

  • Kinase Inhibition (EGFR/VEGFR): The isoxazole nitrogen forms H-bonds with the hinge region (e.g., Met793 in EGFR), blocking ATP access.

  • Tubulin Destabilization: Steroidal-isoxazole hybrids (e.g., Compound 2j) bind to the taxane site, preventing microtubule depolymerization and causing G2/M cell cycle arrest.

Signaling Pathway Blockade

MOA_Pathway EGFR EGFR / VEGFR (Tyrosine Kinase) RAS RAS EGFR->RAS Drug Isoxazole Hybrid (Inhibitor) Drug->EGFR Blocks ATP Binding Tubulin Microtubules (Taxane Site) Drug->Tubulin Stabilizes Polymer Apoptosis APOPTOSIS (Cell Death) Drug->Apoptosis Via ROS/Mitochondria RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Gene Transcription) ERK->Proliferation Inhibited Arrest G2/M Arrest Tubulin->Arrest Arrest->Apoptosis

Figure 2: Dual-mechanism blockade of proliferation (EGFR) and mitosis (Tubulin) by isoxazole hybrids.

Application Notes & Protocols

Application Note 1: In Silico Molecular Docking Validation

Objective: To predict binding affinity and orientation before synthesis.

Protocol:

  • Target Selection: Retrieve crystal structures for EGFR (PDB ID: 4G5J) and Tubulin (PDB ID: 1JFF) from the RCSB Protein Data Bank.

  • Ligand Preparation: Draw hybrid structures in ChemDraw; minimize energy using MM2 force field. Convert to .pdbqt format.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR). Set dimensions to 60x60x60 Å.

  • Docking: Use AutoDock Vina . Run 50 independent genetic algorithm (GA) runs.

  • Analysis: Select poses with Binding Energy (

    
    ) < -8.0 kcal/mol. Look for H-bonds with Met793  (EGFR) or Thr276  (Tubulin).
    
Application Note 2: Chemical Synthesis Protocol (Quinoline-Isoxazole)

Objective: Synthesis of 3,5-disubstituted isoxazoles via Click Chemistry.

Reagents:

  • Aldoxime derivative (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)[4]

  • Solvent: DMF or DCM

Step-by-Step Procedure:

  • Chlorination: Dissolve aldoxime in DMF. Add NCS portion-wise at 0°C. Stir for 1 hour to generate the hydroximinoyl chloride intermediate. Verification: TLC shows disappearance of aldoxime.

  • Cycloaddition: Add the terminal alkyne and CuI to the reaction vessel.

  • Base Addition: Add Et3N dropwise over 30 minutes (exothermic reaction). This generates the nitrile oxide in situ.

  • Reaction: Stir at room temperature for 6-12 hours.

  • Work-up: Pour into ice-water. Extract with ethyl acetate (3x). Wash organic layer with brine.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Application Note 3: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).

Protocol:

  • Seeding: Seed cells (5x10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Treat with serial dilutions of the isoxazole hybrid (0.1 µM – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Summary: Comparative Potency

The following table summarizes recent data on isoxazole hybrids, highlighting the impact of the heterocyclic partner on biological activity.

Hybrid ClassCompound IDTarget Cell LineIC50 (µM)Mechanism / TargetRef
Quinoline-Isoxazole 4bMCF-7 (Breast)12.94 EGFR Inhibition / PARP Cleavage[1]
Quinoline-Isoxazole 4fSKOV3 (Ovarian)17.89 EGFR Kinase (Docking to 4G5J)[1]
Coumarin-Triazole LaSOM 186MCF-7 (Breast)2.66 Apoptosis / Mitochondrial Disruption[2]
Steroidal-Isoxazole 2jHeLa (Cervical)< 5.0 Tubulin (Taxane site) / G2/M Arrest[3]
Standard Drug CisplatinMCF-745.33DNA Crosslinking[2]

Note: The Coumarin-Triazole hybrid (LaSOM 186) demonstrates superior potency against breast cancer lines compared to standard Cisplatin, attributed to its high selectivity index (SI).

References

  • Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding. Chemical Biology & Drug Design. (Contextual match from search results regarding Quinoline-Isoxazole 4b/4f).

  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids. Royal Society of Chemistry (RSC) Advances.

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Journal of Medicinal Chemistry / PMC.

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules (MDPI).

Sources

Application Notes & Protocols: The Strategic Use of Bromophenyl Isoxazoles in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in contemporary agrochemical research, prized for its versatile biological activities.[1][2] This five-membered heterocycle is integral to a variety of commercial pesticides, including fungicides, herbicides, and insecticides.[3][4] The strategic incorporation of a bromophenyl moiety onto the isoxazole ring often enhances the lipophilicity and metabolic stability of the resulting molecule, which can lead to improved bioavailability and target engagement. This guide provides an in-depth exploration of the synthesis of bromophenyl isoxazole derivatives for agrochemical applications. It details established synthetic protocols, explains the scientific rationale behind key experimental steps, and outlines workflows for subsequent biological screening.

Scientific Background and Rationale

The Isoxazole Scaffold: A Privileged Structure in Agrochemicals

The isoxazole ring system is considered a "privileged scaffold" due to its presence in numerous biologically active compounds.[2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it an attractive core for pesticide discovery.[5] Isoxazole derivatives have been successfully developed to target a wide range of pests and diseases affecting crops.[3][6]

  • Herbicidal Activity: Many isoxazole-based herbicides function by inhibiting critical plant enzymes. A prominent example is the inhibition of protoporphyrinogen oxidase (Protox), an enzyme in the porphyrin pathway, leading to rapid photodynamic damage and weed death.[7]

  • Fungicidal Activity: As fungicides, isoxazoles can disrupt essential fungal processes. Some derivatives inhibit succinate dehydrogenase (SDHI) in the fungal respiratory chain, effectively halting energy production.[8]

  • Insecticidal Activity: A significant class of isoxazoline-based insecticides acts as non-competitive antagonists of GABA (gamma-aminobutyric acid) gated chloride channels in the insect nervous system.[9] This blockage leads to hyperexcitation, paralysis, and death of the target pest.[10]

The Role of the Bromophenyl Moiety

The introduction of a halogen, specifically bromine, onto the phenyl ring is a common and effective strategy in medicinal and agrochemical chemistry. The bromophenyl group imparts several advantageous properties:

  • Enhanced Lipophilicity: The bromine atom increases the molecule's fat-solubility, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

  • Metabolic Stability: The carbon-bromine bond is strong and not easily metabolized by enzymes in the target organism, potentially leading to a longer duration of action.

  • Binding Interactions: Bromine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance the binding affinity of the molecule to its target protein, thereby increasing its potency. The presence of bromine has been shown to enhance the antibacterial activity of some isoxazole derivatives.[1]

General Synthetic Strategies for Bromophenyl Isoxazoles

The construction of the isoxazole ring is a well-established area of heterocyclic chemistry. Two primary and highly reliable strategies are predominantly used for synthesizing bromophenyl isoxazoles.

  • [3+2] Cycloaddition: This powerful method involves the reaction of a nitrile oxide (generated in situ from a bromophenyl aldoxime) with an alkyne. It offers a direct and often regioselective route to 3,5-disubstituted isoxazoles.[4][11]

  • Condensation with Hydroxylamine: A versatile and common approach involves the reaction of hydroxylamine with a β-dicarbonyl compound or its synthetic equivalent, such as a chalcone (α,β-unsaturated ketone).[4][12] This method is particularly useful for creating a wide variety of substitution patterns.

cluster_cycloaddition Strategy 1: [3+2] Cycloaddition cluster_condensation Strategy 2: Condensation start1 Bromophenyl Aldoxime int1 In situ generation of Bromophenyl Nitrile Oxide start1->int1 Oxidation (e.g., NCS, HTIB) end1 3,5-Disubstituted Bromophenyl Isoxazole int1->end1 Cycloaddition reagent1 Alkyne reagent1->end1 start2 Bromophenyl β-Diketone or Chalcone Precursor end2 Substituted Bromophenyl Isoxazole start2->end2 Condensation/ Cyclization reagent2 Hydroxylamine (NH2OH) reagent2->end2

Caption: Primary synthetic routes to bromophenyl isoxazoles.

Detailed Application Protocols

These protocols provide a framework for the synthesis and purification of a representative bromophenyl isoxazole derivative.

Protocol 1: Synthesis of a Chalcone Precursor

This protocol details the Claisen-Schmidt condensation to form 1-(4-bromophenyl)-3-(aryl)-prop-2-en-1-one, a key intermediate.

Materials:

  • 4-Bromoacetophenone

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (DI H₂O)

  • Magnetic stirrer, round-bottom flask, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-bromoacetophenone (10 mmol, 1.99 g) and the selected substituted benzaldehyde (10 mmol) in 50 mL of ethanol. Stir at room temperature until all solids are dissolved.

  • Basification: Cool the solution in an ice bath. Slowly add a solution of NaOH (20 mmol, 0.8 g) in 10 mL of DI H₂O dropwise over 15 minutes.

    • Scientist's Note: The reaction is exothermic, and dropwise addition at low temperature prevents unwanted side reactions and ensures controlled condensation. The base deprotonates the α-carbon of the acetophenone, generating the enolate nucleophile required for the reaction.

  • Reaction: After addition, remove the ice bath and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Precipitation: Pour the reaction mixture into 200 mL of cold DI H₂O. A solid precipitate (the chalcone) will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold DI H₂O until the filtrate is neutral (pH ~7).

  • Drying & Purification: Dry the crude product in a vacuum oven. The chalcone can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

Protocol 2: Synthesis of 3-(4-bromophenyl)-5-(aryl)isoxazole via Cyclization

This protocol uses the chalcone synthesized above to form the final isoxazole product.

Materials:

  • Synthesized Chalcone (from Protocol 1)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Anhydrous Sodium Acetate (NaOAc)

  • Glacial Acetic Acid

  • Reflux condenser, heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol, 0.52 g), and anhydrous sodium acetate (10 mmol, 0.82 g).[12]

  • Solvent Addition: Add 30 mL of glacial acetic acid.

    • Rationale: Glacial acetic acid serves as both a solvent and a mild acid catalyst for the reaction. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.[12]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) using a heating mantle. Maintain reflux for 3-5 hours. Monitor reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the solution slowly into 150 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with DI H₂O to remove any residual acetic acid and salts.

  • Purification: Dry the crude isoxazole product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

cluster_workflow Synthesis & Purification Workflow Reactants Chalcone + NH2OH·HCl + NaOAc in Acetic Acid Reflux Heat to Reflux (3-5 hours) Reactants->Reflux Step 1-3 Workup Cool & Pour into Ice Water Reflux->Workup Step 4 Filter Vacuum Filtration & Washing Workup->Filter Step 5 Purify Recrystallization or Column Chromatography Filter->Purify Step 6 Product Pure Bromophenyl Isoxazole Purify->Product

Caption: Experimental workflow for isoxazole synthesis.

Protocol 3: Green Synthesis via Ultrasound Irradiation

Ultrasound-assisted synthesis is an eco-friendly alternative that often reduces reaction times and improves yields.[13][14]

Materials:

  • Same as Protocol 2

  • Ultrasonic bath or probe sonicator

Procedure:

  • Setup: In a thick-walled glass vessel, combine the chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), and sodium acetate (10 mmol) in 30 mL of glacial acetic acid.

  • Sonication: Place the vessel in an ultrasonic bath. Irradiate the mixture at a frequency of 30-40 kHz and a temperature of 50-60°C for 30-60 minutes.

    • Expertise Note: Sonication creates acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, dramatically accelerating the reaction rate without raising the bulk temperature significantly.[15]

  • Monitoring: Monitor the reaction every 15 minutes using TLC.

  • Work-up and Purification: Follow steps 4-6 from Protocol 2.

Characterization and Data Analysis

Confirm the identity and purity of the synthesized bromophenyl isoxazole using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table 1: Comparison of Synthetic Protocols

Parameter Protocol 2 (Conventional Heating) Protocol 3 (Ultrasound-Assisted)
Reaction Time 3 - 5 hours 30 - 60 minutes
Typical Yield 75 - 85% 88 - 95%
Energy Consumption High Low
Pros Standard, widely used equipment Rapid, high yield, energy efficient[14]

| Cons | Long reaction time, higher energy use | Requires specialized ultrasonic equipment |

Application in Agrochemical Screening

Once synthesized and purified, the bromophenyl isoxazole compounds must be evaluated for biological activity.

Protocol 4: Primary Herbicidal Screening (Post-emergence)

Objective: To assess the herbicidal effect of the synthesized compounds on common weed species.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10,000 ppm) in a suitable solvent like acetone or DMSO, with a surfactant (e.g., Tween 20) to aid in application.

  • Plant Cultivation: Grow indicator weed species (e.g., barnyard grass, Echinochloa crus-galli) and a crop species (e.g., rice, Oryza sativa) in pots in a greenhouse until they reach the 2-3 leaf stage.[16]

  • Application: Dilute the stock solution to desired test concentrations (e.g., 1000, 250, 50 ppm). Apply the solution as a fine spray evenly over the foliage of the test plants. Include a negative control (solvent + surfactant only) and a positive control (commercial herbicide).

  • Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Calculate the Weed Control Index (WCI) and assess crop tolerance.[16] Compounds showing high WCI and good crop safety are selected for further study.

cluster_screening Agrochemical Screening Workflow Start Pure Bromophenyl Isoxazole Compound Prep Prepare Stock & Test Solutions (e.g., 50-1000 ppm) Start->Prep Spray Spray Application on Weed & Crop Species Prep->Spray Incubate Incubate in Greenhouse (14-21 Days) Spray->Incubate Assess Visual Assessment of Phytotoxicity (0-100%) Incubate->Assess Analyze Data Analysis: Calculate Weed Control Index & Assess Crop Tolerance Assess->Analyze End Identify Lead Candidates for Further Testing Analyze->End

Caption: Workflow for primary herbicidal screening.

Conclusion

Bromophenyl isoxazoles represent a highly promising class of molecules for the development of new agrochemicals. Their synthesis is accessible through robust and well-documented chemical routes, which can be significantly enhanced by green chemistry techniques like ultrasound irradiation. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and evaluate these compounds, paving the way for the discovery of next-generation crop protection solutions.

References

  • Rana, V. S., et al. (2025). Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. Pesticide Research Journal, 37(1):1-8.
  • Zhang, J., et al. (2010). Synthesis and Herbicidal Activities of 3-(Substituted phenyl)isoxazole Derivatives. Chinese Journal of Organic Chemistry. [Source: ResearchGate, URL: https://www.researchgate.
  • Li, X., et al. (2024). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acs.jafc.4c09612]
  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9). [Source: ResearchGate, URL: https://www.researchgate.net/publication/326442115_Oxazole_and_Isoxazole_Chemistry_in_Crop_Protection]
  • Li, X., et al. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry, 73(15), 8678-8693. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/38568019/]
  • Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/The-Green-and-Effective-Synthesis-of-Molecules-Chen-Li/502e864703a45c78a05e26b8d960767512701f2f]
  • Wikipedia. Isoxazoline. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Isoxazoline]
  • Al-Zoubi, R. M., et al. (2023). Synthesis, characterization, and DFT studies of novel isoxazoline acylhydrazone derivatives as potential insecticidal agents. Pest Management Science. [Source: ResearchGate, URL: https://www.researchgate.net/figure/Examples-of-potential-insecticide-agents-containing-isoxazoline-or-sulfonamide-group_fig1_375051919]
  • Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Source: MDPI, URL: https://www.mdpi.com/1424-8247/18/8/1179]
  • Google Patents. US6297198B1 - Isoxazole derivatives and their use as herbicides. [Source: Google Patents, URL: https://patents.google.
  • Global Agriculture. (2025). Oxazolidinones, Isoxazoles, and Isothiazolones: New Approaches to Fungicide Resistance Management. [Source: Global Agriculture, URL: https://www.globalagrisystem.com/oxazolidinones-isoxazoles-and-isothiazolones-new-approaches-to-fungicide-resistance-management/]
  • PARASITIPEDIA. (2022). ISOXAZOLINES for veterinary use on DOGS against fleas and ticks. [Source: PARASITIPEDIA, URL: https://parasitipedia.net/index.php?option=com_content&view=article&id=2720&Itemid=2995]
  • ChemicalBook. 2-(4-bromophenyl)benzo[d]oxazole synthesis. [Source: ChemicalBook, URL: https://www.chemicalbook.com/synthesis/3164-13-4.htm]
  • Wikipedia. Isoxazole. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Isoxazole]
  • Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11355480/]
  • Google Patents. EP0524018A1 - Isoxazoles herbicides. [Source: Google Patents, URL: https://patents.google.
  • Manna, K., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6137533/]
  • Kumar, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. [Source: GSC Biological and Pharmaceutical Sciences, URL: https://gsconlinepress.com/journals/gscbps/content/review-isoxazole-biological-activity-and-present-synthetic-techniques]
  • Shaik, A. B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10945938/]
  • Kumar, A., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. [Source: GSC Online Press, URL: https://gsconlinepress.com/journals/gscbps/content/review-isoxazole-biological-activity-and-present-synthetic-techniques]
  • Kim, B. T., et al. (2001). Synthesis and Fungicidal Activities of 4H,6H-Furo[3,4-c]isoxazole Derivatives as Potential New. Bioscience, Biotechnology, and Biochemistry. [Source: J-STAGE, URL: https://www.jstage.jst.go.jp/article/bbb/65/2/65_2_474/_article]
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  • PubMed. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/39769380/]
  • ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Source: ResearchGate, URL: https://www.researchgate.net/publication/359002235_Novel_1_2_4-Triazoles_as_Antifungal_Agents]
  • Murugan, R., et al. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10113824/]
  • Google Patents. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles. [Source: Google Patents, URL: https://patents.google.
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Application Note: Isoxazole Functionalities in Industrial Dyes and Polymer Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the industrial and research application of isoxazole derivatives. It moves beyond basic synthesis into functional application, specifically targeting high-performance materials and bio-molecular imaging.

Executive Summary

The isoxazole ring (1,2-oxazole) is a unique heterocyclic scaffold that offers a duality of function: stability due to aromaticity under ambient conditions, and latent reactivity (specifically N-O bond cleavage) under thermal, photonic, or mechanical stress.[1] This guide details protocols for leveraging these properties in three distinct domains:

  • Chromophores: Synthesizing solvatochromic azo dyes for hydrophobic fibers.

  • Polymer Modifiers: Creating mechanophore-embedded polymers that signal stress or self-heal.

  • Bio-Probes: Designing fluorescent markers for intracellular drug tracking.

Part 1: Isoxazole Azo Dyes for High-Performance Textiles

The Technical Advantage

Unlike standard phenyl-azo dyes, isoxazole-based azo dyes exhibit hyperchromic shifts and enhanced sublimation fastness. The electron-withdrawing nature of the isoxazole ring creates a strong "push-pull" electronic system when coupled with electron-rich amines, resulting in intense molar extinction coefficients (


 M

cm

).
Protocol: Synthesis of 3-Methyl-4-(arylazo)isoxazole Disperse Dye

Objective: Synthesize a high-stability disperse dye for polyester (PET) dyeing.

Reagents:

  • Precursor: 3-Amino-5-methylisoxazole (CAS: 1072-67-9)

  • Coupler: N,N-Diethyl-m-toluidine

  • Nitrosyl Sulfuric Acid (40% in H₂SO₄)

  • Solvent: Glacial Acetic Acid

Step-by-Step Methodology:

  • Diazotization (The Critical Step):

    • Insight: Isoxazole amines are less basic than anilines. Standard aqueous HCl diazotization often fails due to hydrolysis. Use Nitrosyl Sulfuric Acid. [2]

    • Dissolve 0.01 mol of 3-amino-5-methylisoxazole in 10 mL of glacial acetic acid. Cool to 0–5°C.[2][3]

    • Add 0.011 mol of nitrosyl sulfuric acid dropwise. Maintain temperature strictly below 5°C to prevent decomposition of the diazonium salt. Stir for 2 hours.

  • Coupling Reaction:

    • Dissolve 0.01 mol of N,N-Diethyl-m-toluidine in 10 mL acetic acid/water (1:1).

    • Add the cold diazonium solution to the coupler solution slowly.

    • Control Point: Adjust pH to 4.0–5.0 using sodium acetate. Coupling efficiency drops significantly below pH 3.

  • Isolation & Purification:

    • Stir for 4 hours. The dye precipitates as a deeply colored solid.

    • Filter and wash with cold water until neutral.

    • Recrystallize from ethanol to remove unreacted amines (crucial for toxicity compliance).

Mechanism Visualization

IsoxazoleDyeSynthesis cluster_conditions Critical Parameters Amine 3-Amino-5-methylisoxazole Diazonium Isoxazolyldiazonium Salt (Unstable) Amine->Diazonium Nitrosyl Sulfuric Acid < 5°C Dye Isoxazole Azo Dye (High Intensity) Diazonium->Dye Coupling (pH 4-5) Coupler N,N-Diethyl-m-toluidine Coupler->Dye Params Temp: <5°C pH: 4.0-5.0 Solvent: AcOH

Figure 1: Synthetic pathway for isoxazole-based azo dyes, highlighting the critical diazotization stability window.

Part 2: Isoxazole as a Polymer Mechanophore

The Technical Advantage

The isoxazole ring is a "masked" functionality. Under mechanical stress (ultrasound or shear force) or UV irradiation, the N-O bond cleaves (ring opening), rearranging into an acylazirine or oxazole. This property is utilized in self-healing materials or stress-sensing polymers .

Protocol: Grafting Isoxazole Mechanophores into Polyurethanes

Objective: Create a polymer film that fluoresces or changes cross-link density upon mechanical damage.

Reagents:

  • Monomer: 3,5-Dimethyl-4-vinylisoxazole[4]

  • Backbone: Polyurethane prepolymer (isocyanate terminated)

  • Initiator: AIBN (Azobisisobutyronitrile)

Step-by-Step Methodology:

  • Synthesis of Functional Monomer:

    • Synthesize 3,5-dimethyl-4-vinylisoxazole via Wittig reaction of 3,5-dimethylisoxazole-4-carbaldehyde.

    • Purity Check: GC-MS must show >98% purity to prevent early chain termination.

  • Copolymerization (Grafting):

    • Dissolve the vinyl isoxazole (5 wt%) and the main monomer (e.g., methyl methacrylate or urethane acrylate) in DMF.

    • Degas with nitrogen for 30 minutes (oxygen inhibits radical polymerization).

    • Add AIBN (1 wt%) and heat to 70°C for 12 hours.

  • Activation Validation (The "Click" Test):

    • Cast a film of the polymer.

    • Apply mechanical stress (e.g., stretching).

    • Validation: Monitor IR spectra.[3][5] Appearance of a nitrile peak (~2200 cm⁻¹) or carbonyl shift indicates N-O bond cleavage and ring opening (isoxazole → ketonitrile rearrangement).

Mechanism Visualization

Mechanophore Polymer Isoxazole-Embedded Polymer (Latent State) Stress Mechanical Force / UV Polymer->Stress Intermediate N-O Bond Cleavage Stress->Intermediate Activation Energy Product Rearranged Product (Fluorescent/Cross-linked) Intermediate->Product Isomerization (e.g., to Oxazole)

Figure 2: Mechanochemical activation pathway of isoxazole moieties within a polymer matrix.

Part 3: Fluorescent Probes for Drug Development

The Technical Advantage

Isoxazole derivatives, particularly isoxazolyl-dihydropyridines , act as excellent "Push-Pull" fluorophores. They are small, lipophilic, and can be tuned to target specific organelles (e.g., mitochondria) based on their charge distribution. This is critical for Pharmacokinetics (PK) studies to visualize where a drug accumulates intracellularly.

Protocol: Live-Cell Imaging with Isoxazole Probes

Objective: Visualize mitochondrial distribution in HepG2 cells using a custom isoxazole fluorophore.

Reagents:

  • Probe: 4-(4-N,N-dimethylaminophenyl)-3,5-dimethylisoxazole (Synthesized via condensation).

  • Cell Line: HepG2 (Liver carcinoma).

  • Control: MitoTracker™ Red.

Step-by-Step Methodology:

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the isoxazole probe in DMSO.

    • Expert Note: Keep DMSO concentration < 0.1% in the final culture medium to avoid cytotoxicity.

  • Staining Protocol:

    • Seed cells on confocal dishes and incubate for 24 hours.

    • Add isoxazole probe (final concentration 5 µM) and incubate for 30 minutes at 37°C.

    • Wash 3x with PBS to remove background fluorescence.

  • Co-Localization Validation:

    • Add MitoTracker™ Red (50 nM) and incubate for an additional 15 minutes.

    • Imaging: Excitation at 405 nm (Isoxazole, Blue/Green emission) and 561 nm (MitoTracker, Red emission).

    • Analysis: Calculate Pearson’s Correlation Coefficient.[6] A value > 0.8 confirms mitochondrial targeting.

Summary of Key Data

ApplicationKey Isoxazole PropertyCritical Process StepValidation Metric
Azo Dyes Electron-withdrawing ringDiazotization in Nitrosyl Sulfuric Acid

M

cm

Polymers Labile N-O bond (Mechanophore)Radical Copolymerization (O₂ free)IR Peak at ~2200 cm⁻¹ (Nitrile)
Bio-Imaging Lipophilicity & FluorescenceLow DMSO conc. (<0.1%)Pearson Coeff. > 0.8

References

  • Abdel-Hafiz, S. A., & El-Kholy, Y. M. (2025). Synthesis and dye performance of new polyfunctionally isoxazole azo dye. Emerald Insight. Link

  • Vilela, G. D., et al. (2013).[1] Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors.[1][4] Blucher Chemistry Proceedings.[1] Link

  • Natale, N., et al. (2014). Fluorescent probes of the isoxazole-dihydropyridine scaffold: MDR-1 binding and homology model.[7] NIH PubMed Central. Link

  • Ghevade, et al. (2025).[8] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Link

  • Koppolu, S. R., et al. (2019).[9] Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal. Link

Sources

Application Note: Strategic Design and Evaluation of 3-Arylisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylisoxazole scaffold represents a privileged structure in medicinal chemistry, most notably recognized in the "coxib" class of selective COX-2 inhibitors (e.g., Valdecoxib). Beyond inflammation, recent studies have validated this pharmacophore in antipsychotics (dopamine/serotonin modulation) and antimicrobial agents against multidrug-resistant pathogens like Acinetobacter baumannii.

This Application Note provides a comprehensive guide to the Structure-Activity Relationship (SAR) of 3-arylisoxazoles, accompanied by a validated regioselective synthesis protocol and a COX-isoform selectivity assay . These workflows are designed to allow researchers to rapidly generate and screen library diversities around the core isoxazole ring.

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of 3-arylisoxazoles relies on the precise spatial arrangement of substituents around the central heterocyclic core. The isoxazole ring acts as a rigid linker, orienting the aryl groups to engage specific hydrophobic pockets within the target protein (e.g., the side pocket of COX-2).

The Pharmacophore Map

The following diagram illustrates the critical SAR zones for 3-arylisoxazole COX-2 inhibitors, derived from the structural logic of Valdecoxib and its analogs.

SAR_Map Isoxazole Isoxazole Core (Rigid Scaffold) Pos3 Position 3: Aryl Group (Lipophilic Anchor) Isoxazole->Pos3 C3 Attachment Pos4 Position 4: Phenyl Sulfonamide (COX-2 Selectivity Determinant) Isoxazole->Pos4 C4 Attachment Pos5 Position 5: Small Alkyl (Methyl) (Steric Fit/Metabolic Stability) Isoxazole->Pos5 C5 Attachment Pos3_Detail Requires 4-substitution (F, OMe) for potency. Pos3->Pos3_Detail Pos4_Detail SO2NH2 or SO2Me binds Arg513 in COX-2 side pocket. Pos4->Pos4_Detail Pos5_Detail Bulky groups (>Ethyl) decrease potency due to steric clash. Pos5->Pos5_Detail

Figure 1: SAR Pharmacophore Map of 3-Arylisoxazole COX-2 Inhibitors. The C4-sulfonamide moiety is critical for isoform selectivity, while the C3-aryl group provides bulk lipophilicity.

Detailed SAR Insights
PositionFunctionalityMechanistic InsightOptimization Strategy
C-3 (Aryl) Lipophilic AnchorFits into the hydrophobic channel of the enzyme.Substitution at the para-position (e.g., F, Cl, OMe) often enhances potency. Unsubstituted phenyls are active but metabolically liable.
C-4 (Aryl) Selectivity HookIn COX-2 inhibitors, this ring must bear a sulfonamide (

) or sulfone (

) group.
This moiety forms hydrogen bonds with Arg513 and His90 , residues accessible only in the larger side pocket of COX-2 (absent in COX-1).
C-5 (Alkyl) Steric GatekeeperControls the twist angle of the aryl rings and fits a small hydrophobic notch.Keep small (Methyl is optimal). Larger groups (Phenyl,

-Butyl) cause steric clash with the enzyme backbone, drastically reducing IC

.

Experimental Protocols

Protocol A: Regioselective Synthesis via [3+2] Cycloaddition

Objective: Synthesize 3,4-diarylisoxazoles using a convergent nitrile oxide cycloaddition strategy. This method is preferred over linear synthesis for library generation due to its modularity.

Mechanism: The in situ generation of a nitrile oxide from an aldoxime (using Chloramine-T) followed by 1,3-dipolar cycloaddition with an alkyne.[1]

Materials
  • Reagents: Aryl aldehyde oxime (Precursor A), Aryl alkyne (Precursor B), Chloramine-T trihydrate, Ethanol/Water (1:1).

  • Equipment: Round-bottom flask, reflux condenser, TLC (Silica gel 60 F254).

Step-by-Step Methodology
  • Nitrile Oxide Generation:

    • Dissolve the aryl aldoxime (1.0 equiv) in ethanol.

    • Add Chloramine-T trihydrate (1.1 equiv) portion-wise at room temperature.

    • Checkpoint: Stir for 15 minutes. The formation of the hydroximoyl chloride intermediate can be verified by TLC (shift in R

      
      ).
      
  • Cycloaddition:

    • Add the aryl alkyne (1.0 equiv) and a catalytic amount of copper(I) or base (optional, depending on specific steric demands, though thermal cycloaddition is standard).

    • Reflux the mixture at 80°C for 4–6 hours.

  • Work-up:

    • Cool to room temperature. Remove ethanol under reduced pressure.

    • Extract with Ethyl Acetate (

      
       mL) and wash with brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification:

    • Purify via column chromatography (Hexane:EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (Isoxazole-CH
      
      
      
      signal at
      
      
      ppm if C5-methyl is present).

Synthesis_Workflow Step1 Step 1: Aldoxime + Chloramine-T (In situ Nitrile Oxide Gen) Intermediate Intermediate: Nitrile Oxide dipole Step1->Intermediate Step2 Step 2: Addition of Alkyne ([3+2] Cycloaddition) Step3 Step 3: Reflux (4-6 hrs) (Ring Closure) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 Product Final Product: 3,4-Diarylisoxazole Step4->Product Intermediate->Step2

Figure 2: Synthetic workflow for the construction of the isoxazole core via nitrile oxide cycloaddition.

Protocol B: COX-1 vs. COX-2 Selectivity Assay

Objective: Determine the Selectivity Index (SI) of synthesized isoxazoles. Method: Colorimetric monitoring of the peroxidase activity of COX enzymes using TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[2][3]

Materials
  • Enzymes: Ovine COX-1 and Human Recombinant COX-2 (Commercial units).[4][5]

  • Substrate: Arachidonic Acid (AA).[4]

  • Chromophore: TMPD.[3][5]

  • Inhibitor: Test compounds dissolved in DMSO.

Workflow
  • Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Hemin (cofactor) in buffer.

  • Incubation:

    • In a 96-well plate, add:

      • 150

        
        L Assay Buffer
        
      • 10

        
        L Hemin
        
      • 10

        
        L Enzyme (COX-1 or COX-2)[4][5]
        
      • 10

        
        L Inhibitor (Test Compound)[6]
        
    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20

      
      L of Colorimetric Substrate Solution (AA + TMPD).
      
    • Shake plate for 2 seconds.

  • Readout:

    • Measure absorbance at 590 nm immediately.

    • Calculate % Inhibition relative to "No Inhibitor" control (100% activity).

Self-Validation Check:

  • DMSO Tolerance: Ensure final DMSO concentration is

    
     to prevent enzyme denaturation.
    
  • Positive Controls: Run Celecoxib (Selective COX-2) and Indomethacin (Non-selective) in parallel.

Representative Data & Interpretation

The following table illustrates the impact of structural modifications on biological activity, based on literature trends for Valdecoxib analogs [1, 2].

Compound IDR3 (Aryl)R4 (Aryl)R5 (Alkyl)COX-2 IC

(

M)
COX-1 IC

(

M)
Selectivity Index (COX-1/COX-2)
Valdecoxib Phenyl4-SO

NH

-Ph
Methyl0.005 14028,000
Analog A PhenylPhenyl (No SO

)
Methyl>100>100Inactive
Analog B Phenyl4-SO

NH

-Ph
Ethyl 0.85120141
Analog C 4-F-Phenyl4-SO

NH

-Ph
Methyl0.003 15050,000

Analysis:

  • Analog A demonstrates the absolute requirement of the sulfonamide group for COX activity.

  • Analog B shows that increasing the steric bulk at C-5 (Methyl

    
     Ethyl) drastically reduces potency (0.005 
    
    
    
    0.85
    
    
    M), confirming the tight steric tolerance of the pocket.
  • Analog C (Fluorine substitution) improves lipophilicity and metabolic stability, slightly enhancing potency.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[7] Journal of Medicinal Chemistry.

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Cayman Chemical.[2][4] "COX Colorimetric Inhibitor Screening Assay Kit Protocol."

  • Chopra, S., et al. (2025).[8] "Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives." European Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety at a Glance

3-(2-bromophenyl)-1,2-oxazole (CAS: 223576-76-9) is a halogenated heterocyclic building block used frequently in medicinal chemistry for scaffold synthesis. While useful, its pharmacological potential and halogenated nature dictate that it be treated as a hazardous irritant and potential acute toxin .

Immediate Action Required:

  • Treat as: Acute Toxin (Oral), Skin/Eye Irritant, Respiratory Irritant (STOT-SE).[1]

  • Core PPE: Nitrile gloves (double-gloved for synthesis), chemically resistant lab coat, and ANSI Z87.1 safety goggles.

  • Engineering Control: Mandatory use of a certified chemical fume hood. Do not handle on an open bench.

Chemical Profile & Risk Assessment

To select the correct PPE, we must first understand the "Why" behind the hazard. This compound combines a reactive isoxazole ring with a brominated aromatic system.

PropertyDataOperational Implication
CAS Number 223576-76-9Use for accurate inventory and waste labeling.
Physical State Solid (Powder/Crystalline)High risk of airborne dust generation during weighing.
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).
Reactivity Stable, but sensitiveAvoid strong oxidizers; releases toxic fumes (NOx, HBr) upon combustion.
Risk Logic Visualization

The following diagram outlines the decision pathway for risk assessment when handling this specific compound.

RiskAssessment Start Task: Handle 3-(2-bromophenyl)-1,2-oxazole StateCheck Is the compound in Solid or Solution phase? Start->StateCheck Solid SOLID PHASE (High Dust Risk) StateCheck->Solid Solution SOLUTION PHASE (Splash/Absorption Risk) StateCheck->Solution EngineeringSolid Engineering Control: Fume Hood + Static Dissipative Balance Solid->EngineeringSolid EngineeringSol Engineering Control: Fume Hood (Sash < 18 inches) Solution->EngineeringSol PPESolid PPE: N95/P100 Mask (if outside hood) + Safety Goggles EngineeringSolid->PPESolid Action PROCEED WITH CAUTION PPESolid->Action PPESol PPE: Nitrile Gloves (0.11mm min) + Face Shield (if >500mL) EngineeringSol->PPESol PPESol->Action

Caption: Workflow for determining engineering controls and PPE based on the physical state of the compound.

PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific interaction.[1]

Protection ZoneStandard Handling (< 1g)Scale-Up / Synthesis (> 1g or Heating)Technical Rationale
Hand Protection Single Nitrile Gloves (min 4 mil / 0.11 mm)Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene)Halogenated aromatics can permeate thin latex. Nitrile offers superior chemical resistance [1].
Eye/Face Safety Glasses (ANSI Z87.1) with side shieldsChemical Goggles + Face Shield Isoxazoles are severe eye irritants. Goggles prevent vapor entry; shields protect against reaction runaway splashes.
Respiratory Fume Hood (No respirator needed if sash is proper)N95 or P100 Respirator (If hood unavailable or cleaning spills)Fine powders aerosolize easily. Inhalation causes mucosal inflammation (H335) [2].
Body Standard Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek or PVC)Prevents contamination of street clothes. Aprons protect against solvent permeation during synthesis.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of solids due to static charge and dust generation.

  • Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or wear an N95 respirator.

  • Static Control: Use an antistatic gun or brush on the weighing boat. Halogenated heterocycles are often electrostatic.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with acetone or methanol. Dispose of the wipe as hazardous solid waste.

B. Reaction Setup & Synthesis
  • Solvent Choice: 3-(2-bromophenyl)-1,2-oxazole is soluble in DCM, DMSO, and Methanol.

    • Note: DCM (Dichloromethane) permeates nitrile gloves in <5 minutes. If using DCM, change gloves immediately upon splash contact [3].

  • Temperature Control: Isoxazoles can undergo ring cleavage at high temperatures or in the presence of strong bases. Ensure reflux setups are double-clamped and vented through a bubbler.

C. Spill Response Logic

In the event of a spill, follow this self-validating logic loop:

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 5g/5mL) Inside Hood Assess->Minor Major Major (> 5g) Or Outside Hood Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Neutralize (Soap/Water) 3. Bag as HazWaste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Secure Doors 3. Call EHS/HazMat Major->ActionMajor

Caption: Decision matrix for spill response severity and immediate action.

Waste Disposal & Deactivation

Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" container labeled "Halogenated Organic Solid" .

  • Liquid Waste:

    • Mother Liquors: Combine with Halogenated Solvent Waste (due to the Bromine atom).

    • Aqueous Washes: If an extraction was performed, check pH. Neutralize to pH 7 before disposing into "Aqueous Hazardous Waste".

  • Container Rinsing: Triple rinse empty reagent bottles with acetone before defacing the label and discarding glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11499596, 3-(2-Bromophenyl)isoxazole. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 5-(4-Bromophenyl)isoxazole (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

(Note: While specific data for the 2-bromo isomer is less common than the 4-bromo, the safety protocols are derived from the structural class of halogenated isoxazoles to ensure maximum safety coverage.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.